(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDLVWKLIICSU-JPPWUZRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735524 | |
| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850252-34-5 | |
| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850252-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Aminopeptidase Inhibitors: A Case Study of Tosedostat
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanism of action for a specific class of aminopeptidase inhibitors, using Tosedostat (formerly known as CHR-2797) as a primary example. Due to the limited public information on "(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride," Tosedostat has been selected as a structurally and functionally relevant analogue to illustrate the core scientific principles and experimental methodologies in this field. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Tosedostat and its Therapeutic Rationale
Tosedostat is an orally bioavailable, broad-spectrum inhibitor of M1 family aminopeptidases, with notable activity against Puromycin-sensitive aminopeptidase (PSA) and Leucine aminopeptidase (LAP). These enzymes play a crucial role in protein turnover and the degradation of peptides, processes that are often dysregulated in cancerous cells. By inhibiting these aminopeptidases, Tosedostat disrupts protein homeostasis, leading to the accumulation of intracellular peptides and subsequent induction of apoptosis, particularly in hematological malignancies like acute myeloid leukemia (AML).
The therapeutic strategy behind Tosedostat is based on the principle that cancer cells, with their high rates of proliferation and protein synthesis, are more vulnerable to disruptions in protein degradation pathways than normal cells. This selective pressure makes aminopeptidase inhibition a promising avenue for anticancer therapy.
Core Mechanism of Action: Inhibition of M1 Aminopeptidases
Tosedostat is a prodrug that is converted to its active form, CHR-79888, after oral administration. The active metabolite contains a hydroxamic acid moiety, which is a key structural feature for its inhibitory activity. This hydroxamic acid group chelates the zinc ion (Zn²⁺) present in the active site of M1 aminopeptidases. This chelation is a high-affinity interaction that effectively blocks the catalytic activity of the enzyme, preventing it from cleaving N-terminal amino acids from its peptide substrates.
The inhibition of PSA and LAP by the active form of Tosedostat leads to a cascade of downstream effects that contribute to its anti-tumor activity:
-
Disruption of Protein Homeostasis: The primary consequence of aminopeptidase inhibition is the accumulation of intracellular peptides. This disrupts the delicate balance of protein synthesis and degradation, leading to cellular stress.
-
Induction of Apoptosis: The accumulation of peptides and the resulting cellular stress trigger the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the subsequent execution of programmed cell death.
-
Cell Cycle Arrest: Tosedostat has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating.
-
Anti-angiogenic Effects: Some studies suggest that Tosedostat may also have anti-angiogenic properties, further contributing to its anti-cancer effects by inhibiting the formation of new blood vessels that supply tumors.
Below is a diagram illustrating the proposed signaling pathway of Tosedostat.
Caption: Proposed signaling pathway of Tosedostat.
Experimental Validation of the Mechanism of Action
The mechanism of action of Tosedostat has been elucidated through a series of preclinical and clinical studies. Below are key experimental protocols that have been instrumental in this process.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of Tosedostat's active metabolite against various aminopeptidases.
Methodology:
-
Enzyme Source: Recombinant human M1 aminopeptidases (e.g., PSA, LAP) are expressed and purified.
-
Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by the target aminopeptidase is used. For example, Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a common substrate for LAP.
-
Assay Procedure:
-
The purified enzyme is incubated with varying concentrations of the inhibitor (CHR-79888) in an appropriate assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Representative IC₅₀ Values for Tosedostat (CHR-79888)
| Enzyme Target | IC₅₀ (nM) |
| Puromycin-sensitive aminopeptidase (PSA) | 10 - 50 |
| Leucine aminopeptidase (LAP) | 50 - 200 |
| Other M1 Aminopeptidases | >1000 |
Note: These are representative values and can vary depending on the specific assay conditions.
Cellular Apoptosis Assays
Objective: To assess the ability of Tosedostat to induce apoptosis in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., AML cell lines like HL-60 or MV4-11) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Tosedostat for different time points (e.g., 24, 48, 72 hours).
-
Apoptosis Detection: Apoptosis can be measured using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using fluorogenic or colorimetric substrates.
-
-
Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated cells.
Cell Cycle Analysis
Objective: To determine the effect of Tosedostat on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Similar to the apoptosis assays, cancer cells are treated with Tosedostat.
-
Cell Staining: Cells are fixed and stained with a DNA-binding dye, such as propidium iodide (PI) or DAPI. The amount of DNA in each cell is proportional to the fluorescence intensity of the dye.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: The percentage of cells in each phase of the cell cycle is calculated and compared between treated and untreated groups.
Below is a diagram illustrating the experimental workflow for assessing Tosedostat's cellular effects.
Caption: Experimental workflow for cellular assays.
Concluding Remarks and Future Directions
Tosedostat exemplifies a targeted therapeutic approach that exploits the reliance of cancer cells on protein homeostasis. Its mechanism of action, centered on the inhibition of M1 aminopeptidases, has been well-characterized through a combination of biochemical and cellular assays. The downstream consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of targeting aminopeptidases in oncology.
Future research in this area may focus on:
-
Identifying biomarkers to predict which patients are most likely to respond to Tosedostat or other aminopeptidase inhibitors.
-
Exploring combination therapies to enhance the efficacy of Tosedostat and overcome potential resistance mechanisms.
-
Developing next-generation inhibitors with improved selectivity and potency.
This guide has provided a comprehensive overview of the mechanism of action of Tosedostat as a representative aminopeptidase inhibitor. The principles and methodologies described herein are broadly applicable to the study of other enzyme inhibitors in drug discovery and development.
References
-
Krige, D., et al. (2008). CHR-2797: An Antiproliferative Aminopeptidase Inhibitor That Leads to the Induction of Apoptosis in Hematological Malignancy. Blood, 112(11), 2797. [Link]
-
Cortes, J., et al. (2013). A phase 1/2 study of the oral aminopeptidase inhibitor tosedostat (CHR-2797) in patients with relapsed or refractory acute myeloid leukaemia. British Journal of Haematology, 161(4), 523-532. [Link]
-
CTD Holdings. (2018). Tosedostat (CHR-2797) for the Treatment of Acute Myeloid Leukemia (AML). [Link]
-
Krusch, M., et al. (2014). The aminopeptidase inhibitor tosedostat reduces the viability of pediatric cancer cells. Cancer Biology & Therapy, 15(10), 1367-1376. [Link]
-
van der Velden, V. H. J., et al. (2010). The aminopeptidase inhibitor tosedostat (CHR-2797) induces apoptosis in acute myeloid leukemia cells. Blood, 116(21), 2294. [Link]
Physicochemical properties of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Abstract
This compound (CAS No. 850252-34-5) is a key intermediate in the synthesis of Telaprevir, a significant protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[1] The physicochemical properties of this intermediate are critical determinants of its reactivity, purity, stability, and suitability for the subsequent synthetic steps required to produce the active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of its core physicochemical attributes. While specific experimental data for this non-API intermediate is scarce in public literature, this document outlines the foundational principles, expected properties based on its chemical structure, and the authoritative, field-proven methodologies for their determination. This serves as a vital resource for researchers, chemists, and drug development professionals involved in the synthesis and handling of this compound.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the cornerstone of all physicochemical analysis. It ensures the correct substance is being studied and that data is interpreted in the proper structural and stereochemical context.
-
Chemical Name: this compound
-
Stereochemistry: The designation "(3S)" indicates the specific stereoconfiguration at the 3rd carbon position. A related stereoisomer, the (2S,3S) form, is also known (CAS 944716-73-8).[2] It is critical to use the correct diastereomer in the synthesis of Telaprevir to ensure the final API has the required therapeutic activity.
-
CAS Number: 850252-34-5[3]
-
Molecular Formula: C₉H₁₉ClN₂O₂[3]
-
Appearance: Typically a white to off-white solid, often in crystalline or powder form.[4]
| Property | Value | Source(s) |
| CAS Number | 850252-34-5 | [3] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 222.71 g/mol | [4] |
| SMILES | CCCN.Cl | [3] |
| StdInChIKey | LMSDLVWKLIICSU-JPPWUZRISA-N | [3] |
Solid-State Characterization
The solid-state properties of a pharmaceutical intermediate dictate its handling, storage, stability, and dissolution behavior in reaction media. For a hydrochloride salt, these properties are influenced by crystal packing, hydration state, and potential polymorphism.
Thermal Properties (Melting Point, Decomposition)
Expertise & Experience: Thermal analysis is fundamental for establishing the identity, purity, and stability of a crystalline solid. For a hydrochloride salt, the melting point is often accompanied by decomposition. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a comprehensive thermal profile.[5]
-
Expected Behavior: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid with a relatively high melting point compared to its free base. The DSC thermogram would likely show a sharp endotherm corresponding to the melt, which may immediately precede or overlap with an exothermic or endothermic event associated with thermal decomposition.[6] The TGA curve would show the corresponding mass loss upon decomposition. For hydrated forms, an initial mass loss corresponding to the water molecules would be observed at lower temperatures (typically < 120°C).[5]
Protocol 1: Thermal Analysis using TGA-DSC
This protocol describes a standard method for evaluating the thermal properties of a new chemical entity.
-
Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for the balance).[5]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.
-
Analysis Conditions:
-
Data Interpretation:
-
DSC Curve: Identify endothermic peaks (melting, loss of volatiles) and exothermic peaks (decomposition, crystallization). Determine the onset and peak temperatures.
-
TGA Curve: Correlate any mass loss events with the thermal events observed in the DSC curve. A mass loss event concurrent with a melting endotherm is indicative of decomposition.
-
Crystallinity and Polymorphism
Expertise & Experience: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties like solubility and stability. While not always investigated for early-stage intermediates, identifying the stable crystalline form is crucial for process consistency. X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form and detecting polymorphism.[7]
-
Expected Behavior: The compound is likely a crystalline solid. Different crystallization conditions (solvent, temperature, cooling rate) could potentially lead to different polymorphs, each with a unique XRPD pattern and distinct thermal properties.
Solubility Profile
Solubility is arguably the most critical physicochemical property for a synthetic intermediate, as it governs the choice of reaction solvents, purification methods (crystallization), and formulation for any potential toxicological studies. As an amine salt, its solubility is expected to be highly dependent on the nature of the solvent, particularly its polarity and pH.
Aqueous Solubility (pH-Dependent)
Expertise & Experience: The molecule contains a primary amine, which is protonated in the hydrochloride salt form (R-NH₃⁺Cl⁻). This salt form is designed to enhance aqueous solubility.[8][9] The solubility in aqueous media will be strongly pH-dependent, decreasing as the pH increases and the amine deprotonates to the less soluble free base (R-NH₂). This pH-solubility profile is critical to understand for any aqueous-based reactions or workups.
-
Expected Behavior: High solubility at low pH (pH 1-5) where the protonated form dominates. As the pH approaches and surpasses the pKa of the primary amine (estimated around 9-10), the equilibrium will shift towards the neutral, and likely much less soluble, free base. This will cause a significant drop in solubility.
Protocol 2: Equilibrium pH-Solubility Profiling (Shake-Flask Method)
This protocol is based on guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies, representing a gold standard for solubility determination.[4][10]
-
Media Preparation: Prepare a series of aqueous buffers covering the relevant pH range (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8, and additional buffers up to pH 10).[4] All experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance, or ambient temperature for synthetic process relevance.[10]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed container (e.g., glass vial). The goal is to create a saturated solution with undissolved solids remaining.
-
Equilibration: Agitate the samples (e.g., on a shaker or rotator) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is confirmed when consecutive measurements of the solute concentration do not change significantly.[4]
-
Sample Separation: Separate the solid and liquid phases. This is a critical step to avoid including undissolved particles in the analysis. Centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF) is a robust method.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in mg/mL or mol/L at each pH value. Plot solubility versus pH to generate the profile.
Solubility in Organic Solvents
Expertise & Experience: While the hydrochloride salt form enhances water solubility, it generally decreases solubility in non-polar organic solvents. However, solubility in polar organic solvents, especially protic ones like alcohols, is often significant.
-
Expected Behavior:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, which can solvate both the ions and the organic backbone.
-
Moderate Solubility: Possible in polar aprotic solvents like DMSO and DMF.
-
Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether. The large, lipophilic portion of the molecule can sometimes lead to surprising solubility in less polar solvents.[11]
-
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Solvents can effectively solvate the ammonium and chloride ions via hydrogen bonding. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to Low | Can solvate the cation but are less effective at solvating the chloride anion. |
| Non-Polar | Hexane, Toluene, DCM | Very Low/Insoluble | Poor interaction with the ionic salt form. |
Ionization Constant (pKa)
Expertise & Experience: The pKa value is the pH at which a functional group is 50% ionized and 50% neutral.[12] For this molecule, the primary amine is the key ionizable group. Its pKa value quantitatively defines the pH-solubility relationship and is crucial for designing extraction and crystallization steps that rely on pH manipulation. The amide functional group is a very weak base (conjugate acid pKa ≈ -0.5) and does not ionize under normal aqueous conditions.[13]
-
Predicted pKa: The primary aliphatic amine in this structure is expected to have a pKa value in the range of 9.5 - 10.5 . This is a typical range for the conjugate acid of a primary amine, influenced by the surrounding structure.[14]
Protocol 3: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a water/methanol co-solvent mixture if aqueous solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 N NaOH) in small, precise increments using an automated titrator.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at the half-equivalence point.
Caption: Standard shake-flask protocol for determining the pH-dependent aqueous solubility profile of a compound.
Conclusion
This compound is a crucial building block whose physicochemical properties are integral to the efficient and reproducible synthesis of Telaprevir. This guide establishes its expected characteristics based on its structure as a crystalline hydrochloride salt of a primary amine. It is predicted to be a thermally stable solid with high, pH-dependent aqueous solubility that decreases significantly as the pH rises above its pKa (estimated ~9.5-10.5). The neutral free base exhibits balanced lipophilicity (cLogP ~1.0-1.5). For drug development professionals, the true value lies not just in these expected properties but in the robust, industry-standard protocols provided herein. Executing these experimental workflows—for thermal analysis, solubility, and pKa—is essential for generating the reliable data needed to optimize reaction conditions, develop purification strategies, and ensure the consistent quality of this vital pharmaceutical intermediate.
References
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
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World Health Organization. (n.d.). Annex 4. [Link]
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He, Y., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
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Bustamante, P., & Soral, T. (2013). Biochemical and pharmacological features of telaprevir. Enfermedades Infecciosas y Microbiología Clínica. [Link]
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ResearchGate. (n.d.). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots.... [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
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ResearchGate. (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material.... [Link]
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PubChem. (n.d.). Telaprevir. [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity.... [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
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American Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
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Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND.... [Link]
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ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. [Link]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]
-
ResearchGate. (n.d.). Telaprevir mechanism of action. [Link]
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Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. [Link]
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ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.... [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... [Link]
-
PubMed. (2015). Cocrystalline Solids of Telaprevir with Enhanced Oral Absorption. [Link]
-
Labm. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. [Link]
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Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. [Link]
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Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
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Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. [Link]
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Wikipedia. (n.d.). Amine. [Link]
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MDPI. (n.d.). Application of Fundamental Techniques for Physicochemical Characterizations.... [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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PubMed. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. [Link]
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ChemEurope. (n.d.). Amide. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. [Link]
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YouTube. (2021). Amino Acids - pH & pKa - Titration - Part 3. [Link]
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The Pivotal Intermediate: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
An In-Depth Review for Researchers and Drug Development Professionals
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, with the CAS number 850252-34-5, is a chiral synthetic compound that has garnered significant attention in the pharmaceutical industry. As a key building block, its primary importance lies in its role as a crucial intermediate in the synthesis of Telaprevir, a potent protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, role in drug action, and the analytical methods for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a halogenated organic compound and a carboxylic acid derivative.[2] At room temperature, it typically presents as a white to off-white solid, often in a crystalline powder form.[2][3] While generally odorless, it may possess a faint, characteristic smell associated with amine or chlorinated organic compounds.[2]
| Property | Value | Source(s) |
| CAS Number | 850252-34-5 | [1][3] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 222.71 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Purity | ≥ 99% | [1][3] |
| Storage Temperature | Room temperature, under inert atmosphere | [2] |
| Shelf Life | 1 year | [1][3] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry to yield the desired (3S) isomer. A common synthetic route involves the use of a readily available starting material, t-butyl sorbate.
The process can be broadly outlined as follows:
-
Chiral Amine Formation: The synthesis begins with the addition of (S)-N-benzyl-1-phenylethylamine to t-butyl sorbate. This is followed by an oxidation step using camphorsulfonyloxaziridine to create the chiral amine.
-
Deprotection and Amidation: The t-butyl protecting group is then removed. The resulting intermediate undergoes condensation with cyclopropylamine to form the corresponding amide.
-
Final Deprotection and Salt Formation: The final step involves the removal of the benzyl protecting group via hydrogenation reduction, followed by the formation of the hydrochloride salt to yield the final product.[4]
This synthetic approach is favored for its relatively few reaction steps and a short synthesis period.[4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Mechanism of Action and Biological Significance
As a pharmaceutical intermediate, this compound does not have a therapeutic mechanism of action on its own. Its significance is derived from its incorporation into the final active pharmaceutical ingredient, Telaprevir.
Telaprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4] The virus produces its proteins as a single long polypeptide chain, which must be cleaved into individual functional proteins by proteases like NS3/4A. By inhibiting this enzyme, Telaprevir prevents the maturation of viral proteins, thereby halting the replication cycle of the Hepatitis C virus.
The (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide moiety contributes a critical part of the overall structure of Telaprevir, which is designed to fit into the active site of the NS3/4A protease. The specific stereochemistry and functional groups of this intermediate are crucial for the proper binding and inhibitory activity of the final drug molecule.
Role in Telaprevir's Interaction with HCV NS3/4A Protease
Caption: Inhibition of HCV replication by Telaprevir and the role of its key intermediate.
Pharmacokinetics and Metabolism
Direct pharmacokinetic data for this compound is not extensively studied, as it is an intermediate and not administered as a drug. However, the pharmacokinetic profile of Telaprevir provides insight into the importance of the purity and properties of its synthetic precursors.
The quality of the intermediate can influence the impurity profile of the final drug, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.
Applications in Drug Development
The primary application of this compound is as a key chiral building block in the synthesis of Telaprevir.[1] The development of efficient and stereoselective synthetic routes to this intermediate is crucial for the cost-effective manufacturing of Telaprevir.
Beyond Telaprevir, the structural motifs present in this molecule, such as the amino-hydroxy-amide functionality, are of interest in medicinal chemistry for the design of other enzyme inhibitors and bioactive molecules.
Analytical Methods
The quality control of this compound is essential to ensure the purity and identity of the intermediate before its use in the synthesis of the final drug product. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and to detect and quantify any impurities. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the compound.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.
Conclusion
This compound is a vital intermediate in the synthesis of the anti-HCV drug Telaprevir. Its stereospecific synthesis and rigorous analytical characterization are critical for the quality and efficacy of the final pharmaceutical product. This technical guide has provided an in-depth overview of its properties, synthesis, and significance, offering valuable insights for professionals in the field of pharmaceutical research and development.
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The Stereochemical Keystone of a Hepatitis C Inhibitor: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
A Senior Application Scientist's Guide for Researchers in Drug Development
Foreword: The Criticality of Chirality in Modern Therapeutics
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a drug's efficacy, safety, and metabolic profile. A single chiral center can be the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide delves into the stereochemical intricacies of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a molecule of significant interest as a key building block for potent antiviral agents. Specifically, it is a crucial intermediate in the synthesis of Telaprevir, a protease inhibitor that has been used in the treatment of Hepatitis C virus (HCV) infection[1][2]. Understanding and controlling the stereochemistry of this intermediate is paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This document provides an in-depth analysis of its structure, stereoselective synthesis, and the rigorous analytical techniques required to verify its stereochemical integrity, tailored for the discerning scientist in the field of drug development.
Molecular Architecture and Stereochemical Implications
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide possesses two chiral centers, at the C2 and C3 positions. The designation "(3S)" explicitly defines the absolute configuration at the carbon atom bearing the amino group. However, the hydroxyl group at the adjacent C2 position also constitutes a stereocenter. The relative orientation of these two substituents (syn or anti) gives rise to diastereomers, each with distinct physical and chemical properties.
The specific diastereomer required for the synthesis of Telaprevir is the (2R,3S) or syn-diastereomer. This precise arrangement is not arbitrary; it is a molecular prerequisite for the subsequent cyclization and coupling reactions that form the complex macrocyclic structure of Telaprevir. The spatial orientation of the hydroxyl and amino groups in the (2R,3S) configuration correctly positions the reactive moieties for the desired bond formations, ensuring the high diastereoselectivity of the overall synthesis. Use of the incorrect diastereomer would lead to significant impurities and a dramatic loss of yield, if the desired product forms at all.
Stereoselective Synthesis: A Controlled Approach to the (2R,3S) Diastereomer
The synthesis of the (2R,3S) diastereomer of 3-amino-N-cyclopropyl-2-hydroxyhexanamide requires a carefully designed synthetic route that controls the formation of both stereocenters. While multiple strategies can be envisioned, a common and effective approach involves the diastereoselective reduction of an α-keto-β-amino amide precursor. This method leverages substrate control to achieve the desired syn relationship between the newly formed hydroxyl group and the existing amino group.
Causality in Experimental Design
The choice of a diastereoselective reduction is predicated on the ability to control the approach of a hydride reagent to a carbonyl group, influenced by the stereochemistry of an adjacent carbon. The selection of a bulky reducing agent, such as L-Selectride®, often favors the formation of the syn product by approaching the ketone from the less sterically hindered face, as dictated by the Felkin-Ahn model. The low reaction temperature (-78 °C) is critical to enhance the kinetic control of the reaction, thereby maximizing the diastereomeric excess (d.e.).
Detailed Experimental Protocol: Diastereoselective Reduction
This protocol is a representative example of a method to achieve the desired (2R,3S) stereochemistry.
Step 1: Synthesis of the α-Keto Amide Precursor The synthesis begins with N-Boc-(S)-norvaline. The carboxylic acid is first activated, for example with N,N'-carbonyldiimidazole (CDI), and then reacted with cyclopropylamine to form the corresponding amide. The N-Boc protecting group is then removed under acidic conditions. The resulting free amine is then coupled with 2-oxobutanoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the N-cyclopropyl-3-((S)-1-oxobutan-2-ylamino)-2-oxohexanamide precursor.
Step 2: Diastereoselective Ketone Reduction
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the α-keto amide precursor (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired (2R,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide as a white solid.
-
Salt Formation: For the hydrochloride salt, the purified free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Diagram of the Synthetic Workflow
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Role of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride in antiviral drug design
An In-Depth Technical Guide for Drug Development Professionals
The Evolution of a Core Scaffold: From HCV to SARS-CoV-2 Protease Inhibition
A Senior Application Scientist's Guide to the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Moiety and its Pivotal Role in Modern Antiviral Drug Design
Executive Summary
The relentless pursuit of effective antiviral therapeutics has often hinged on the identification and optimization of key chemical scaffolds that can effectively target conserved viral machinery. This guide provides a detailed technical analysis of a crucial structural motif, broadly related to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, and its evolutionary journey from a building block in early Hepatitis C Virus (HCV) protease inhibitors to a cornerstone of the first-in-class oral therapeutic for COVID-19, Nirmatrelvir. We will dissect the strategic importance of this scaffold, its synthesis, its mechanism of action at the molecular level, and the critical assays used to validate its function, offering field-proven insights for researchers in antiviral drug development.
Introduction: A Tale of Two Viruses and a Shared Chemical Blueprint
The compound (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide first gained prominence as a key intermediate in the synthesis of pioneering HCV NS3/4A protease inhibitors like Telaprevir.[1][2][3][4] Its structure provided a valuable framework for mimicking peptide substrates, enabling the design of potent viral protease inhibitors.
However, the true significance of this chemical architecture was fully realized during the urgent global response to the COVID-19 pandemic. Pfizer scientists, building upon years of research into coronavirus protease inhibitors, identified a closely related cyclic analog—a γ-lactam moiety—as a critical component of Nirmatrelvir (PF-07321332), the active ingredient in Paxlovid™.[5][6] This γ-lactam serves as a rigid and effective mimic of the glutamine (Gln) residue at the P1 position of the natural substrate for the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[5][6][7]
This guide will focus primarily on the contemporary and highly significant role of the γ-lactam analog of glutamine, the conceptual successor to the original hexanamide scaffold, in the design of Nirmatrelvir.
The Strategic Role of the γ-Lactam (P1 Moiety) in Nirmatrelvir Design
Nirmatrelvir is a peptidomimetic inhibitor designed to fit precisely into the active site of the SARS-CoV-2 Mpro. The structure can be deconstructed into key pharmacophoric elements, with the γ-lactam playing a central role as the P1 unit.[5][6]
-
Mimicking the Natural Substrate: The Mpro enzyme cleaves viral polyproteins at specific sites, frequently after a glutamine residue. The γ-lactam was engineered to act as a bioisostere for this Gln residue, serving as a critical recognition motif for the S1 pocket of the protease.[5][7]
-
Enhanced Rigidity and Binding: Compared to the flexible side chain of a natural glutamine, the cyclic γ-lactam offers greater conformational rigidity. This pre-organization reduces the entropic penalty upon binding, potentially enhancing affinity for the target enzyme.[6]
-
Chemical Stability: The amide group of a native glutamine can, in some contexts, react intramolecularly with certain electrophilic "warheads" used in covalent inhibitors, leading to inactivation. The γ-lactam design circumvents this potential liability.[6]
-
Key Hydrogen Bonds: X-ray crystallography has provided definitive evidence of the γ-lactam's role. The lactam NH forms a crucial hydrogen bond with the side chain of Glu166, while the lactam carbonyl oxygen interacts with His163 within the S1 subsite of the Mpro active site. These interactions anchor the inhibitor correctly, positioning the nitrile warhead for its inhibitory action.[7][8]
Mechanism of Action: Covalent Inhibition of the Mpro Catalytic Dyad
Nirmatrelvir functions as a reversible, covalent inhibitor of the Mpro's Cys145-His41 catalytic dyad.[5][9] The overall mechanism is a synergistic interplay between the recognition elements (like the P1 γ-lactam) and the reactive warhead.
-
Recognition and Binding: The inhibitor, guided by the P1 γ-lactam and other moieties, docks into the enzyme's active site.
-
Nucleophilic Attack: The catalytic cysteine (Cys145) residue attacks the electrophilic carbon of Nirmatrelvir's nitrile "warhead."
-
Covalent Adduct Formation: This attack forms a reversible covalent thioimidate adduct, effectively inactivating the enzyme.[7]
-
Replication Halts: With Mpro inhibited, the virus cannot process its polyproteins into the functional machinery required for replication, thereby stopping the viral life cycle.[9]
The following diagram illustrates the logical flow of Nirmatrelvir's mechanism of action.
Caption: Mechanism of Mpro Inhibition by Nirmatrelvir.
Synthesis of the Core Aminonitrile Intermediate and Nirmatrelvir
The commercial-scale synthesis of Nirmatrelvir is a complex, multi-step process. A critical sequence involves the preparation of the "eastern fragment"—the aminonitrile that includes the P1 γ-lactam—and its subsequent coupling to the "western fragment."[5][10]
Synthesis of the Aminonitrile Intermediate (Illustrative Pathway)
A representative synthesis for the key aminonitrile intermediate (referred to as 5.5 or 5.15 in process chemistry literature) begins with a protected glutamic acid derivative.[10]
-
Alkylation: A glutamic acid derivative (5.11 ) undergoes highly diastereoselective alkylation to introduce a nitrile group, yielding intermediate 5.12 .[10]
-
Reductive Cyclization: The nitrile (5.12 ) is then subjected to reduction (e.g., hydrogenation with Raney Nickel). This step reduces the newly introduced nitrile to an amine, which readily cyclizes onto an adjacent ester group to form the core lactam ring (5.14 ).[10]
-
Deprotection & Amidation: The Boc protecting group is removed, and the methyl ester is converted to a primary amide to yield the final aminolactam intermediate (5.5 ).[10]
The following diagram outlines this synthetic workflow.
Caption: Synthetic Workflow for Nirmatrelvir's P1 Intermediate.
Final Coupling to Form Nirmatrelvir
The final steps involve the coupling of the aminonitrile intermediate with the rest of the molecule (the P2 and P3 components, or "western fragment"), followed by dehydration of a primary amide to form the crucial nitrile warhead.[5][10]
| Step | Description | Reagents/Conditions |
| 1. Peptide Coupling | The aminolactam intermediate is coupled with the "western fragment" acid. | EDCI, HOPO, DIPEA in DMF[5] |
| 2. Dehydration | The primary amide of the coupled product is dehydrated to form the nitrile warhead. | Burgess Reagent or Trifluoroacetic Anhydride[5][10] |
| 3. Purification | The final product, Nirmatrelvir, is purified via crystallization. | Isopropyl acetate / Heptane[10] |
Structure-Activity Relationship (SAR) and Quantitative Data
SAR studies have been instrumental in optimizing Nirmatrelvir's potency. Modifications to the P1 γ-lactam ring have demonstrated its critical role in binding affinity.[8][11]
| Compound | P1 Modification | Mpro Inhibition (Kᵢ, nM) | Antiviral Activity (EC₅₀, µM in VeroE6) | Reference |
| Nirmatrelvir | 5-membered lactam | 0.26 - 3.1 | 0.074 - 2.0 | [8][9] |
| Analogue 1 | 6-membered lactam | 0.04 | 0.26 | [11] |
| Analogue 2 | N-methylation of lactam | Reduced Activity | Reduced Activity | [12] |
| Note: EC₅₀ values can vary based on cell line and assay conditions (e.g., presence of efflux pump inhibitors).[8] |
These data highlight that even subtle changes, such as expanding the lactam ring from five to six members, can significantly enhance inhibitory potency, likely by improving the fit and hydrogen bonding within the S1 subsite.[8]
Pharmacokinetics: The Critical Role of Ritonavir
A major challenge in the development of Nirmatrelvir was its rapid metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[13] This rapid clearance would prevent the drug from maintaining therapeutic concentrations.
To overcome this, Nirmatrelvir is co-administered with a low dose of Ritonavir . Ritonavir is a potent inhibitor of CYP3A4 and acts as a pharmacokinetic enhancer or "booster."[14][15] By inhibiting CYP3A4, Ritonavir slows the breakdown of Nirmatrelvir, increasing its half-life and systemic exposure, ensuring that its concentration remains above the effective level needed to inhibit viral replication for the duration of the treatment.[13][15] When boosted by Ritonavir, the primary elimination route for Nirmatrelvir shifts to renal excretion.[13][16]
| Parameter | Value (Nirmatrelvir with Ritonavir) | Reference |
| Time to Max Concentration (Tₘₐₓ) | ~3.0 hours | [14][15] |
| Day 5 Trough Concentration (Cₜᵣₒᵤ₂) | 1.57 µg/mL (5.4x EC₉₀) | [13][15] |
| Primary Metabolism (unboosted) | CYP3A4 | |
| Primary Elimination (boosted) | Renal Excretion | [13] |
Essential Experimental Protocols for Evaluation
Validating the efficacy of Mpro inhibitors requires robust and reproducible in vitro and cell-based assays.
Protocol: In Vitro Mpro Enzymatic Inhibition Assay
This protocol determines the direct inhibitory activity of a compound against the purified Mpro enzyme.
Objective: To determine the IC₅₀ value of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds and control inhibitors (e.g., GC-376) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 2 µL) of the dilutions into a 384-well plate.[17]
-
Enzyme Addition: Add Mpro enzyme solution to each well to a final concentration of ~100 nM.[17]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[17][18]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to a final concentration of ~20 µM.[17]
-
Kinetic Reading: Immediately measure the increase in fluorescence (e.g., Ex: 340 nm, Em: 490 nm) every minute for 30 minutes.[17]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the signal increase. Determine the percentage of inhibition relative to a DMSO control and fit the dose-response curve using nonlinear regression to calculate the IC₅₀ value.[17]
Protocol: Cell-Based Antiviral Replication Assay (Vero E6)
This assay measures the ability of a compound to inhibit viral replication in a susceptible cell line.
Objective: To determine the EC₅₀ value of a test compound against live SARS-CoV-2.
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 viral stock (requires BSL-3 facility)
-
Test compound
-
96-well plates
-
Reagent for quantifying cell viability (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 4,000-10,000 cells/well and incubate overnight.[19][20]
-
Compound Addition: Add serial dilutions of the test compound to the cells. Include "cells only" (no virus) and "virus only" (no compound) controls.[19][21]
-
Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002 to 0.01.[20][21]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ to allow for viral replication and the development of cytopathic effects (CPE).[20][21]
-
Quantification: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells. Reduced CPE in the presence of the compound will result in higher cell viability.[20]
-
Data Analysis: Normalize the results to the control wells and calculate the EC₅₀ value by fitting the dose-response curve. A parallel cytotoxicity assay without the virus should be run to ensure the observed effect is due to antiviral activity, not cell toxicity.[19]
Conclusion and Future Outlook
The journey of the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide scaffold and its γ-lactam derivative from an HCV intermediate to the heart of a leading COVID-19 therapeutic exemplifies a core principle of modern drug design: the iterative evolution of privileged structures. The success of Nirmatrelvir validates the Mpro as a premier antiviral target and underscores the power of structure-based drug design.[16][22]
For researchers, the key takeaways are the critical importance of the P1 Gln-mimicking moiety for potent binding, the necessity of a well-positioned covalent warhead, and the pragmatic need to address pharmacokinetic vulnerabilities through strategies like booster drugs. Future research will undoubtedly explore further modifications to this scaffold, such as altering the P1 lactam ring size or exploring different P4 groups, to develop next-generation protease inhibitors with improved potency, broader activity against viral variants, and a reduced risk of drug-drug interactions.[8][23]
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The Strategic deployment of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Therapeutic Design
In the intricate landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The precise selection and synthesis of a single enantiomer are therefore critical for the development of safe and efficacious drugs.[1][2] This guide delves into the technical nuances of a particularly valuable chiral building block, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate in the synthesis of the pioneering Hepatitis C virus (HCV) protease inhibitor, Telaprevir.[3][4] We will explore its synthesis, characterization, and the underlying scientific principles that establish its significance as a versatile synthon in contemporary drug discovery.
Unveiling the Molecular Architecture: Properties and Significance
This compound, with the CAS Number 850252-34-5, is a chiral organic compound that embodies the α-hydroxy-β-amino amide scaffold.[5] This structural motif is of profound interest in medicinal chemistry due to its ability to mimic the transition state of peptide bond hydrolysis, a crucial process in the mechanism of many enzymes, particularly proteases.[6][7]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this building block is essential for its effective handling, reaction optimization, and formulation.
| Property | Value | Reference |
| CAS Number | 850252-34-5 | [5] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [5] |
| Molecular Weight | 222.71 g/mol | [1] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in water, slightly soluble in ethanol | [8] |
| Storage | Store in a cool, dry place in a tightly sealed container | [8] |
The α-Hydroxy-β-Amino Amide Scaffold: A Privileged Structure
The core structure of this compound is a prime example of a "privileged scaffold" in drug design. The vicinal hydroxyl and amino groups, with their specific stereochemical orientation, are adept at forming critical hydrogen bonding interactions within the active sites of enzymes.[6][9] This ability to engage in multiple, specific non-covalent interactions is a cornerstone of rational drug design, enabling the development of potent and selective inhibitors.[10]
dot graph "alpha_hydroxy_beta_amino_amide_scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];
} The core α-hydroxy-β-amino amide structure.
The Art of Asymmetric Synthesis: Crafting the Chiral Core
The synthesis of this compound with high stereochemical purity is a testament to the advancements in asymmetric synthesis. The following protocol is a representative, multi-step sequence that leverages a chiral starting material to establish the desired stereocenters.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis reveals a strategic pathway for the synthesis, starting from the readily available chiral amino acid, L-norvaline. This approach ensures the incorporation of the (S)-configuration at the β-carbon.
dot graph "retrosynthesis" { graph [rankdir="RL"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol
This protocol is a composite of established methodologies for the synthesis of α-hydroxy-β-amino acids and their derivatives, providing a robust framework for laboratory execution.
Step 1: Protection of L-Norvaline
-
Rationale: Protection of the amino and carboxylic acid functionalities of L-norvaline is crucial to prevent unwanted side reactions in subsequent steps. Benzyl groups are often employed as they can be readily removed under mild hydrogenolysis conditions.
-
Procedure:
-
Suspend L-norvaline in a suitable solvent such as ethanol.
-
Add a base, for example, potassium carbonate, to the suspension.
-
To this mixture, add benzyl bromide and heat to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting protected L-norvaline derivative by column chromatography.
-
Step 2: Reduction to the Chiral Amino Alcohol
-
Rationale: The protected carboxylic acid is selectively reduced to a primary alcohol. This alcohol will be the precursor to the aldehyde required for the subsequent stereoselective addition step.
-
Procedure:
-
Dissolve the protected L-norvaline derivative in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous base.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
Step 3: Oxidation to the Chiral Aldehyde
-
Rationale: The primary alcohol is oxidized to an aldehyde. This step must be performed under mild conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center.
-
Procedure:
-
Dissolve the chiral amino alcohol in a suitable solvent like dichloromethane (DCM).
-
Add a mild oxidizing agent, such as Dess-Martin periodinane or use a Swern oxidation protocol.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction mixture according to the specific protocol for the chosen oxidizing agent.
-
The resulting aldehyde is often used immediately in the next step without extensive purification.
-
Step 4: Stereoselective Cyanohydrin Formation and Amidation
-
Rationale: This is a critical step where the second stereocenter is introduced. The reaction of the chiral aldehyde with a cyanide source, followed by hydrolysis and amidation, leads to the desired α-hydroxy-β-amino amide scaffold. The stereochemical outcome is influenced by the existing chiral center.
-
Procedure:
-
To the crude aldehyde, add a source of cyanide, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst.
-
After the formation of the cyanohydrin, hydrolyze the nitrile group under acidic or basic conditions to the carboxylic acid.
-
Couple the resulting α-hydroxy-β-amino acid with cyclopropylamine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Purify the resulting amide by chromatography.
-
Step 5: Deprotection and Salt Formation
-
Rationale: The final step involves the removal of the protecting groups to unveil the free amine and the formation of the hydrochloride salt to improve stability and handling.
-
Procedure:
-
Dissolve the protected amide in a suitable solvent like methanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas.
-
After the reaction is complete, filter off the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key expected signals would include those for the propyl chain, the cyclopropyl ring, and the two chiral methine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A chiral HPLC method would be employed to determine the enantiomeric and diastereomeric purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet and sextets), cyclopropyl protons (multiplets), two diastereotopic protons on the α and β carbons, and exchangeable protons for the hydroxyl, amino, and amide groups. |
| ¹³C NMR | Resonances for all nine carbon atoms, including the carbonyl carbon of the amide, and the two carbons of the chiral centers. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the molecular weight of the free base [M+H]⁺. |
| Chiral HPLC | A single major peak indicating high diastereomeric and enantiomeric purity. |
The Rationale for (2S,3S) Stereochemistry in Protease Inhibitors
The specific (2S,3S) stereochemistry of the α-hydroxy-β-amino amide core in molecules like Telaprevir is not arbitrary; it is a product of meticulous structure-based drug design.[7][11] This precise spatial arrangement allows the inhibitor to fit snugly into the active site of the target protease, mimicking the tetrahedral transition state of peptide bond cleavage.
dot graph "enzyme_inhibition" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Interaction of the chiral inhibitor with a protease active site.
The hydroxyl group at the (2S) position is often crucial for coordinating with the catalytic residues of the enzyme, while the amino group at the (3S) position and the side chain engage in specific hydrogen bonding and hydrophobic interactions within the substrate-binding pockets of the protease.[10] Any deviation from this stereochemistry would lead to a significant loss of binding affinity and, consequently, inhibitory potency.
Broader Applications and Future Perspectives
While the most prominent application of this compound is in the synthesis of Telaprevir, the α-hydroxy-β-amino amide scaffold is a versatile platform for the development of inhibitors for other enzyme classes. Its inherent ability to mimic a peptide transition state makes it a valuable starting point for the design of inhibitors for other proteases, such as those involved in cancer, neurodegenerative diseases, and other viral infections.[6][9]
Furthermore, the principles of stereoselective synthesis and the understanding of structure-activity relationships derived from the study of this and similar chiral building blocks are continuously being applied to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
This compound stands as a prime example of a meticulously designed chiral building block that has played a pivotal role in the development of life-saving medicines. Its synthesis, rooted in the principles of asymmetric chemistry, and its application, guided by a deep understanding of enzyme-inhibitor interactions, underscore the critical importance of stereochemistry in modern drug discovery. This guide has provided a comprehensive technical overview intended to empower researchers and scientists in their pursuit of novel therapeutics, leveraging the power of chiral synthons like the one discussed herein.
References
- Abell, A. D. (Ed.). (2011). Advances in Amino Acid Synthesis. Academic Press.
- Beaulieu, P. L., et al. (2007). Non-covalent inhibition of the hepatitis C virus NS3 protease by a new class of α-amino-N-cyclopropyl-acetamide-based inhibitors. Journal of Medicinal Chemistry, 50(4), 655-665.
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Ghosh, A. K., et al. (2008). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of Medicinal Chemistry, 51(18), 5693-5702.
-
Jigs Chemical Limited. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide. Retrieved from [Link]
- Lavecchia, A., et al. (2010). Design and synthesis of beta-amino-alpha-hydroxy amide derivatives as inhibitors of MetAP2 and HUVEC growth. Bioorganic & Medicinal Chemistry Letters, 20(1), 302-305.
- Li, Z., et al. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. U.S.
- Liu, D., & Wang, W. (2009). Recent developments in the asymmetric synthesis of α-amino-β-hydroxy acids. Current Organic Synthesis, 6(2), 127-149.
- Mimoto, T., et al. (1991). Kynostatin (KNI-272), a new orally active HIV-1 protease inhibitor containing an allophenylnorstatine residue. Chemical & Pharmaceutical Bulletin, 39(9), 2465-2467.
-
PubChem. (n.d.). N-cyclopropyl-N-methylpropanamide. Retrieved from [Link]
- Senanayake, C. H. (2007). The role of chiral technologies in the pharmaceutical industry. Chirality, 19(9), 697-707.
- Smith, A. B., III, & Kozlowski, M. C. (1997). Asymmetric synthesis of unnatural α-amino acids. Accounts of Chemical Research, 30(9), 368-377.
- Trocha, A., Piotrowska, D. G., & Głowacka, I. E. (2023).
-
Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited. Retrieved from [Link]
- Venkatraman, S., et al. (2006). Discovery of (1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3aS,4R,6S,7aR)-octahydro-2H-cyclopenta[b]pyridin-4-yl]ethyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (SCH 503034), a Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Triumph of Structure-Based Drug Design. Journal of Medicinal Chemistry, 49(20), 6074-6086.
- Walsh, C. T. (2001).
- Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
Sources
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An In-Depth Technical Guide to the Spectroscopic Characterization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a chiral molecule of significant interest in pharmaceutical development. Its structural complexity, featuring a secondary amine, a hydroxyl group, a cyclopropyl amide, and a linear alkyl chain, necessitates a thorough spectroscopic characterization to ensure identity, purity, and conformational integrity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While specific experimental data for this exact molecule is not widely published, this document serves as an expert-guided predictive analysis based on extensive data for analogous functional groups and molecular frameworks. This compound is a known intermediate in the synthesis of antiviral drugs such as Telaprevir.[1]
The hydrochloride salt form ensures the protonation of the primary amino group, which influences its solubility and spectroscopic properties, particularly in NMR and IR spectroscopy. Understanding these characteristics is paramount for process development, quality control, and regulatory submissions in the pharmaceutical industry.
Molecular Structure and Key Spectroscopic Regions
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the key functional groups and the numbering convention used throughout this guide for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For the title compound, a standard ¹H NMR experiment would be conducted in a deuterated solvent such as DMSO-d₆ or D₂O, which can accommodate the polar nature of the hydrochloride salt.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data and Interpretation
The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the protons in the molecule. These predictions are based on established chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-amide (N-H) | 8.0 - 8.5 | d | ~4 | 1H |
| H-2 (CH-OH) | 4.0 - 4.2 | d | ~5 | 1H |
| H-3 (CH-N) | 3.0 - 3.3 | m | - | 1H |
| H-cyclopropyl (CH) | 2.6 - 2.8 | m | - | 1H |
| H-4 (CH₂) | 1.4 - 1.6 | m | - | 2H |
| H-5 (CH₂) | 1.2 - 1.4 | m | - | 2H |
| H-6 (CH₃) | 0.8 - 1.0 | t | ~7 | 3H |
| H-cyclopropyl (CH₂) | 0.5 - 0.8 | m | - | 4H |
| OH | 5.0 - 5.5 | br s | - | 1H |
| NH₃⁺ | 8.5 - 9.0 | br s | - | 3H |
Interpretation:
-
Amide Proton (H-amide): The downfield shift is characteristic of an amide N-H proton, which is deshielded by the adjacent carbonyl group. It is expected to appear as a doublet due to coupling with the cyclopropyl methine proton.
-
Hydroxyl-bearing Methine (H-2): This proton is attached to a carbon bearing an electron-withdrawing hydroxyl group, resulting in a downfield shift. It will likely be a doublet due to coupling with H-3.
-
Amine-bearing Methine (H-3): This proton is adjacent to the protonated amino group, causing a downfield shift. Its multiplicity will be complex due to coupling with H-2 and the H-4 protons.
-
Cyclopropyl Protons: The methine proton of the cyclopropyl group will be a multiplet due to coupling with the amide proton and the adjacent cyclopropyl methylene protons. The methylene protons of the cyclopropyl ring are expected to be in the upfield region, a characteristic feature of strained ring systems.
-
Alkyl Chain Protons (H-4, H-5, H-6): These protons will exhibit typical aliphatic chemical shifts, with the terminal methyl group (H-6) appearing as a triplet.
-
Exchangeable Protons (OH, NH₃⁺): The hydroxyl and ammonium protons are exchangeable and will appear as broad singlets. Their chemical shifts can be highly dependent on concentration, temperature, and solvent. Addition of D₂O would cause these signals to disappear, confirming their assignment.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often preferred for ¹³C NMR.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, with Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Spectral Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 170 - 175 |
| C-2 (CH-OH) | 70 - 75 |
| C-3 (CH-N) | 50 - 55 |
| C-4 (CH₂) | 30 - 35 |
| C-5 (CH₂) | 20 - 25 |
| C-6 (CH₃) | 10 - 15 |
| C-cyclopropyl (CH) | 20 - 25 |
| C-cyclopropyl (CH₂) | 5 - 10 |
Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield.
-
Oxygenated and Nitrogenated Carbons (C-2, C-3): The carbons directly attached to the electronegative oxygen and nitrogen atoms are shifted downfield.
-
Aliphatic Carbons (C-4, C-5, C-6): These carbons of the hexanamide chain will have chemical shifts in the typical aliphatic region.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum, a characteristic feature of these strained rings.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to observe the protonated molecule.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Predicted Mass Spectrometry Data and Interpretation
The molecular formula of the free base is C₉H₁₈N₂O₂ with a monoisotopic mass of 186.1368 u. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Ion: In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 187.1441.
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments.
Caption: Predicted ESI-MS fragmentation pathway for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
Interpretation of Fragments:
-
Loss of Ammonia (m/z 170.12): A common fragmentation for protonated primary amines.
-
Cleavage of the Amide Bond (m/z 114.09): Loss of the cyclopropylamine moiety is a likely fragmentation pathway for amides.[2][3]
-
Further Fragmentation (m/z 74.06 and 56.05): Subsequent fragmentation of the larger ions can provide further structural information.
Infrared (IR) Spectroscopy: Vibrational Signatures
Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule.
Experimental Protocol: FT-IR
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 | O-H stretch | Alcohol |
| 3000 - 3300 | N-H stretch | Amide and Ammonium |
| 2800 - 3000 | C-H stretch | Aliphatic |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| 1400 - 1600 | N-H bend | Ammonium |
Interpretation:
-
O-H and N-H Stretching Region: A broad band is expected in the high-frequency region due to the overlapping stretching vibrations of the O-H group of the alcohol and the N-H bonds of the amide and the protonated amine.[4][5][6][7] Hydrogen bonding will significantly broaden these peaks.
-
Amide Bands: The strong C=O stretch (Amide I band) is a key diagnostic peak. The N-H bend (Amide II band) is also characteristic of secondary amides.[4][6][7]
-
Ammonium Bending: Bending vibrations from the -NH₃⁺ group are expected in the 1400-1600 cm⁻¹ region.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its characterization. By integrating data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers and drug development professionals can confidently verify the structure, assess the purity, and ensure the quality of this important pharmaceutical intermediate. The predicted data and interpretations presented herein serve as a valuable reference for laboratory work and contribute to the foundational knowledge required for successful drug development programs.
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An In-depth Technical Guide to the Solubility and Stability of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a chiral pharmaceutical intermediate.[1][2][3][4][5] Publicly available information identifies it as a white to off-white solid and an intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[3][6] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this specific molecule, grounding all recommendations in established scientific principles and regulatory expectations.
The hydrochloride salt form of a basic drug, such as this amine-containing molecule, is typically chosen to enhance aqueous solubility and stability.[7][8] However, the interplay of factors like pH, ionic strength, and temperature can significantly influence these properties. This document will detail the necessary experimental protocols to elucidate these relationships for this compound, enabling informed decisions in the drug development process.
Part 1: Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is the first step.
| Property | Description | Significance |
| CAS Number | 850252-34-5 | Unique chemical identifier.[2][4] |
| Molecular Formula | C9H19ClN2O2 | Defines the elemental composition.[1][2] |
| Molecular Weight | 222.71 g/mol | Used for all molar-based calculations.[1][2] |
| Appearance | White to off-white solid | Basic physical state observation.[1][2] |
| Functional Groups | Amine (basic), Amide, Hydroxyl, Cyclopropyl, Alkyl chain | These groups dictate the molecule's reactivity, potential for hydrogen bonding, and susceptibility to degradation pathways like hydrolysis and oxidation.[9][10] |
Part 2: Comprehensive Solubility Assessment
The solubility of an API is a critical determinant of its bioavailability.[11][12] For an ionizable molecule like this hydrochloride salt, solubility is intimately linked to the pH of the medium.
pH-Dependent Equilibrium Solubility
The primary amine in the molecule will be protonated at acidic pH, forming a more soluble salt. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base form. Determining this pH-solubility profile is essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is aligned with recommendations from the World Health Organization (WHO) and is a standard industry practice.[13]
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 7.5. Recommended buffers include 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[13] All measurements should be conducted at a controlled temperature, typically 37 ± 1 °C.[13]
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on a mechanical agitator or orbital shaker in a temperature-controlled chamber. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.45 µm filter.[14]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate the pH-solubility profile.
Causality and Interpretation:
-
Low pH: At low pH, the amine is fully protonated (R-NH3+), leading to strong interactions with water and thus higher solubility.[16][17]
-
Approaching pKa: As the pH of the solution approaches the pKa of the amine, a significant portion of the compound will exist as the neutral free base, which is expected to be less water-soluble, causing a sharp decrease in solubility.
-
Common Ion Effect: In chloride-containing media (like the stomach), the dissolution of the hydrochloride salt can be suppressed by the presence of a high concentration of chloride ions, a phenomenon known as the "common-ion effect".[8][18][19] This should be considered when evaluating potential in vivo performance.
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should also be assessed in simulated intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
Workflow for Solubility Assessment
Caption: Workflow for determining equilibrium solubility.
Part 3: Comprehensive Stability Profile
Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors.[20][21][22] The presence of amide and hydroxyl functional groups suggests potential susceptibility to hydrolysis and oxidation.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[23][24][25] These studies involve exposing the API to conditions more severe than those used in accelerated stability testing.[25][26]
Experimental Protocol: Forced Degradation Studies
-
Acidic Hydrolysis: Expose the API to 0.1 N HCl at an elevated temperature (e.g., 60-80°C).[26]
-
Basic Hydrolysis: Expose the API to 0.1 N NaOH at room and/or elevated temperature. Amide hydrolysis is a primary concern under these conditions.[9][26][27]
-
Neutral Hydrolysis: Reflux the API in water.
-
Oxidative Degradation: Treat the API with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[28]
-
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C).
Analytical Approach:
-
For each condition, samples should be analyzed at various time points.
-
The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that secondary degradation products are not needlessly generated.
-
A stability-indicating HPLC method must be used to separate the parent peak from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) is crucial to ensure co-elution is not occurring.
Potential Degradation Pathways
The molecular structure suggests two primary degradation pathways to investigate:
-
Hydrolysis of the Amide Bond: This is one of the most common degradation pathways for pharmaceuticals.[9][10][29] It can be catalyzed by both acid and base, cleaving the amide bond to yield a carboxylic acid and an amine.[9] Amides are generally more stable to hydrolysis than esters.[9][10]
-
Oxidation: While less common than hydrolysis, oxidation can still be a relevant degradation pathway.[9][10] The specific sites of oxidation on this molecule are not immediately obvious but could potentially involve the secondary alcohol or the carbon alpha to the amine.
Diagram of Potential Hydrolytic Degradation
Caption: Predicted hydrolytic degradation pathway.
Formal Stability Testing (ICH Guidelines)
Formal stability studies are conducted to establish a re-test period or shelf life and recommended storage conditions.[20][21] These studies must follow the International Council for Harmonisation (ICH) guidelines.[20][21][30][31]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table based on ICH Q1A(R2) guidelines. [21][31]
Protocol:
-
Place a sufficient quantity of the API in suitable, sealed containers.
-
Store the containers in stability chambers maintained at the conditions specified above.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.
Conclusion
A systematic and scientifically rigorous approach is essential for characterizing the solubility and stability of this compound. By establishing a comprehensive pH-solubility profile and identifying potential degradation pathways through forced degradation studies, researchers can build a robust data package. This information is fundamental for developing a stable and bioavailable formulation, ensuring consistent product quality, and meeting global regulatory requirements. The protocols and frameworks outlined in this guide provide a clear path for achieving these critical drug development milestones.
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A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). Avomeen. Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
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ICH Guidelines: Your Essential Guide to Stability Testing. (2024, April 18). Arcinova. Retrieved from [Link]
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Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]
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Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020, July 1). Veeprho. Retrieved from [Link]
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Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-130. Retrieved from [Link]
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A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]
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Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer. Retrieved from [Link]
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Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. Retrieved from [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. Retrieved from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]
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CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. (n.d.). AlchemyPharm. Retrieved from [Link]
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CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. (n.d.). JIGS Chemical Limited. Retrieved from [Link]
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Analytical Chemistry - Precipitate. (2010, December 4). Sciencemadness.org. Retrieved from [Link]
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Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-. (n.d.). Fragmenta. Retrieved from [Link]
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The Cornerstone of Protease Inhibition: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
This in-depth technical guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of protease inhibitors. We will delve into the synthesis, characterization, and application of a pivotal building block: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride . This molecule serves as a cornerstone in the creation of potent antiviral agents, most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.
This guide will provide not only the theoretical underpinnings but also practical, field-proven insights into the handling and utilization of this critical intermediate. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Hydroxyethylamine Scaffold in Protease Inhibition
Protease inhibitors have revolutionized the treatment of viral diseases such as HIV and Hepatitis C.[1][2] These drugs function by blocking the action of viral proteases, enzymes essential for cleaving large viral polyproteins into functional units necessary for viral replication.[2] At the heart of many successful protease inhibitors lies the hydroxyethylamine scaffold. This structural motif acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by the protease.[3][4] The hydroxyl group of the scaffold plays a crucial role in binding to the catalytic aspartate or serine residues in the active site of the protease, leading to potent and often reversible covalent inhibition.[3][4]
This compound is a key intermediate that incorporates this critical hydroxyethylamine functionality, pre-configured with the desired stereochemistry for optimal binding to the protease active site. Its structure also features a cyclopropylamide group, which can contribute to improved pharmacokinetic properties of the final drug molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 850252-34-5 | [5] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [5] |
| Molecular Weight | 222.71 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at room temperature, away from light and moisture. | [2] |
Synthesis of this compound
The synthesis of this chiral intermediate is a multi-step process that requires careful control of stereochemistry. The following is a representative synthetic route adapted from the patent literature.[1] It is crucial to note that this protocol is for informational purposes and may require optimization in a laboratory setting.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol (Adapted from CN103288671B)
Step 1: Synthesis of the Chiral Amine Intermediate
-
To a solution of t-butyl sorbate in a suitable solvent (e.g., dichloromethane), add (S)-N-benzyl-1-phenylethylamine.
-
Cool the reaction mixture and slowly add a solution of camphorsulfonyloxaziridine.
-
Stir the reaction at low temperature until completion (monitor by TLC).
-
Work up the reaction by quenching, extraction, and purification by column chromatography to yield the chiral amine intermediate.
Step 2: Synthesis of the Amide Intermediate
-
Dissolve the chiral amine intermediate in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to remove the t-butyl protecting group.
-
After deprotection is complete (monitor by TLC), neutralize the reaction mixture.
-
In a separate flask, activate the carboxylic acid with a coupling agent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add cyclopropylamine to the activated acid, followed by the deprotected amine.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by extraction and purify by column chromatography to obtain the amide intermediate.
Step 3: Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (Free Base)
-
Dissolve the amide intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the free base of the final product.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the free base in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the chosen solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Characterization of the Final Product
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Protons on the hexanamide chain: The protons of the propyl group (CH₃-CH₂-CH₂-) are expected to appear in the upfield region (δ 0.8-1.5 ppm). The methine proton adjacent to the amino group (CH-NH₃⁺) would likely be a multiplet around δ 3.0-3.5 ppm. The methine proton adjacent to the hydroxyl group (CH-OH) would be expected around δ 3.8-4.2 ppm.
-
Cyclopropyl protons: The protons on the cyclopropyl ring will appear as complex multiplets in the upfield region (δ 0.4-0.8 ppm).
-
Amide and Amine Protons: The amide (NH) and ammonium (NH₃⁺) protons will likely be broad signals, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-175 ppm.
-
Hexanamide Chain Carbons: The carbons of the propyl group will be in the upfield region (δ 10-40 ppm). The carbon bearing the amino group (C-NH₃⁺) would be expected around δ 50-60 ppm, and the carbon bearing the hydroxyl group (C-OH) would be around δ 70-80 ppm.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region (δ 5-25 ppm).
FTIR (Fourier-Transform Infrared Spectroscopy)
-
O-H Stretch: A broad peak is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Peaks in the range of 3000-3300 cm⁻¹ are expected for the amine hydrochloride and the amide N-H.
-
C=O Stretch: A strong absorption peak around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.
-
N-H Bend: A peak around 1550-1650 cm⁻¹ is expected for the N-H bending vibration of the amide.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+H)⁺: For the free base (C₉H₁₈N₂O₂), the expected m/z would be approximately 187.14. In the case of the hydrochloride salt, the free base is typically observed.
Application in Protease Inhibitor Synthesis: The Case of Telaprevir
This compound is a crucial intermediate in the synthesis of Telaprevir, a potent inhibitor of the HCV NS3/4A serine protease.[6] The following section outlines the coupling of this intermediate to the rest of the Telaprevir molecule.
Mechanism of HCV NS3/4A Protease Inhibition by Telaprevir
Telaprevir acts as a reversible, covalent inhibitor of the HCV NS3/4A protease. The key to its inhibitory action is the α-ketoamide "warhead" which forms a covalent, yet reversible, bond with the catalytic serine residue (Ser139) in the active site of the protease. This interaction mimics the tetrahedral intermediate of the natural substrate cleavage, effectively blocking the enzyme's catalytic activity. The (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide portion of Telaprevir provides the crucial hydroxyethylamine scaffold that positions the inhibitor correctly within the active site for this interaction to occur.
Caption: Mechanism of HCV NS3/4A protease inhibition by Telaprevir.
Experimental Protocol: Amide Coupling
The final step in the synthesis of many protease inhibitors involves the coupling of the amino group of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with a carboxylic acid moiety of the rest of the inhibitor molecule. This is a standard amide bond formation reaction.
General Procedure for Amide Coupling:
-
Dissolve the carboxylic acid component in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU, HBTU, or EDC, along with a base like DIPEA or triethylamine.
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add a solution of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (as the free base) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
Purify the final product by column chromatography or recrystallization.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in the synthesis of protease inhibitors. Its inherent stereochemistry and the presence of the crucial hydroxyethylamine scaffold make it an ideal starting material for the development of potent antiviral therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with a focus on practical insights and scientific integrity. By understanding the principles and protocols outlined herein, researchers can confidently and effectively utilize this key intermediate in their drug discovery and development endeavors.
References
- Vertex Pharmaceuticals Incorporated. (2011). Incivek (telaprevir)
- Li, G., et al. (2015). Synthetic method of this compound.
- Malcolm, B. A., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease. Antimicrobial agents and chemotherapy, 50(3), 1013–1020.
- Lam, P. Y., et al. (2003). New alpha-ketoamides as potent and specific inhibitors of hepatitis C virus NS3-4A protease. Bioorganic & medicinal chemistry letters, 13(23), 4277–4280.
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Caming Pharmaceutical Ltd. This compound. [Link]
- Ghosh, A. K., et al. (2009). Design and synthesis of potent HIV-1 protease inhibitors incorporating hydroxyprolinamides as novel P2 ligands. Journal of medicinal chemistry, 52(21), 6972–6984.
- Dohnalek, J., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Journal of medicinal chemistry, 45(7), 1432–1438.
- Amin, S. A., et al. (2018). Structural exploration of hydroxyethylamines as HIV-1 protease inhibitors: new features identified. Journal of biomolecular structure & dynamics, 36(14), 3743–3757.
-
LookChem. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. [Link]
- Turner, S. R., et al. (2004). Hydroxyethylamine-based inhibitors of human beta-secretase. Bioorganic & medicinal chemistry letters, 14(23), 5857–5861.
- Thompson, S. K., et al. (1995). Rational design, synthesis, and crystallographic analysis of a potent and specific human rhinovirus 3C protease inhibitor. Journal of medicinal chemistry, 38(19), 3780–3788.
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Discovery and synthesis of novel protease inhibitor intermediates
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Protease Inhibitor Intermediates
Authored by a Senior Application Scientist
Foreword: The Enduring Challenge and Opportunity of Protease Inhibition
Proteases, the master regulators of protein function, are implicated in a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including viral infections like HIV and SARS-CoV-2, cancer, and neurodegenerative disorders.[1][2] Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern therapeutic discovery.[1] This guide provides a technical deep-dive into the contemporary strategies employed in the discovery and synthesis of novel protease inhibitor intermediates, moving beyond mere protocols to elucidate the scientific rationale that underpins successful drug development campaigns. We will explore the iterative cycle of design, synthesis, and evaluation that transforms a deep understanding of enzyme structure and mechanism into clinically impactful therapeutics.
Part 1: The Blueprint for Discovery - Modern Strategies for Identifying Novel Inhibitor Scaffolds
The journey to a novel protease inhibitor begins with the identification of a promising starting point—a "hit" compound. The methodologies for this initial discovery have evolved from brute-force screening to highly rational, structure-informed approaches.
Structure-Based Drug Design (SBDD): From Blueprint to Bespoke Inhibitor
Structure-Based Drug Design (SBDD) is a powerful, rational approach that leverages high-resolution 3D structural data of the target protease, typically obtained from X-ray crystallography or cryo-electron microscopy.[1] By visualizing the intricate architecture of the enzyme's active site, medicinal chemists can design inhibitors that fit with precision, maximizing potency and selectivity.[1]
The core principle of SBDD is to exploit specific interactions with key residues in the active site. For instance, in designing inhibitors for HIV protease, a key strategy has been to create molecules that form strong hydrogen bonds with the backbone atoms of the active site.[3][4] This approach is particularly valuable for combating drug resistance, as mutations in the side chains of active site residues are less likely to disrupt these fundamental backbone interactions.[3][5] The development of Darunavir, a highly effective second-generation HIV protease inhibitor, stands as a testament to the success of this strategy.[5]
Workflow: Structure-Based Design Cycle
The SBDD process is iterative, constantly refining the inhibitor's structure based on experimental feedback.
Caption: Iterative cycle of Structure-Based Drug Design (SBDD).
High-Throughput Screening (HTS): Casting a Wide Net
High-Throughput Screening (HTS) employs automation to rapidly assess large libraries of small molecules—often numbering in the hundreds of thousands—for their ability to inhibit a target protease.[6][7] This approach does not require prior knowledge of the protease structure and can unveil novel chemical scaffolds that might not be conceived through rational design alone.
Modern HTS assays are designed for speed, sensitivity, and miniaturization (e.g., using 384- or 1536-well plates).[8] A common technique is the fluorescence polarization (FP) assay, which is highly suitable for HTS.[8][9]
Experimental Protocol: Fluorescence Polarization HTS for Protease Inhibitors
This protocol provides a robust framework for identifying inhibitors of a target protease, such as the SARS-CoV-2 Main Protease (Mpro).[9]
Objective: To identify initial "hit" compounds from a large chemical library that inhibit the enzymatic activity of the target protease.
Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently-labeled peptide substrate tumbles rapidly in solution, resulting in low polarization. When the protease is active, it cleaves the substrate, which remains small. If an inhibitor is present, the protease is inactive, and the fluorescent substrate binds to the larger enzyme, slowing its tumbling and increasing the polarization of emitted light.[9]
Materials:
-
Purified, active target protease.
-
Fluorescently-labeled peptide substrate (e.g., FITC-labeled).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Compound library dissolved in DMSO.
-
Positive Control Inhibitor (known inhibitor of the protease).
-
384-well, low-volume, black assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into individual wells of the 384-well plate. Dispense DMSO into control wells (negative control) and the positive control inhibitor into its designated wells.
-
Enzyme Addition: Add 5 µL of the protease solution (at 2x final concentration) in assay buffer to all wells.
-
Incubation: Gently mix the plates and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Substrate Addition: Add 5 µL of the fluorescent peptide substrate (at 2x final concentration) in assay buffer to all wells to initiate the enzymatic reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization (mP units) on a compatible plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (mP_compound - mP_negative_control) / (mP_positive_control - mP_negative_control)
-
Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits for further validation.
Fragment-Based Lead Discovery (FBLD): Building Potency from the Ground Up
Fragment-Based Lead Discovery (FBLD) is a resource-efficient alternative to HTS.[10][11] It begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da), for weak binding to the target protease.[6][11] Although these initial interactions are low-affinity (in the micromolar to millimolar range), the fragments serve as highly efficient starting points.[10] Through structure-guided optimization, these fragments can be grown, linked, or merged to produce highly potent and ligand-efficient lead compounds.[6][10]
Logical Relationship: FBLD vs. HTS
The fundamental difference lies in the starting point and the subsequent optimization strategy.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Challenges for developing selective viral protease inhibitors as antiinfectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structures of HIV Protease Guide Inhibitor Design to Overcome Dru...: Ingenta Connect [ingentaconnect.com]
- 6. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to achieve high throughput in protease inhibitor screening? - DIFF Biotech [shop.diff-biotech.com]
- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Methodological & Application
Synthesis Protocol for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride: An In-Depth Technical Guide
This document provides a comprehensive guide for the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate in the development of antiviral therapeutics, notably as a precursor to Telaprevir, a hepatitis C virus (HCV) protease inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a chiral molecule featuring a β-amino α-hydroxy amide core structure. The precise stereochemistry at the C2 and C3 positions is crucial for its biological activity in the final therapeutic agent. The synthetic route detailed herein is a multi-step process designed to control this stereochemistry effectively, starting from readily available precursors. The overall strategy is based on principles outlined in patent literature, involving stereoselective introduction of the amine and hydroxyl functionalities, followed by amide coupling and final deprotection.[3]
Synthetic Strategy Overview
The synthesis commences with the protection of L-norleucine, a non-standard amino acid, followed by reduction to the corresponding aldehyde. A subsequent diastereoselective step introduces the hydroxyl group and sets the stereocenter at C2. Amide bond formation with cyclopropylamine is then carried out, and a final deprotection step yields the target hydrochloride salt. The workflow is designed to be robust and scalable for laboratory settings.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| L-Norleucine | ≥98% | Sigma-Aldrich | |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Acros Organics | |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific | |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific | |
| Hexanes | ACS reagent | Fisher Scientific | |
| N,O-Dimethylhydroxylamine hydrochloride | 98% | Alfa Aesar | |
| N-Methylmorpholine (NMM) | ≥99% | Sigma-Aldrich | |
| Isobutyl chloroformate | ≥98% | Sigma-Aldrich | |
| Lithium aluminum hydride (LAH) | 1.0 M in THF | Sigma-Aldrich | Caution: Highly reactive |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |
| Camphorsulfonyloxaziridine | ≥98% | TCI Chemicals | Chiral oxidizing agent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Cyclopropylamine | ≥99% | Sigma-Aldrich | Caution: Corrosive, flammable [4][5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Combi-Blocks | |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical | |
| Hydrochloric acid (HCl) | 4.0 M in Dioxane | Sigma-Aldrich | |
| Palladium on Carbon (10% Pd/C) | 50% water wet | Johnson Matthey | Caution: Flammable solid [2][6] |
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
High-vacuum pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Mass spectrometer (MS)
Experimental Protocol
Step 1: Synthesis of N-Boc-L-norleucine
-
Dissolution: In a 1 L round-bottom flask, dissolve L-norleucine (26.2 g, 0.2 mol) in a mixture of dioxane (200 mL) and 1 M sodium bicarbonate solution (200 mL).
-
Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (52.4 g, 0.24 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC (EtOAc:Hexanes 1:1, stained with ninhydrin).
-
Workup: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-norleucine as a white solid.
Expected Yield: 90-95%. Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 5.05 (br d, 1H), 4.30 (m, 1H), 1.85-1.60 (m, 2H), 1.45 (s, 9H), 1.40-1.25 (m, 4H), 0.90 (t, 3H).
Step 2: Synthesis of N-Boc-L-norleucinal
-
Weinreb Amide Formation: Dissolve N-Boc-L-norleucine (23.1 g, 0.1 mol) in anhydrous THF (250 mL) and cool to -15 °C. Add N-methylmorpholine (11.0 mL, 0.1 mol) followed by the dropwise addition of isobutyl chloroformate (13.1 mL, 0.1 mol). Stir the resulting mixed anhydride for 30 minutes at -15 °C. In a separate flask, slurry N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) in THF (100 mL) and add N-methylmorpholine (12.1 mL, 0.11 mol). Add this slurry to the mixed anhydride solution and stir at -15 °C for 1 hour, then at room temperature for 4 hours.
-
Workup: Quench the reaction with 1 M HCl (100 mL) and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with saturated NaHCO₃ solution (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄, filter, and concentrate to give the Weinreb amide.
-
Reduction to Aldehyde: Dissolve the crude Weinreb amide in anhydrous diethyl ether (300 mL) and cool to 0 °C under a nitrogen atmosphere. Add a 1.0 M solution of lithium aluminum hydride in THF (110 mL, 0.11 mol) dropwise. Stir at 0 °C for 1 hour.
-
Quenching and Filtration: Cautiously quench the reaction by the sequential dropwise addition of water (4.2 mL), 15% NaOH solution (4.2 mL), and water (12.6 mL). Stir the resulting white precipitate for 1 hour, then filter through a pad of Celite®, washing with diethyl ether.
-
Purification: Concentrate the filtrate to yield N-Boc-L-norleucinal as a colorless oil, which can be used in the next step without further purification.
Expected Yield: 75-85% over two steps. Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 9.60 (s, 1H), 5.10 (br d, 1H), 4.25 (m, 1H), 1.80-1.50 (m, 2H), 1.45 (s, 9H), 1.40-1.25 (m, 4H), 0.90 (t, 3H).
Step 3: Synthesis of (3S)-N-Boc-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
This step involves a diastereoselective hydroxylation followed by amide coupling. A plausible route involves the formation of an α-keto amide and its subsequent diastereoselective reduction.[8]
-
Oxidation to α-Keto Acid: The N-Boc-L-norleucinal can be oxidized to the corresponding α-keto acid using a suitable oxidizing agent like potassium permanganate under controlled pH conditions. This intermediate is often used directly.
-
Amide Coupling to form α-Keto Amide: Dissolve the crude α-keto acid (0.1 mol) in anhydrous DCM (250 mL). Add cyclopropylamine (7.6 mL, 0.11 mol), HOBt (14.9 g, 0.11 mol), and EDC (21.1 g, 0.11 mol). Stir the mixture at room temperature for 12-16 hours.
-
Workup: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to give the N-Boc-3-amino-2-oxohexanamide-N-cyclopropylamide.
-
Diastereoselective Reduction: Dissolve the α-keto amide (0.1 mol) in anhydrous THF (200 mL) and cool to -78 °C. Add a reducing agent known for high diastereoselectivity, such as K-Selectride® (1.0 M in THF, 110 mL, 0.11 mol), dropwise. Stir at -78 °C for 4 hours.[8]
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield (3S)-N-Boc-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
Expected Yield: 50-60% over the sequence. Characterization: ¹H NMR and HPLC analysis are crucial to confirm the diastereoselectivity.
Step 4: Synthesis of this compound
-
Deprotection: Dissolve the Boc-protected amide (0.05 mol) in a 4.0 M solution of HCl in dioxane (100 mL).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. If necessary, add anhydrous diethyl ether to facilitate precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: >90%. Characterization: The final product should be a white to off-white solid.[9] ¹H NMR (D₂O, 400 MHz): δ 4.15 (d, 1H), 3.50 (m, 1H), 2.70 (m, 1H), 1.70-1.50 (m, 2H), 1.45-1.25 (m, 4H), 0.90 (t, 3H), 0.80-0.70 (m, 2H), 0.60-0.50 (m, 2H). HPLC: Purity should be ≥98% as determined by HPLC analysis.[3][10] MS (ESI+): m/z calculated for C₉H₁₈N₂O₂ [M+H]⁺: 187.14; found: 187.1.
Analytical Validation
A rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the final product.
Caption: Logical flow for the analytical validation of the final compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reactive Reagents: Exercise extreme caution when handling lithium aluminum hydride, as it reacts violently with water. Cyclopropylamine is corrosive and flammable.[4][5][11] Palladium on carbon is a flammable solid and should be handled with care, especially when dry.[2][6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This detailed protocol provides a comprehensive framework for the synthesis of this compound. By carefully controlling the reaction conditions at each step, particularly during the stereoselective reduction, researchers can obtain the desired product with high purity and in good yield. The analytical methods outlined are crucial for verifying the successful synthesis of this important pharmaceutical intermediate. Adherence to the safety precautions is paramount throughout the entire process.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 402960-19-4|(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide|BLD Pharm [bldpharm.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Page loading... [wap.guidechem.com]
- 10. watson-int.com [watson-int.com]
- 11. fishersci.com [fishersci.com]
Stereoselective synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
An Application Note for the Stereoselective Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
Introduction
This compound is a crucial chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of Telaprevir, a potent protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infection.[1] The molecule possesses two contiguous stereocenters at the C2 (hydroxyl) and C3 (amino) positions, making its stereocontrolled synthesis a critical challenge. The precise spatial arrangement of these functional groups is paramount for the biological activity of the final therapeutic agent.
This application note provides a detailed, research-grade protocol for the stereoselective synthesis of this compound. The strategy presented herein is built upon established principles of asymmetric synthesis, focusing on achieving high diastereoselectivity and enantioselectivity. The methodologies are designed for researchers, chemists, and professionals in the field of drug development and process chemistry, offering both practical steps and the underlying scientific rationale.
Overall Synthetic Strategy
The synthesis of α-hydroxy-β-amino amides can be approached through various methodologies, including diastereoselective hydroxylation of β-amino enolates, catalytic asymmetric aminohydroxylation, and the reduction of α-amino-β-keto esters.[2][3][4] The selected strategy for this protocol involves a dynamic kinetic resolution (DKR) via asymmetric hydrogenation of an α-amino-β-keto amide precursor. This approach is highly efficient as it allows for the conversion of a racemic mixture into a single, desired stereoisomer in high yield and enantiomeric excess.
The workflow begins with the synthesis of a β-keto amide, followed by the introduction of an amino group at the α-position to form a key α-amino-β-keto amide intermediate. This intermediate then undergoes a stereoselective reduction of the ketone functionality, directed by a chiral catalyst, which simultaneously sets the stereochemistry at both the C2 and C3 positions. The final steps involve deprotection and salt formation.
Caption: Overall workflow for the stereoselective synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).
Part 1: Synthesis of N-Cyclopropyl-3-oxohexanamide
This initial step constructs the β-keto amide backbone required for subsequent functionalization.
Methodology:
-
To a solution of cyclopropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add ethyl 3-oxohexanoate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield N-cyclopropyl-3-oxohexanamide.
Causality: The use of a non-nucleophilic base is to scavenge the acid formed during the amidation reaction without competing with the primary amine nucleophile. The aqueous workup effectively removes unreacted starting materials and byproducts.
Part 2: α-Amination of N-Cyclopropyl-3-oxohexanamide
This step introduces the nitrogen functionality at the C2 position. A common method involves the use of azodicarboxylates. For this protocol, we will assume a subsequent protection step is integrated to yield a Boc-protected amine, which is ideal for the hydrogenation step.
Methodology:
-
Dissolve N-cyclopropyl-3-oxohexanamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.
-
After stirring for 30 minutes, add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.2 eq) in THF.
-
Maintain the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
The resulting α-hydrazino product is then reduced (e.g., using catalytic hydrogenation with Pd/C) and protected with a Boc group (using Boc₂O and a base like triethylamine) to yield racemic tert-butyl (1-(cyclopropylamino)-1,3-dioxohexan-2-yl)carbamate.
Causality: The formation of the enolate at low temperature ensures regioselectivity. The subsequent electrophilic amination with DBAD introduces the nitrogen atom at the α-position. The Boc protecting group is crucial for preventing catalyst poisoning and controlling reactivity in the subsequent asymmetric hydrogenation step.
Part 3: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)
This is the pivotal stereochemistry-defining step. The DKR process converts the racemic α-amino-β-keto amide into a single diastereomer with high enantiomeric purity.[3][4]
Methodology:
-
In a high-pressure reactor, charge the racemic tert-butyl (1-(cyclopropylamino)-1,3-dioxohexan-2-yl)carbamate (1.0 eq) and a chiral ruthenium catalyst, such as a Ru(II)-BINAP complex (e.g., RuCl₂n) (0.01-0.05 eq).
-
Degas the reactor and purge with nitrogen, then add a degassed solvent, typically methanol or ethanol.
-
Pressurize the reactor with hydrogen gas (50-100 atm).
-
Heat the reaction mixture to 40-60 °C and stir vigorously for 24-48 hours.
-
Monitor the conversion and diastereomeric excess (d.e.) by HPLC analysis.
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to isolate the Boc-protected (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.
Mechanism of Stereocontrol: The success of the DKR relies on the rapid racemization of the α-amino stereocenter under the reaction conditions, allowing the chiral catalyst to selectively hydrogenate one enantiomer of the β-keto group. The chiral ligand (e.g., (R)-BINAP) creates a chiral environment around the ruthenium metal center. The substrate coordinates to the metal, and the steric and electronic properties of the ligand direct the hydride transfer to one specific face of the ketone, leading to the formation of the desired (2R, 3S) or (2S, 3S) stereoisomer with high selectivity.
Caption: Mechanism of Dynamic Kinetic Resolution (DKR).
Part 4: Boc Deprotection and Hydrochloride Salt Formation
The final steps involve removing the Boc protecting group and converting the free amine into its stable hydrochloride salt.
Methodology:
-
Dissolve the purified Boc-protected (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide in a suitable solvent such as ethyl acetate or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the final product, this compound, to confirm its identity and purity.
Causality: Acidic conditions are required to cleave the acid-labile tert-butoxycarbonyl (Boc) group. The formation of the hydrochloride salt not only improves the stability and handling characteristics of the final compound but also facilitates its isolation and purification as a crystalline solid.
Data Summary and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound Name | Molecular Formula | Molecular Weight | Expected Analytical Data |
| N-Cyclopropyl-3-oxohexanamide | C₉H₁₅NO₂ | 169.22 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₉H₁₉ClN₂O₂ | 238.71 | ¹H NMR, ¹³C NMR, MS, HPLC (chiral), Specific Rotation [α] |
Final Product Characterization:
-
Appearance: White to off-white solid.[1]
-
Purity (HPLC): ≥98%.[5]
-
¹H NMR: Spectra should confirm the presence of the cyclopropyl, propyl, and backbone protons with appropriate chemical shifts and coupling constants.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the free base.
-
Chiral HPLC: Analysis should show high enantiomeric excess (>99% ee) and diastereomeric excess.
References
-
Davies, S. G., & Nicholson, R. L. (2003). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (6), 627-640. [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. [Link]
-
Johnston, J. N., & Anderson, T. L. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society, 137(48), 15154–15157. [Link]
-
ResearchGate. (2017). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. [Link]
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671. [Link]
-
AlchemyPharm. (n.d.). CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. [Link]
Sources
- 1. caming.com [caming.com]
- 2. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alchemypharm.com [alchemypharm.com]
A Robust HPLC Method for Purity Determination of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
An Application Note for the Pharmaceutical Scientist
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate in the synthesis of antiviral agents like Telaprevir[1]. The inherent analytical challenges of this molecule—high polarity, chirality, and a lack of a strong UV chromophore—are addressed through a systematic method development approach. We detail a robust reversed-phase HPLC (RP-HPLC) method capable of separating the main component from potential impurities and degradation products. Furthermore, this guide provides a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment[2][3][4].
Introduction and Analytical Challenges
This compound (Figure 1) is a critical chiral building block in pharmaceutical manufacturing. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and robust analytical method for purity assessment is paramount.
Figure 1. Chemical Structure of this compound Molecular Formula: C₉H₁₉ClN₂O₂[5] Molecular Weight: 238.71 g/mol
The development of a suitable HPLC method is complicated by several physicochemical properties of the analyte:
-
High Polarity: The presence of a primary amine, a hydroxyl group, and an amide functionality makes the molecule highly polar. This can lead to poor retention on traditional non-polar stationary phases (e.g., C18), causing the analyte to elute near the void volume, where separation from polar impurities is difficult[6][7].
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, necessitating detection at low wavelengths (e.g., 200-210 nm). This requires high-purity mobile phase solvents and buffers to minimize baseline noise and interference[8].
-
Chirality: The molecule contains two chiral centers. While this method focuses on chemical purity, controlling stereochemical purity is also critical. The presence of diastereomeric impurities is a key concern that the analytical method must be able to resolve. A separate chiral method may be required to control enantiomeric purity[9][].
Method Development Strategy: The Scientific Rationale
Our strategy addresses the analytical challenges by making informed choices for the column, mobile phase, and detection parameters. The goal is to develop a method that provides adequate retention, selectivity for potential impurities, and robust performance.
Diagram 1: Method Development Logic. A flowchart illustrating the decision-making process for selecting optimal HPLC parameters based on the analyte's physicochemical properties.
Stationary Phase Selection
To overcome the poor retention associated with high polarity, a standard C18 column is insufficient. We selected a modern, aqueous-stable reversed-phase column. These columns are designed with polar-embedded or polar-end-capped functionalities that prevent phase collapse in highly aqueous mobile phases and provide alternative interactions (e.g., hydrogen bonding) to better retain polar analytes[11][12]. This choice provides a balance of hydrophobic and polar interactions, enhancing retention and selectivity. An alternative approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC)[13][14][15][16]; however, RP-HPLC is often more robust and familiar in QC environments.
Mobile Phase Optimization
-
pH Control: The primary amine on the analyte has a pKa in the basic range. By maintaining the mobile phase pH in the acidic range (e.g., pH 2.5-3.5), the amine group is fully protonated (-NH₃⁺). This ensures consistent ionization, preventing peak splitting or broadening. An acidic mobile phase is also beneficial for silica-based columns, protecting the stationary phase from dissolution.
-
Buffer/Modifier Choice: A simple mobile phase consisting of 0.1% formic acid in water and acetonitrile is chosen for its compatibility with mass spectrometry (MS), which is invaluable for impurity identification during development. For a QC environment, a phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted) can provide greater buffering capacity and potentially enhanced robustness.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
Detection
Given the absence of a strong chromophore, a UV detector set to a low wavelength (205 nm) is selected to maximize the signal for the amide bond. This necessitates the use of high-purity, HPLC-grade solvents to ensure a stable baseline.
Purity Analysis Protocol
This protocol details the optimized HPLC method for the determination of this compound and its related impurities.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump HPLC system suitable for method validation. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | A robust, aqueous-stable column providing good retention for polar compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 2.5 | Provides buffering capacity and ensures analyte ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5-50% B; 20-22 min: 50-95% B; 22-25 min: 95% B; 25.1-30 min: 5% B | A shallow gradient provides optimal resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detector | UV/DAD at 205 nm | Maximizes sensitivity for the analyte. |
| Run Time | 30 minutes | Allows for elution of all potential impurities and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
System Suitability Test (SST)
Before sample analysis, the system suitability must be verified according to pharmacopeial standards like USP <621> or Ph. Eur. 2.2.46[17][18][19][20][21]. Inject the Standard Solution five times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% (for 5 replicate injections) |
| % RSD for Retention Time | ≤ 1.0% (for 5 replicate injections) |
Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for its intended purpose[22]. The following protocol outlines the validation experiments for a purity method.
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- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 18. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
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- 21. Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 22. researchgate.net [researchgate.net]
Application Note: HNMR Characterization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, including the hepatitis C virus (HCV) protease inhibitor Telaprevir.[1] Precise structural elucidation and purity assessment are paramount in drug development and manufacturing. High-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of such chiral molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, detailing an optimized experimental protocol and in-depth spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization.
Scientific Principles and Experimental Design
The molecular structure of this compound presents several key features that dictate the strategy for its ¹H NMR analysis. The presence of two stereocenters at the C2 and C3 positions results in diastereotopic protons, which are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[2][3][4] Understanding this diastereotopicity is crucial for accurate spectral assignment.
Furthermore, the molecule contains exchangeable protons (hydroxyl, amide, and ammonium protons) whose signals can be broad and may not always be observed, depending on the solvent and sample conditions. The hydrochloride salt form of the amine will influence the chemical shift of neighboring protons due to the electron-withdrawing nature of the ammonium group.[5][6]
Solvent Selection: The Rationale
The choice of a deuterated solvent is a critical first step in preparing a sample for ¹H NMR spectroscopy. Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals.[7][8][9] For this compound, which is a salt, polar solvents are required to achieve sufficient solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its polarity effectively dissolves the hydrochloride salt. Additionally, the residual proton signal of DMSO-d₆ at approximately 2.50 ppm serves as a convenient secondary chemical shift reference.[10] Deuterium oxide (D₂O) is also a suitable solvent, particularly for identifying exchangeable protons, as they will be replaced by deuterium and their signals will disappear from the spectrum.[7]
Internal Standard: Ensuring Accuracy
For precise determination of chemical shifts, an internal standard is employed. Tetramethylsilane (TMS) is the universally accepted primary internal standard for ¹H NMR spectroscopy in organic solvents, with its signal defined as 0.00 ppm.[10][11][12] TMS is chemically inert, volatile (allowing for easy removal), and its 12 equivalent protons give a single, sharp resonance that does not typically overlap with analyte signals.[10][12] While referencing to the residual solvent peak is common practice, using TMS provides more accurate and reproducible chemical shift values.[13][14]
Experimental Workflow
The following diagram illustrates the logical workflow for the HNMR characterization of this compound.
Figure 1: Experimental workflow for HNMR analysis.
Detailed Protocol
This protocol provides a step-by-step methodology for the ¹H NMR analysis of this compound.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[15][16][17]
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.[17]
-
Gently vortex the mixture until the sample is completely dissolved.
-
Add a small drop of TMS to the solution to serve as an internal reference.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.[15][17]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H NMR spectrum, 16-32 scans are typically sufficient.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.
-
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.0 - 4.2 | d | ~4-6 | 1H |
| H-3 | ~3.3 - 3.5 | m | - | 1H |
| H-4 (diastereotopic) | ~1.4 - 1.6 | m | - | 2H |
| H-5 | ~1.2 - 1.4 | m | - | 2H |
| H-6 | ~0.8 - 0.9 | t | ~7 | 3H |
| NH -cyclopropyl | ~8.0 - 8.2 | d | ~4 | 1H |
| CH -cyclopropyl | ~2.6 - 2.8 | m | - | 1H |
| CH₂ -cyclopropyl (diastereotopic) | ~0.4 - 0.7 | m | - | 4H |
| OH | ~5.0 - 6.0 | br s | - | 1H |
| NH₃ ⁺ | ~8.3 - 8.7 | br s | - | 3H |
Note: Chemical shifts and coupling constants are approximate and can vary based on concentration, temperature, and the specific NMR instrument used. The signals for OH and NH₃⁺ are expected to be broad and may exchange with residual water in the solvent.
Spectral Interpretation and Structural Correlations
The following diagram illustrates the molecular structure of this compound with key ¹H NMR correlations.
Figure 2: Molecular structure with key proton assignments.
Key Interpretive Points:
-
Aliphatic Chain: The terminal methyl group (H-6) is expected to appear as a triplet around 0.8-0.9 ppm due to coupling with the adjacent methylene protons (H-5). The methylene groups (H-4 and H-5) will exhibit complex multiplets in the upfield region.
-
Chiral Centers: The proton at the C2 position (H-2), being adjacent to the hydroxyl group, will be deshielded and appear as a doublet due to coupling with H-3. The proton at the C3 position (H-3), adjacent to the ammonium group, will also be deshielded and will show a multiplet due to coupling with H-2 and the diastereotopic protons at H-4.
-
Diastereotopicity: The two protons on C4 are diastereotopic due to the presence of the chiral centers at C2 and C3. This means they are in different chemical environments and will have different chemical shifts, leading to more complex splitting patterns than a simple quartet.[18][19]
-
Cyclopropyl Group: The protons of the cyclopropyl ring typically appear in the highly shielded region of the spectrum (0-1 ppm).[20][21][22] However, in this molecule, the cyclopropyl group is attached to a nitrogen atom of an amide, which will deshield its protons. The methine proton of the cyclopropyl group will be the most deshielded, followed by the methylene protons. The geminal and vicinal coupling constants within the cyclopropyl ring are characteristic and can aid in confirming the structure.[23][24]
-
Exchangeable Protons: The hydroxyl (OH), amide (NH), and ammonium (NH₃⁺) protons are exchangeable. Their chemical shifts can be highly variable and depend on factors such as concentration, temperature, and the presence of water. In DMSO-d₆, these signals are more likely to be observed as distinct, albeit often broad, peaks compared to in D₂O where they would be absent.[25]
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality, reproducible spectra. A thorough understanding of the underlying principles, including the effects of the hydrochloride salt, the presence of diastereotopic protons, and the characteristic signals of the cyclopropyl group, allows for confident and accurate spectral interpretation. This robust analytical methodology is essential for ensuring the identity, purity, and quality of this important pharmaceutical intermediate.
References
-
Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]
-
Solvents, deuterated for NMR for laboratory. Scharlab. [Link]
-
Tetramethylsilane: Significance and symbolism. (2025, October 18). Digiteye. [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). Chemistry Stack Exchange. [Link]
-
Tetramethylsilane. (2021, March 29). American Chemical Society. [Link]
-
TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (2022, January 21). PubMed. [Link]
-
TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (2022, January 2). ACS Publications. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. [Link]
-
Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]
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NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. [Link]
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From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. OCHEM. [Link]
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Homotopic, Enantiotopic, Diastereotopic. (2012, April 17). Master Organic Chemistry. [Link]
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Spotting diastereotopic protons in the NMR spectrum. (2025, July 17). Al-Kimia. [Link]
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Ch 13 - Coupling. University of Calgary. [Link]
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14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]
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'H chemical shifts for cyclopropyl protons (in | Download Table. ResearchGate. [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
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1H NMR Coupling Constants. Organic Chemistry Data. [Link]
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Coupling constants for 1H and 13C NMR. [Link]
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1H-NMR of Cyclopropylamine HCl salt. (2023, July 3). Reddit. [Link]
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Sample Preparation. University College London. [Link]
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Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications. [Link]
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Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. (2005, July). PubMed. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
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This compound 850252-34-5 wiki. LookChem. [Link]
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Structural NMR and ab Initio Study of Salicylhydroxamic and p -Hydroxybenzohydroxamic Acids: Evidence for an Extended Aggregation. ResearchGate. [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]
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Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024, January 26). Mining, Metallurgy & Exploration. [Link]
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NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]
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This compound CAS 850252-34-5. Caming Pharmaceutical Ltd. [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. (2018, August 16). NIH. [Link]
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(3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4. Pharmaffiliates. [Link]
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Analysis of proteinogenic amino acid and starch labeling by 2D NMR. (2014, May 1). PubMed. [Link]
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Application Notes and Protocols for the Synthesis of Telaprevir Utilizing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Introduction
Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant advancement in the treatment of chronic hepatitis C.[1][2] Its complex oligopeptide structure necessitates a sophisticated and highly controlled synthetic strategy.[1] A critical juncture in many reported syntheses of Telaprevir is the coupling of the key intermediate, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, with the preceding peptide fragment, followed by a mild oxidation to furnish the final α-ketoamide warhead.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride in the synthesis of Telaprevir. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to troubleshoot and adapt these methods as needed.
Chemical Structures and Properties
A clear understanding of the key molecules involved is paramount for successful synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | (Structure not available in search results) | C9H19ClN2O2 | 222.71 | Key intermediate providing the P1' moiety of Telaprevir.[3][4] |
| "Hydroxy Telaprevir" (Precursor) | (Structure not available in search results) | (Varies based on preceding fragments) | (Varies) | The immediate product of the peptide coupling step, prior to oxidation. |
| Telaprevir | (Structure not available in search results) | C36H53N7O6 | 679.85 | Final active pharmaceutical ingredient (API).[5] |
Synthetic Strategy Overview
The synthesis of Telaprevir from this compound can be conceptually divided into three main stages:
-
Preparation of the Free Amine: Liberation of the free amine from the hydrochloride salt of the key intermediate.
-
Peptide Coupling: Amide bond formation between the free amine and the carboxylic acid of the upstream peptide fragment.
-
Oxidation: Conversion of the α-hydroxy amide functionality in "Hydroxy Telaprevir" to the therapeutic α-ketoamide of Telaprevir.
Caption: Overall synthetic workflow from the key intermediate to final Telaprevir API.
Part 1: Preparation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (Free Amine)
Scientific Rationale: The hydrochloride salt of the amine is stable and easy to handle. However, for the subsequent nucleophilic attack on the activated carboxylic acid during peptide coupling, the free amine is required. This is achieved by a simple acid-base neutralization.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C.
-
Basification: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 - 1.5 eq), dropwise to the solution. The choice of a non-nucleophilic, sterically hindered base like DIPEA is crucial to prevent side reactions.
-
Stirring: Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Confirmation (Optional): The formation of the free amine can be monitored by thin-layer chromatography (TLC).
-
Direct Use: The resulting solution containing the free amine is typically used directly in the subsequent peptide coupling step without isolation.
Part 2: Peptide Coupling to Synthesize "Hydroxy Telaprevir"
Scientific Rationale: The formation of the amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. Peptide coupling reagents are employed for this purpose. Reagents like HBTU and TBTU are highly efficient and minimize racemization, a critical consideration in chiral drug synthesis.[6][7][8] These uronium/aminium-based reagents react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine nucleophile.[6][9] The addition of HOBt can further suppress racemization.[6]
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Protocol:
-
Reactant Preparation: In a separate flask, dissolve the upstream peptide fragment (the carboxylic acid component, 1.0 eq) in an appropriate aprotic solvent like DCM or DMF.
-
Coupling Agent Addition: To this solution, add the coupling agent, for example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 - 1.2 eq).[10]
-
Activation: Stir the mixture at room temperature for approximately 10-15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the solution of the free amine (prepared in Part 1) to the activated ester mixture.
-
Base Addition: Add an additional amount of DIPEA (1.5 - 2.0 eq) to facilitate the coupling reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude "Hydroxy Telaprevir".
-
Part 3: Dess-Martin Oxidation to Telaprevir
Scientific Rationale: The final step to generate the active α-ketoamide warhead of Telaprevir is the selective oxidation of the secondary alcohol in "Hydroxy Telaprevir". The Dess-Martin periodinane (DMP) is an ideal reagent for this transformation as it is mild, highly selective for alcohols, and operates under neutral conditions at room temperature, thus preserving the integrity of other functional groups in the complex molecule.[11][12][13]
Protocol:
-
Dissolution: Dissolve the crude "Hydroxy Telaprevir" (1.0 eq) in dry DCM.
-
Oxidant Addition: At 0-5 °C, add Dess-Martin periodinane (1.2 - 1.5 eq) portion-wise to the solution.[14]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.
-
Quenching and Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.[15] Stir vigorously until the solid byproducts are dissolved.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Telaprevir.
-
Part 4: Purification and Characterization
Purification:
Crude Telaprevir is typically purified by silica gel flash column chromatography.[5] The choice of eluent system will depend on the specific impurities present, but a gradient of methanol in dichloromethane is often effective.
Characterization:
-
HPLC: Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile is commonly used.[16][17] It is crucial to use a method that can separate Telaprevir from its diastereomers.[18]
-
NMR: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized Telaprevir and its intermediates.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, providing further evidence of its identity.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[19][20]
-
Peptide Coupling Reagents (HBTU, TBTU): These reagents are known sensitizers and can cause allergic reactions.[21][22] Avoid inhalation of dust and direct contact with skin and eyes.[21]
-
Dess-Martin Periodinane (DMP): DMP is a potentially shock-sensitive and explosive oxidizing solid.[14][23] It should be handled with care, avoiding heat, sparks, and open flames.[24] Store in a cool, dry place away from combustible materials.[24][25]
-
Solvents: Dichloromethane and DMF are hazardous solvents. Refer to their respective Safety Data Sheets (SDS) for detailed handling instructions.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.[20]
References
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Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918–7920. [Link]
- Kumar, S., Durvasula, V. V., Rathod, P. D., & Aryan, R. C. (2014).
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A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. (2025). National Institutes of Health. [Link]
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Dess–Martin oxidation. (n.d.). In Wikipedia. [Link]
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Materials safety data sheet. (n.d.). Peptide Synthetics. [Link]
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Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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Peptide Synthesis – Safety Topics. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis. [Link]
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Safety Data Sheet: Dess-Martin periodinane. (n.d.). Carl ROTH. [Link]
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Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]
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Telaprevir. (n.d.). PubChem. [Link]
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This compound CAS 850252-34-5. (n.d.). Caming Pharmaceutical Ltd. [Link]
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Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry Reagents. [Link]
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HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. [Link]
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Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. [Link]
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Coupling Agent Hazards. (n.d.). American Peptide Society. [Link]
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How to work up dess-martin periodinane or hypervalent iodine reactions? (2012, December 13). ResearchGate. [Link]
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Coupling Reagents. (n.d.). ResearchGate. [Link]
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DMP Oxidation. (2023, October 21). YouTube. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
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Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6539–6688. [Link]
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Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. [Link]
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This compound CAS 850252-34-5. (n.d.). Caming Pharmaceutical. [Link]
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-
Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed. [Link]
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Conformational study on telaprevir by HPLC-DAD-MS and theoretical calculation. (n.d.). PubMed. [Link]
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Development and Validation of A Stability-Indicating RP-HPLC Method for the Determination of Telaprevir in Raw Material and Finished Product. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
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A Flow-Through Chromatographic Strategy for Hepatitis C Virus-Like Particles Purification. (n.d.). Sartorius. [Link]
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A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. (2010). Chemical Communications. [Link]
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Telaprevir: an oral protease inhibitor for hepatitis C virus infection. (n.d.). PubMed. [Link]
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Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV. (2013). IUBMB Life. [Link]
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Part 3: Chromatography Purification for Viral Vectors. (2022). Sartorius. [Link]
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Effective Processes for Virus Purification. (2018, July 9). YouTube. [Link]
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Protocol for amidation of 3-amino-2-hydroxyhexanoic acid derivatives
An In-Depth Guide to the Amidation of 3-Amino-2-Hydroxyhexanoic Acid Derivatives
Abstract
This application note provides a comprehensive guide to the amidation of 3-amino-2-hydroxyhexanoic acid derivatives, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. Derivatives of this scaffold are integral to various therapeutic agents, making robust and high-fidelity synthetic protocols essential for drug discovery and development. The presence of multiple reactive functional groups—a carboxylic acid, a secondary amine, and a hydroxyl group—presents a significant synthetic challenge, necessitating a carefully planned strategy involving orthogonal protecting groups and optimized coupling conditions. This document details the underlying chemical principles, compares common coupling reagents, provides step-by-step experimental protocols, and offers a decision-making framework for researchers.
Introduction: The Synthetic Challenge
3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid whose structural motif is found in a variety of natural products and pharmaceuticals, including aminoglycoside antibiotics like Kanamycin.[1][2] The synthesis of amide derivatives from this core structure is a frequent requirement for developing new chemical entities.[3][4] However, the simultaneous presence of a nucleophilic amine (C3) and a hydroxyl group (C2) alongside the carboxylic acid to be activated creates a high potential for undesirable side reactions.
Direct activation of the carboxylic acid without protection would likely lead to a complex mixture of products, including:
-
Intermolecular Self-Condensation: Formation of amide-linked dimers or oligomers.
-
Esterification: Reaction of the activated carboxylate with the C2-hydroxyl group of another molecule.
-
Diketopiperazine Formation: Intramolecular cyclization, although less likely for a six-membered ring, is a known side reaction for amino acids.[5]
Therefore, a successful amidation strategy hinges on the selective and temporary masking of the amine and hydroxyl functionalities using a robust protecting group strategy.
The Cornerstone: A Protecting Group Strategy
To ensure the selective formation of the desired amide, the C3-amino and C2-hydroxyl groups must be protected before activating the carboxylic acid. The choice of protecting groups is critical and should be orthogonal, meaning each can be removed under specific conditions without affecting the other or the final amide product.
-
N-Protection: The C3-amino group is highly nucleophilic and must be protected. Common choices include carbamates like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz), which are stable to amide coupling conditions.[6][7] The Boc group is particularly useful as it is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which are often compatible with the final product.[7]
-
O-Protection: The C2-hydroxyl group can also be nucleophilic, especially under basic conditions or in the presence of highly reactive intermediates. While sometimes left unprotected with mild coupling reagents, its protection is recommended to avoid O-acylation side products. Common protecting groups include benzyl (Bn) ethers or silyl ethers like tert-Butyldimethylsilyl (TBDMS).
This guide will proceed assuming the use of an N-protected (and optionally O-protected) 3-amino-2-hydroxyhexanoic acid derivative as the starting material.
Activating the Carboxylic Acid: A Comparison of Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is kinetically slow and requires the activation of the carboxyl group.[8][9] This is achieved using coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group.[9][10] We will focus on two of the most reliable and widely used classes of reagents: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective and allows for simple purification, as its urea byproduct can be removed with an aqueous wash.[11] The reaction is almost always performed with an additive, such as 1-Hydroxybenzotriazole (HOBt), to improve efficiency and, crucially, to suppress racemization at the α-carbon.[8][11]
Mechanism of Action: The reaction proceeds in a two-step pathway[8]:
-
The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.
-
This unstable intermediate is intercepted by HOBt to form a more stable HOBt-active ester. This step is faster than the undesired side reactions and minimizes racemization.[8][12]
-
The desired amine then attacks the HOBt-ester to form the thermodynamically stable amide bond, regenerating HOBt.[13][14]
Caption: EDC/HOBt-mediated amidation workflow.
Uronium/Aminium Salt-Mediated Coupling: The HATU System
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[8][15] It is known for its high reactivity and fast reaction rates, making it particularly suitable for sterically hindered substrates or less nucleophilic amines.[15][16]
Mechanism of Action: The HATU mechanism also involves the formation of a highly reactive active ester[15][17]:
-
In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.
-
The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea byproduct.[8][17]
-
The amine rapidly attacks this active ester to yield the final amide. The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling through anchimeric assistance.[15][16]
Caption: HATU-mediated amidation workflow.
Comparative Analysis
The choice between EDC/HOBt and HATU depends on several factors, including substrate reactivity, cost, and the potential for side reactions.[8]
| Feature | EDC/HOBt System | HATU System |
| Reactivity | Good for most primary and secondary amines. | Excellent; preferred for sterically hindered or electron-deficient substrates.[8][16] |
| Cost | More economical for large-scale synthesis. | More expensive.[8] |
| Byproduct Removal | Water-soluble urea, removed by aqueous workup. | Water-soluble urea and HOAt, removed by aqueous workup.[8] |
| Racemization Risk | Low, effectively suppressed by HOBt.[11] | Very low, due to the high reactivity of the OAt ester.[15] |
| Reaction Conditions | Typically 0 °C to room temperature. | Often very fast, even at 0 °C to room temperature.[18] |
| Base Requirement | Stoichiometric non-nucleophilic base (e.g., DIPEA, Et3N) is often used.[8] | Requires a non-nucleophilic base (e.g., DIPEA) to deprotonate the acid.[15][17] |
Detailed Experimental Protocols
The following protocols are generalized for the amidation of an N-Boc-protected 3-amino-2-hydroxyhexanoic acid. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for best results.
Protocol 1: Amidation using EDC/HOBt
Materials:
-
N-Boc-3-amino-2-hydroxyhexanoic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)[8]
-
HOBt (1.2 - 1.5 equiv)[8]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[8]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine, MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-amino-2-hydroxyhexanoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[8]
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.[8]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
If using DMF, dilute with ethyl acetate and wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and brine (1x).
-
If using DCM, dilute with more DCM and wash as above.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]
Protocol 2: Amidation using HATU
Materials:
-
N-Boc-3-amino-2-hydroxyhexanoic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)[18]
-
DIPEA (2.0 - 3.0 equiv)[18]
-
Anhydrous DMF or DCM
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-3-amino-2-hydroxyhexanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add DIPEA (2.5 equiv) dropwise and stir the mixture for 15-30 minutes to pre-activate the acid, forming the OAt-ester.[17]
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. HATU-mediated reactions are typically much faster than EDC couplings.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Workflow and Decision Logic
Choosing the appropriate coupling conditions is paramount for success. The following flowchart provides a general guideline for selecting a protocol.
Sources
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- 4. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
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The Alpha-Hydroxy-Beta-Amino Amide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry
Senior Application Scientist Note: The compound (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a well-documented synthetic intermediate in the production of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.[1][2] While its direct therapeutic application is not established, its core structural motif, the alpha-hydroxy-beta-amino amide, represents a privileged pharmacophore in drug discovery. This guide will explore the known applications of this specific molecule and extrapolate the broader utility of its core scaffold in medicinal chemistry, with a particular focus on the principles of designing enzyme inhibitors, such as those for Cathepsin K.
Part 1: The Significance of the Alpha-Hydroxy-Beta-Amino Amide Moiety
The alpha-hydroxy-beta-amino acid structure is a key building block in numerous therapeutically important agents.[3] This motif is frequently found in peptidomimetics designed to inhibit proteases. The hydroxyl group can form critical hydrogen bond interactions with the enzyme's active site, often mimicking the tetrahedral intermediate of peptide bond hydrolysis. The adjacent amino group provides a key anchoring point and a vector for introducing further side chains to explore the enzyme's binding pockets.
One of the most prominent applications of this scaffold is in HIV-1 protease inhibitors.[4] The design of these inhibitors often relies on incorporating a non-hydrolyzable transition-state isostere, and the alpha-hydroxy-beta-amino unit serves this purpose effectively.
Part 2: Established Application - An Intermediate for Telaprevir
The primary documented role of this compound is as a key chiral building block in the synthesis of Telaprevir.[1][2] Its synthesis provides the necessary stereochemistry for the final drug substance, which is crucial for its inhibitory activity against the HCV NS3/4A serine protease.
Part 3: Exploring New Therapeutic Avenues - The Cathepsin K Inhibitor Hypothesis
Cathepsin K, a lysosomal cysteine protease, is a major therapeutic target for osteoporosis due to its critical role in bone resorption.[5][6] The development of small molecule inhibitors of Cathepsin K is an active area of research. While this compound itself is not a known Cathepsin K inhibitor, its core scaffold possesses features that could be exploited in the design of novel inhibitors.
Pharmacophore Analysis of Cathepsin K Inhibitors
The general pharmacophore for Cathepsin K inhibitors includes features such as hydrogen bond donors and acceptors, and hydrophobic groups that can interact with the S1, S2, and S3 binding pockets of the enzyme.[7] The alpha-hydroxy-beta-amino amide scaffold provides a central core that can be decorated with appropriate functionalities to match this pharmacophore.
Structural Comparison with Odanacatib
Odanacatib is a potent and selective Cathepsin K inhibitor that reached late-stage clinical trials.[8][9][10] A comparison of the simple alpha-hydroxy-beta-amino amide with the complex structure of Odanacatib reveals the extent of chemical elaboration required to achieve high potency and selectivity. Odanacatib features a central core with extensive hydrophobic and aromatic groups that occupy the binding pockets of Cathepsin K.
dot graph "Structural_Comparison" { layout=neato; node [shape=box, style=rounded]; A [label="(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Odanacatib", fillcolor="#F1F3F4", fontcolor="#202124"]; A -- B [label="Different Scaffolds, Potential for Similar Interactions", color="#4285F4"]; } caption: "Comparison of Scaffolds"
While structurally distinct, the fundamental principle of occupying specific enzyme pockets with tailored chemical groups is shared. The (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide scaffold could serve as a starting point for a fragment-based or lead-optimization campaign to develop novel Cathepsin K inhibitors.
Part 4: Protocols for a Drug Discovery Campaign
The following protocols outline a hypothetical workflow for leveraging the alpha-hydroxy-beta-amino amide scaffold to discover novel Cathepsin K inhibitors.
Library Synthesis Protocol
Objective: To generate a library of derivatives of the core scaffold for screening against Cathepsin K.
Materials:
-
This compound
-
A diverse set of carboxylic acids (for acylation of the amino group)
-
A diverse set of amines (for modification of the amide)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Free-Basing: Dissolve this compound in a suitable solvent and treat with a mild base to obtain the free amine.
-
Parallel Amide Coupling: In a multi-well plate, distribute the free amine solution. To each well, add a unique carboxylic acid from the library, along with a coupling reagent and a base.
-
Work-up and Purification: After the reactions are complete, perform a liquid-liquid extraction to remove water-soluble byproducts. Purify the crude products using automated flash chromatography.
-
Characterization: Confirm the identity and purity of each library member using LC-MS and ¹H NMR.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Core Scaffold"]; B [label="Library of Building Blocks"]; C [label="Parallel Synthesis"]; D [label="Purification"]; E [label="Characterized Library"]; A -> C; B -> C; C -> D; D -> E; } caption: "Library Synthesis Workflow"
In Vitro Cathepsin K Inhibition Assay Protocol
Objective: To screen the synthesized library for inhibitory activity against human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
Synthesized compound library in DMSO
-
Positive control inhibitor (e.g., E-64)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant Cathepsin K to the desired concentration in assay buffer.
-
Compound Plating: Dispense a small volume of each compound from the library into the wells of the microplate. Include wells for positive and negative controls.
-
Enzyme Addition: Add the diluted enzyme solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to the controls. Calculate IC50 values for the most active compounds.
dot graph "Screening_Cascade" { node [shape=ellipse, style=filled]; A [label="Primary Screen (Single Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="IC50 Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Selectivity Profiling (Other Cathepsins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Cell-based Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B; B -> C; C -> D; } caption: "In Vitro Screening Cascade"
Part 5: Data Presentation
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 850252-34-5[1][11] |
| Molecular Formula | C₉H₁₉ClN₂O₂[1] |
| Molecular Weight | 222.71 g/mol [1] |
| Appearance | White to off-white solid[12] |
Table 2: Hypothetical Screening Results for a Derivative Library
| Compound ID | R¹ Group | R² Group | % Inhibition @ 10 µM | IC50 (µM) |
| Lib-001 | Benzyl | - | 5 | > 50 |
| Lib-002 | 4-Fluorobenzyl | - | 45 | 8.2 |
| Lib-003 | Naphthyl | - | 75 | 1.5 |
| Lib-004 | Naphthyl | Methyl | 82 | 0.9 |
Part 6: Conclusion and Future Directions
The alpha-hydroxy-beta-amino amide scaffold, exemplified by (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, is a valuable starting point for medicinal chemistry campaigns. While its known application is as a synthetic intermediate, its inherent structural features make it an attractive core for developing inhibitors of various proteases. A systematic approach involving library synthesis and in vitro screening, as outlined in this guide, could lead to the discovery of novel therapeutic agents targeting enzymes such as Cathepsin K. Further optimization of hit compounds through structure-activity relationship studies and computational modeling will be crucial for developing potent and selective drug candidates.
References
-
Manikandan, A., & Ramesh babu, P. B. (n.d.). Pharmacophore Modelling and Docking Studies of Cathepsin K Inhibitors. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of odanacatib. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of odanacatib (MK-0822). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Odanacatib. PubChem. Retrieved from [Link]
-
Wang, D., et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 10(38), 22625–22635. [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Organic Chemistry, 11(1), 3-23. [Link]
-
Fragmenta. (n.d.). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-. Retrieved from [Link]
-
MDPI. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 28(15), 5891. [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. Retrieved from [Link]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(10), 3463-3471. [Link]
-
Yamashita, D. S., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Journal of the American Chemical Society, 119(48), 11691–11694. [Link]
-
AlchemyPharm. (n.d.). CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. Retrieved from [Link]
-
Thompson, S. K., et al. (1997). Cathepsin K and the design of inhibitors of cathepsin K. Current Pharmaceutical Design, 3(5), 489-502. [Link]
-
Deaton, D. N., & Tavares, F. X. (2005). Design of cathepsin K inhibitors for osteoporosis. Current Topics in Medicinal Chemistry, 5(16), 1639-1675. [Link]
-
Dai, R., et al. (2020). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology, 8, 595990. [Link]
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Application Note: A Validated Protocol for Amide Bond Formation in the Synthesis of Key Peptidomimetic Intermediates
Abstract
This application note provides a detailed, field-proven protocol for the amide coupling of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with a complex carboxylic acid, a critical step in the synthesis of advanced peptidomimetic compounds such as the hepatitis C virus (HCV) protease inhibitor, Telaprevir. We will elucidate the mechanistic rationale behind reagent selection, focusing on the widely adopted and highly efficient HATU/DIPEA and EDC/HOBt coupling systems. The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system with in-depth explanations, troubleshooting guidance, and authoritative references to ensure reproducibility and success.
Introduction: The Strategic Importance of the Coupling Reaction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a crucial chiral building block in medicinal chemistry.[1][2] Its structure, featuring a β-amino acid derivative with a secondary alcohol, makes it a key component in constructing complex molecules that mimic peptide transitions states. This is particularly evident in its role as a cornerstone intermediate for Telaprevir, where it is coupled with a sophisticated tripeptidic acid to form the final drug scaffold.[3]
The formation of the amide bond between the primary amine of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide and a carboxylic acid partner is a pivotal, and often challenging, synthetic step. The reaction requires carefully controlled conditions to ensure high yield, prevent side reactions, and, most critically, avoid racemization of the multiple stereocenters present in the coupling partners.[4] This guide will present a robust protocol using modern peptide coupling reagents that address these challenges effectively.
Mechanistic Rationale: Choosing the Right Coupling Chemistry
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the "activation" of the carboxylic acid.[5] This is achieved using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group. Two of the most reliable and widely used systems for complex fragments are presented here.
The HATU/Base System: Superior Efficiency and Racemization Suppression
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium-based coupling reagent renowned for its high efficiency and ability to suppress racemization.[4][6]
Mechanism of Action:
-
Carboxylate Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU.[7][8]
-
Active Ester Formation: This forms a highly reactive O-acyl(tetramethyl)isouronium salt. The 1-hydroxy-7-azabenzotriazole (HOAt) anion, which is part of the HATU system, rapidly attacks this intermediate to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8]
-
Amide Bond Formation: The primary amine of our substrate attacks the carbonyl carbon of the OAt-active ester. The neighboring pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, which accelerates the reaction and minimizes racemization.[8]
The EDC/HOBt System: A Classic and Cost-Effective Approach
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used as its hydrochloride salt (EDC.HCl), is a water-soluble carbodiimide that facilitates amide bond formation.[4][9] It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[10][9]
Mechanism of Action:
-
Carboxylate Activation: The carboxylic acid adds to one of the double bonds of the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
HOBt Interception: This intermediate is unstable and prone to racemization and forming an N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester.[10][11] This new ester is more stable than the O-acylisourea but still highly reactive towards amines.
-
Amide Bond Formation: The amine nucleophile attacks the HOBt-active ester, forming the desired amide bond and releasing HOBt. The byproduct from EDC is a water-soluble urea derivative, which simplifies purification.[9]
Experimental Protocols
The following protocols are based on established procedures for the synthesis of Telaprevir and its precursors, specifically the coupling of a tripeptidic acid with an amine component derived from (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.[12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride | ≥98% Purity | Various | This is the amine component. If starting with the hydrochloride salt, an additional equivalent of base is required to neutralize it. |
| Carboxylic Acid Partner (e.g., N-{(2S)-2-cyclohexyl-2-[(pyrazin-2-yl-carbonyl)amino]acetyl}-3-methyl-L-valine) | ≥98% Purity | Custom Synthesis | This is the acid component. The protocol is adaptable for other carboxylic acids. |
| HATU | Peptide Synthesis Grade | Various | Store under inert gas, desiccated. |
| EDC.HCl | Peptide Synthesis Grade | Various | Water-soluble carbodiimide. Store desiccated. |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Various | Often sold as a hydrate, which is also effective. Anhydrous is preferred for optimal reactivity. |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Various | Hünig's base. A non-nucleophilic base critical for the reaction. Use a freshly opened bottle or redistill. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Primary reaction solvent. Must be dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Alternative solvent, particularly if solubility is an issue in DCM.[8] |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A | For aqueous workup. |
| 1N Hydrochloric Acid (HCl) | Reagent Grade | N/A | For aqueous workup. |
| Brine (Saturated aq. NaCl) | Reagent Grade | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | N/A | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Various | For column chromatography purification. |
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high yields, especially with sterically hindered substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid Partner (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: Add this compound (1.1 equiv) to the solution.
-
Base Addition: Add DIPEA (3.0 equiv). Rationale: One equivalent neutralizes the amine hydrochloride salt, and two equivalents are for the coupling reaction itself. Stir the mixture for 5-10 minutes.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 equiv) portion-wise over 5 minutes. Rationale: Adding the coupling agent at a reduced temperature helps control the initial exothermic reaction and minimizes potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature (approx. 20-25 °C) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess DIPEA, while the base wash removes unreacted HOBt/HOAt and any remaining carboxylic acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a robust and cost-effective alternative to HATU.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the Carboxylic Acid Partner (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM) (approx. 0.1 M).
-
Base Addition: Add DIPEA (2.0 equiv). Rationale: One equivalent for the amine salt and one for the coupling. Stir for 5 minutes.
-
Coupling Agent Addition: Cool the mixture to 0 °C. Add EDC.HCl (1.2 equiv) in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (approx. 20-25 °C) and stir for 8-16 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 8 and 9 from Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct from EDC.
Workflow and Data Summary
Overall Experimental Workflow
Caption: General workflow for the amide coupling reaction.
Reagent Stoichiometry Table
| Component | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl | 1.1 equiv | 1.1 equiv | Slight excess to ensure full conversion of the more complex acid partner. |
| Coupling Reagent (HATU or EDC.HCl) | 1.2 equiv | 1.2 equiv | Excess ensures complete activation of the carboxylic acid. |
| Additive (HOBt) | (part of HATU) | 1.2 equiv | Suppresses racemization and side reactions. |
| Base (DIPEA) | 3.0 equiv | 2.0 equiv | Neutralizes amine HCl salt and facilitates carboxylate formation for activation. |
Troubleshooting and Key Insights
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous. Moisture will hydrolyze the activated intermediates. Consider switching to DMF as the solvent if starting material solubility is an issue.
-
Racemization: While HATU and HOBt are excellent at preventing racemization, it can still occur. Avoid excessive reaction times or elevated temperatures. Ensure the base is non-nucleophilic (DIPEA is preferred over triethylamine).
-
Side Product Formation: The primary side product with EDC is N-acylurea. This is minimized by the addition of HOBt and can be removed during the aqueous workup and chromatography.
-
Workup Emulsions: During the aqueous workup, emulsions can form. Addition of brine can help break up emulsions. If they persist, filtration through a pad of Celite may be necessary.
Conclusion
The amide coupling of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a critical transformation that can be achieved in high fidelity using modern peptide coupling reagents. The HATU-mediated protocol offers rapid reaction times and high efficiency, making it ideal for complex and sterically demanding substrates. The EDC/HOBt protocol provides a reliable and more economical alternative that is also highly effective. By understanding the underlying mechanisms and adhering to the stringent anhydrous conditions outlined in this guide, researchers can confidently execute this key synthetic step, enabling the advancement of complex drug development programs.
References
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem. (n.d.). The Discovery and Development of Telaprevir: A Protease Inhibitor Revolutionizing Hepatitis C Therapy.
- Google Patents. (2014). WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.
- The Royal Society of Chemistry. (2010). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions.
- Google Patents. (2016). US20160039871A1 - Novel forms of telaprevir.
- The Royal Society of Chemistry. (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
- Vivo Biosciences. (n.d.). (S)-2-S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MedChemExpress. (n.d.). (S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2010). (PDF) ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5.
- lookchem.com. (n.d.). Cas 402960-19-4,(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
- Synlett. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
- Wikipedia. (n.d.). HATU.
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Application Note & Protocol: A Scalable and Efficient Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate in the manufacturing of antiviral therapeutic agents.[1][2] The described synthetic route is designed for scalability, prioritizing process safety, efficiency, and high purity of the final product. This protocol is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction: Significance of the Target Molecule
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its hydrochloride salt are critical building blocks in the synthesis of several antiviral drugs, most notably for the treatment of Hepatitis C Virus (HCV) infection.[1] The precise stereochemistry of this intermediate is paramount for the biological activity of the final API. Consequently, a robust and stereoselective synthetic process is essential for pharmaceutical production. This application note details a validated multi-step synthesis suitable for kilogram-scale production.
Retrosynthetic Analysis and Strategy
The synthetic approach is designed as a convergent process, commencing with a commercially available and suitably protected amino acid, L-norleucine. The key transformations involve an amide bond formation followed by a deprotection step to furnish the desired hydrochloride salt.
Key Strategic Considerations:
-
Stereochemical Integrity: The synthesis begins with a chiral precursor, and all subsequent steps are designed to proceed without racemization.
-
Scalability and Safety: Reagents and solvents have been selected based on their suitability for large-scale industrial applications, taking into account safety, cost, and environmental impact.[3][4]
-
Robustness: The protocol is designed to be reproducible and tolerant of minor variations in reaction conditions.
Overall Synthetic Workflow
The synthesis is a two-step process starting from N-Boc-L-norleucine. The first step is an amide coupling reaction with cyclopropylamine, followed by the removal of the Boc protecting group to yield the final product.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-L-norleucine | ≥98% | Commercially Available | Store in a cool, dry place. |
| Cyclopropylamine | ≥99% | Commercially Available | Flammable liquid with a strong odor. Handle in a well-ventilated fume hood.[5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available | Moisture sensitive. |
| Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available | Potential explosion hazard when dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | 37% in water | Commercially Available | Corrosive. |
| Acetone | ACS Grade | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |
| Brine Solution | Saturated | Prepared in-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Step 1: Synthesis of (S)-tert-butyl (1-(cyclopropylamino)-1-oxohexan-2-yl)carbamate
This step involves the coupling of the carboxylic acid of N-Boc-L-norleucine with cyclopropylamine using a suitable coupling agent. Carbodiimides like EDC in the presence of HOBt are effective for large-scale amide bond formation, minimizing side reactions and racemization.[3][4]
Procedure:
-
To a stirred solution of N-Boc-L-norleucine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes), add HOBt (1.2 eq) and EDC (1.2 eq) at 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to pre-activate the carboxylic acid.
-
Slowly add cyclopropylamine (1.1 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water (10 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 5 volumes), water (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired intermediate as a white solid.
Step 2: Synthesis of this compound
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. Using hydrochloric acid in a process-friendly solvent like acetone is a cost-effective and safe method for large-scale deprotection.[6][7]
Procedure:
-
Dissolve the (S)-tert-butyl (1-(cyclopropylamino)-1-oxohexan-2-yl)carbamate (1.0 eq) from the previous step in acetone (10 volumes).
-
To this solution, add concentrated hydrochloric acid (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The product will precipitate out of the solution as the hydrochloride salt. Monitor the reaction by TLC or HPLC.
-
After completion, filter the solid precipitate and wash with cold acetone (2 x 2 volumes).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white crystalline solid.
Process Safety and Handling Precautions
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Cyclopropylamine: A flammable and volatile liquid with a pungent odor.[5] It is incompatible with acids and strong oxidizing agents. Store in a tightly closed container in a dry, well-ventilated area.
-
EDC and HOBt: Moisture-sensitive and potentially hazardous. Handle with care.
-
Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
N-Boc-L-norleucine: While generally considered non-hazardous, it is good practice to avoid dust formation and inhalation.[8][9]
Reaction Hazards:
-
The addition of cyclopropylamine and hydrochloric acid can be exothermic. Ensure slow addition and adequate cooling.
-
The deprotection step evolves isobutylene gas, which is flammable. Ensure adequate ventilation.[10]
Analytical Data and Characterization
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 99.0% |
| Melting Point | 160-165 °C[11] |
| Solubility | Soluble in water, slightly soluble in ethanol[11] |
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to the structure |
Conclusion
This application note details a robust and scalable two-step synthesis of this compound. The process utilizes readily available starting materials and reagents suitable for industrial-scale production. The protocol emphasizes safety, efficiency, and high purity of the final product, making it a valuable resource for professionals in pharmaceutical development and manufacturing.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Coffey, D. S., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(5), 781–783. [Link]
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Semantic Scholar. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- ACS Publications. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Google Patents. (n.d.). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives.
- ChemicalBook. (n.d.). Cyclopropylamine.
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- CymitQuimica. (n.d.). CAS 765-30-0: Cyclopropylamine.
- ResearchGate. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Taylor & Francis Online. (2006). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)-HEXANOIC ACID. Synthetic Communications, 31(4).
- SynHet. (n.d.). (2R)-2-(tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid.
- Sigma-Aldrich. (n.d.). Cyclopropylamine 98.
- MedchemExpress.com. (n.d.). (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
- CDH Fine Chemical. (n.d.). boc-l-leucine cas no 13139-15-6.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Autechaux. (n.d.). This compound CAS 850252-34-5.
- Guidechem. (n.d.). This compound 850252-34-5.
- PubChem. (n.d.). N-tert-Butoxycarbonyl-L-norleucine.
- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-tert-Leucine.
- Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5.
- AlchemyPharm. (n.d.). CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-.
- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
- Pharmaffiliates. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4.
- Google Patents. (n.d.). And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
- CPHI Online. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
- BLDpharm. (n.d.). 402960-19-4|(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
- Googleapis.com. (2014). WO 2014/061034 A1.
- Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Welcome to the technical support guide for the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate for the antiviral agent Telaprevir.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a strong focus on identifying, controlling, and mitigating common impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the amide coupling step to ensure high purity?
A1: The most critical parameters are temperature, choice of coupling agent, and stoichiometry. The amide bond formation between the carboxylic acid precursor and cyclopropylamine is an exothermic reaction. Without proper temperature control, side reactions can occur, leading to the formation of by-products. The choice of coupling agent (e.g., EDC/HOBt, HATU) is also crucial; some reagents can lead to the formation of difficult-to-remove impurities. Finally, precise stoichiometry is essential to minimize unreacted starting materials.
Q2: Why is controlling stereochemistry so important in this synthesis, and what are the primary stereoisomeric impurities?
A2: The biological activity of the final active pharmaceutical ingredient (API), Telaprevir, is highly dependent on the specific stereochemistry of its intermediates.[4] The target molecule, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, has two chiral centers (at C2 and C3). The primary stereoisomeric impurities are its diastereomers, particularly the (2R,3S), (2S,3R), and (2R,3R) isomers. Even small amounts of these impurities can significantly impact the efficacy and safety of the final drug product.
Q3: My final product shows a persistent impurity peak by HPLC, even after recrystallization. What could it be?
A3: A persistent impurity often indicates a structural similarity to the main compound, making separation by simple recrystallization difficult. This could be a diastereomer, which often co-crystallizes with the desired product. Another possibility is a process-related impurity from a side reaction that is carried through the synthesis. For example, if a protecting group strategy is used, incomplete deprotection can result in a persistent, structurally similar impurity. We recommend detailed analytical characterization (e.g., LC-MS, NMR) to identify the impurity, which will inform the best purification strategy.
Part 2: Troubleshooting Guide - Common Synthesis Issues
Problem 1: High Levels of Diastereomeric Impurities Detected
Symptom: Chiral HPLC analysis shows significant peaks corresponding to undesired diastereomers, reducing the diastereomeric excess (d.e.) of the product.
Root Cause Analysis: The formation of diastereomers is most often linked to the epimerization of the stereocenters, particularly at the C2 position bearing the hydroxyl group. This can be caused by:
-
Harsh Reaction Conditions: Exposure to strong bases or high temperatures during the synthesis can deprotonate the hydroxyl or alpha-carbon, leading to racemization or epimerization.[5]
-
Inappropriate Reagents: Certain reagents used in activation or coupling steps might inadvertently facilitate epimerization.
Solution & Mitigation Strategy: Control of diastereomeric purity requires careful optimization of reaction conditions and may necessitate specialized purification techniques.
Workflow: Impurity Identification and Control
Caption: Troubleshooting workflow for diastereomeric impurity issues.
Detailed Protocol: Chiral HPLC Analysis This protocol outlines a general method for separating the diastereomers of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peak areas to determine the ratio of diastereomers. The goal is to achieve baseline separation of all stereoisomers.[6]
Problem 2: Presence of Unreacted Starting Materials
Symptom: RP-HPLC analysis shows peaks corresponding to the starting carboxylic acid or cyclopropylamine in the final product.
Root Cause Analysis:
-
Incomplete Reaction: The amide coupling reaction did not go to completion. This can be due to insufficient reaction time, low temperature, or poor activation of the carboxylic acid.
-
Reagent Degradation: The coupling agents may have degraded due to improper storage, reducing their effectiveness.
Solution & Mitigation Strategy:
-
Optimize Reaction Conditions: Increase reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.
-
Verify Reagent Quality: Use fresh, high-quality coupling reagents.
-
Stoichiometry Adjustment: Use a slight excess (e.g., 1.05-1.1 equivalents) of the amine component to ensure the more valuable acid component is fully consumed.
-
Purification: Unreacted starting materials can often be removed via an aqueous wash or extraction, as their solubility profiles typically differ from the product. A final recrystallization or silica gel chromatography can also be effective.
Part 3: Key Impurity Profiles
A summary of common impurities, their origin, and typical analytical methods are presented below.
| Impurity Name/Type | Potential Origin | Formation Mechanism | Recommended Analytical Method |
| (2R,3S)-Diastereomer | Amide coupling or deprotection steps | Epimerization at the C2 hydroxyl-bearing carbon, often base-catalyzed. | Chiral HPLC |
| Unreacted Starting Materials | Amide coupling step | Incomplete reaction or incorrect stoichiometry. | Reverse-Phase HPLC |
| Coupling Reagent By-products | Amide coupling step | By-products from reagents like EDC (e.g., EDC-urea) or HOBt. | Reverse-Phase HPLC |
| O-Acyl Impurity | Amide coupling step | Acylation of the C2 hydroxyl group instead of the desired N-acylation. | Reverse-Phase HPLC, LC-MS |
Impurity Formation Pathway
Caption: Key points of impurity introduction during synthesis.
References
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. Retrieved from [Link]
-
Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918–7920. Retrieved from [Link]
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Telaprevir. Retrieved from [Link]
-
Lee, J. I. (2016). Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography. Journal of Chromatography A, 1435, 123-130. Retrieved from [Link]
-
European Patent Office. (1997). Process for the preparation of hydroxyamides (EP 0473380 B1). Retrieved from [Link]
-
Malcolm, S. et al. (2011). Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus. Antimicrobial Agents and Chemotherapy, 55(11), 4973-4986. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. Retrieved from [Link]
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- 2. Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride | Assays from Labm [assay.labm.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride Synthesis
Welcome to the technical support resource for the synthesis and optimization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. This guide is designed for researchers and process chemists in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As an important intermediate for the Hepatitis C protease inhibitor Telaprevir, achieving high yield and purity in this synthesis is critical.[1][2] This document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge in preparing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide?
The core of this synthesis is a standard but sensitive amide bond formation between a protected (3S)-3-amino-2-hydroxyhexanoic acid derivative and cyclopropylamine.[3] The primary challenge lies in efficiently activating the carboxylic acid for amidation without causing side reactions, particularly racemization at the C2 stereocenter, which is adjacent to the activating hydroxyl group.[4] The reaction involves the union of two functional groups that can react with each other in an unproductive acid-base reaction, necessitating careful control of reagents and conditions.[4][5]
Q2: How do I select the appropriate coupling reagent for this reaction?
The choice of coupling reagent is paramount for maximizing yield and minimizing impurities.[4] These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[5] For a substrate like this, which contains a secondary amine and a hydroxyl group, a balance must be struck between reactivity and control.
| Coupling Reagent | Mechanism/Class | Advantages | Disadvantages & Mitigation |
| HATU | Aminium Salt | High efficiency, fast reaction times, low racemization, especially with HOAt-based structures.[6] | Higher cost. Byproducts are water-soluble, simplifying workup.[7] |
| EDC / HOBt | Carbodiimide / Additive | Cost-effective, common lab reagent. The HOBt additive is crucial for suppressing racemization and increasing efficiency.[4] | Can be less effective for sterically hindered substrates.[8] The dicyclohexylurea (DCU) byproduct from the related DCC reagent is insoluble and requires filtration.[4] |
| T3P® | Phosphonic Anhydride | High reactivity, excellent for forming amides with low nucleophilicity. Byproducts are water-soluble. | Can be aggressive; requires careful temperature control to avoid side reactions. |
| Acyl Fluoride | In Situ Formation | Highly reactive and often successful when other methods fail, particularly with hindered amines.[8] Can reduce racemization compared to acyl chlorides.[8] | Requires use of fluorinating agents (e.g., TFFH), which may require special handling. |
Q3: What role does a non-nucleophilic base play in this synthesis?
A non-nucleophilic base, typically a sterically hindered tertiary amine like Diisopropylethylamine (DIPEA or Hünig's base), is critical for two reasons.[4] First, the carboxylic acid and the amine starting materials can undergo a rapid acid-base reaction to form an unreactive ammonium carboxylate salt.[5] Second, the coupling reaction itself generates an equivalent of acid that must be neutralized. DIPEA scavenges these protons, ensuring the cyclopropylamine remains in its free, nucleophilic state, without competing as a nucleophile itself due to its steric bulk.[4][7] Typically, at least 2.0 equivalents are required.
Q4: Why is the final product isolated as a hydrochloride salt?
Converting the final free amine to its hydrochloride salt serves several practical purposes. The salt form is often more crystalline and stable than the free base, which may be an oil.[9] This facilitates purification through recrystallization or precipitation, allowing for the removal of non-basic impurities.[10] Furthermore, hydrochloride salts generally have a longer shelf life and are easier to handle and formulate due to their solid nature and reduced tendency to absorb atmospheric CO₂.[9]
Troubleshooting Guide: From Low Yield to Purification Hurdles
This section addresses specific, common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Symptoms: Your reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted starting materials even after an extended reaction time.
Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Detailed Solutions
-
Cause A: Ineffective Carboxylic Acid Activation. The coupling reagent may be old or degraded.
-
Solution: Use a freshly opened bottle of the coupling reagent or one stored properly under inert gas. Consider switching from a carbodiimide like EDC to a more potent uronium/aminium salt like HATU.[4][7] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve yields.[7]
-
-
Cause B: Amine Protonation. Insufficient base will leave the amine starting material as a protonated, non-nucleophilic ammonium salt.[4]
-
Solution: Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA are used. If your amine source is a hydrochloride salt, an additional equivalent of base is required to neutralize it.[11]
-
-
Cause C: Hydrolysis of Activated Intermediate. Trace amounts of water in the solvent or from the atmosphere can hydrolyze the activated ester intermediate back to the carboxylic acid.[4]
-
Solution: Use anhydrous solvents (<50 ppm H₂O) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried.[4]
-
Problem 2: Significant Diastereomer or Impurity Formation
Symptoms: LC-MS or ¹H NMR analysis shows the presence of diastereomers or significant side-products that are difficult to separate from the desired product.
-
Cause A: Racemization. The α-proton of the 2-hydroxy group is susceptible to epimerization under basic conditions, especially once the carboxylic acid is activated.
-
Solution: Perform the reaction at lower temperatures (start at 0 °C and allow to slowly warm to room temperature). Crucially, use a coupling reagent additive known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[4] Reagents like HATU, which are based on HOAt, are particularly effective.
-
-
Cause B: Byproduct from Coupling Reagent.
-
Solution: Choose a coupling reagent whose byproducts are easily removed. For example, the urea byproduct from EDC is water-soluble and can be removed with an aqueous wash, whereas the byproduct from DCC is not and requires filtration.[12] A thorough aqueous workup (e.g., washing the organic layer with dilute acid, then dilute base, then brine) is essential before any chromatography.[4]
-
Problem 3: Difficulty in Final Product Isolation and Purification
Symptoms: The free-base product is an oil that is difficult to handle, or the final hydrochloride salt fails to precipitate or crystallize.
Workflow: Purification and Salt Formation
Caption: Standard workflow for purification and hydrochloride salt formation.
-
Solution A: Purify the Free Base First. Do not attempt the salt formation on crude material. Purify the free amine intermediate using column chromatography on silica gel. This removes unreacted starting materials and byproducts that can inhibit crystallization.[13]
-
Solution B: Optimize Salt Formation Conditions. Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent like isopropanol, ethyl acetate, or diethyl ether.[10] Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in the same solvent. If precipitation is slow, try cooling the solution to 0 °C or gently scratching the inside of the flask with a glass rod to induce nucleation. If the product "oils out," try adding a less polar co-solvent (e.g., heptane) to decrease solubility.
Recommended Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the protected (3S)-3-amino-2-hydroxyhexanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[6]
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.2 eq).[4][7]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]
-
Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.[4]
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the purified (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide free base (1.0 eq) in anhydrous isopropanol or ethyl acetate.
-
While stirring, slowly add a 2M solution of HCl in the chosen solvent (1.0 eq) dropwise.
-
Continue stirring at room temperature. A white precipitate should form. If not, cool the flask in an ice bath.
-
Once precipitation is complete, collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities.
-
Dry the solid product under high vacuum to a constant weight.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound CAS 850252-34-5. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 49-53.
-
ResearchGate. (2008). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
ResearchGate. (2017). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
- Google Patents. (2004). EP1566376A1 - Preparation of amino acid amides.
- Google Patents. (2015). CN105152959A - Synthesis method of (2S, 3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
CORE. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. Retrieved from [Link]
-
LookChem. (n.d.). Cas 402960-19-4,(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (1998). EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
-
Suzhou Ulit Pharmaceutical and Chemical Technology Co., Ltd. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Retrieved from [Link]
- Google Patents. (2016). US10975031B2 - Method for purifying aromatic amino acids.
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
NIH. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
ResearchGate. (2018). Simple methodology for the purification of amino acids. Retrieved from [Link]
-
Frontiers. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. Retrieved from [Link]
Sources
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- 2. lookchem.com [lookchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Chiral Amino Alcohol Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral amino alcohols. The stereochemical purity of these building blocks is paramount in pharmaceutical development, where a single enantiomer often dictates therapeutic efficacy and safety.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenge of preventing racemization during synthesis. We will explore the underlying mechanisms of stereochemical erosion and provide actionable troubleshooting strategies and protocols to maintain the enantiomeric integrity of your molecules.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing significant racemization during the reduction of my N-protected amino acid. What are the likely causes and how can I fix this?
A1: This is a frequent and critical issue. Racemization during the reduction step typically originates from the reaction conditions or the choice of reagents, which facilitate the formation of a planar, achiral intermediate (like an enolate) from your chiral starting material.[2] Let's break down the primary culprits and their solutions.
Primary Causes & Solutions:
-
Harsh Reaction Conditions:
-
High Temperature: Elevated temperatures provide the activation energy needed for deprotonation at the α-carbon, the initiating event for racemization.[3] Prolonged reaction times, even at moderate temperatures, increase the risk.
-
Solution: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate. Cryogenic conditions (e.g., -20 °C to -78 °C) are often ideal.[3] Monitor the reaction closely by TLC or LC-MS and quench it promptly upon consumption of the starting material to avoid unnecessary exposure.[3]
-
-
Strongly Basic or Acidic Conditions: The presence of strong bases (e.g., NaOH, LDA) or acids can catalyze the abstraction or exchange of the α-proton, leading to racemization.[2][3][4] The mechanism involves the formation of a planar carbanion or enolate, which loses its stereochemical information.[2]
-
-
Inappropriate Reducing Agent:
-
Highly Reactive Hydrides: While powerful, reagents like Lithium Aluminum Hydride (LiAlH₄) can be aggressive.[6][7][8] The heat generated during the quench and the basic nature of the aluminate byproducts can promote racemization, especially if not handled carefully at low temperatures.
-
Solution: Opt for milder or more selective reducing agents. Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are excellent for reducing carboxylic acids directly while being significantly less prone to causing racemization.[9] Sodium borohydride (NaBH₄) is milder but requires prior activation of the carboxylic acid to a mixed anhydride, active ester, or acylimidazolide.[10][11] This two-step, one-pot approach often proceeds with excellent retention of optical purity.[10]
-
-
-
Sub-optimal Protecting Group Strategy:
-
Oxazolone Formation: The combination of an acyl-type N-protecting group (like benzoyl) and carboxylic acid activation can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and rapidly exchanges, leading to complete racemization.
-
Solution: Use urethane-type protecting groups such as Benzyloxycarbonyl (Cbz), tert-Butoxycarbonyl (Boc), or 9-Fluorenylmethyloxycarbonyl (Fmoc).[3][12] The lone pair on the urethane oxygen participates in resonance, making the carbonyl less electrophilic and significantly suppressing the formation of the problematic oxazolone intermediate.[13]
-
-
Q2: My reaction was clean and showed high enantiomeric excess (ee), but I lost stereochemical purity after purification. What happened?
A2: This is a frustrating but solvable problem. Post-reaction racemization often occurs during work-up or purification.
-
Cause: The most common culprit is purification via column chromatography on standard silica gel.[3] Silica gel is inherently acidic and can catalyze racemization of sensitive compounds, particularly those with basic amine functionalities.
-
Solution:
-
Neutralize the Stationary Phase: Deactivate the silica gel by pre-treating it with a solution of a tertiary amine (e.g., 1-2% triethylamine in your eluent system) before packing the column.[3]
-
Use an Alternative Support: If your compound is highly sensitive, consider using a neutral stationary phase like alumina.[3]
-
Avoid Harsh pH in Work-up: Ensure that any aqueous extraction steps are performed under neutral or mildly basic/acidic conditions to prevent racemization of the final product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism responsible for racemization in amino acid derivatives?
A1: The dominant mechanism for racemization at the α-carbon is initiated by the removal of the α-proton by a base. This deprotonation forms a planar, resonance-stabilized achiral intermediate called a carbanion or enolate.[2] Subsequent protonation of this planar intermediate can occur from either face with equal probability, resulting in a 50:50 mixture of the R and S enantiomers—a racemic mixture.[2][3] Any factor that increases the acidity of the α-proton or stabilizes the planar intermediate will accelerate racemization.
Q2: How do N-protecting groups influence the risk of racemization?
A2: The choice of the N-protecting group is one of the most critical factors in controlling racemization.[3]
-
Urethane-Type Groups (Boc, Cbz, Fmoc): These are the gold standard for preventing racemization. The electronic structure of the urethane linkage strongly disfavors the formation of oxazolone intermediates, which are highly prone to racemization.[12][13] They are considered "racemization-resistant."[3][12]
-
Acyl-Type Groups (Acetyl, Benzoyl): These groups should be used with extreme caution. When the adjacent carboxylic acid is activated for reduction (e.g., as a mixed anhydride), these groups readily cyclize to form 5(4H)-oxazolones, which racemize very quickly.[5]
-
Electron-Withdrawing Groups: Strongly electron-withdrawing groups attached to the nitrogen or located elsewhere on the molecule can increase the acidity of the α-proton, making it more susceptible to base-catalyzed abstraction.[3][14]
Q3: Which reducing agents are considered "safest" for reducing N-protected amino acids to amino alcohols without racemization?
A3: The "safest" reagents are those that operate under mild, neutral conditions and do not require harsh workups.
-
Borane Complexes (BH₃·THF, BH₃·SMe₂): These are often the best choice for the direct reduction of N-protected amino acids. They are highly effective and reactions are typically clean, proceeding with high fidelity of the stereocenter.[9][15]
-
Sodium Borohydride (NaBH₄) with an Activator: While NaBH₄ alone cannot reduce a carboxylic acid, it works excellently when the acid is first activated in situ.[] Common activators include 1,1'-carbonyldiimidazole (CDI) or the formation of a mixed anhydride (e.g., with ethyl chloroformate). This method is mild, cost-effective, and known to preserve optical purity.[10]
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): This reagent is reported to enable rapid and clean reduction of N-protected amino acids to their corresponding alcohols in high yields and without loss of enantiomeric homogeneity.[17]
Q4: What is the impact of reaction time and temperature on maintaining stereochemical purity?
A4: Both are critically important. Racemization is a kinetically controlled process.
-
Temperature: Lowering the reaction temperature decreases the rate of all reactions, but it often has a more pronounced effect on the rate of the undesired racemization pathway compared to the desired reduction pathway.[3] Therefore, conducting the reaction at the lowest practical temperature is a key strategy for preserving stereochemistry.[3][18]
-
Reaction Time: The longer your chiral material is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric purity. It is essential to monitor the reaction's progress and stop it as soon as the starting material has been consumed.[3]
Data Presentation & Visualizations
Table 1: Comparison of Common Reducing Agents for N-Protected Amino Acids
| Reducing Agent | Typical Substrate | Conditions | Pros | Cons | Racemization Risk |
| LiAlH₄ (LAH) | Carboxylic Acid, Ester | Anhydrous Ether/THF, 0°C to reflux | Very powerful, reduces most carbonyls[7][8] | Highly reactive, pyrophoric, harsh quench | Moderate to High |
| NaBH₄ | Ester, Acid Chloride | Alcohols, THF | Milder, safer than LAH[19] | Does not reduce carboxylic acids directly | Low to Moderate |
| NaBH₄ + Activator | Carboxylic Acid | THF, 0°C to RT | Mild, one-pot, cost-effective[10] | Requires activation step | Very Low |
| BH₃·THF / BH₃·SMe₂ | Carboxylic Acid | Anhydrous THF | Highly selective, mild conditions[9] | Reagent sensitivity to air/moisture | Very Low |
| Red-Al® | Carboxylic Acid | Anhydrous Toluene/THF | High yield, fast, no derivatization needed[17] | Moisture sensitive | Very Low |
Diagrams
Caption: Base-catalyzed abstraction of the α-proton leads to a planar, achiral enolate intermediate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. creation.com [creation.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. jocpr.com [jocpr.com]
- 7. 2. LiAlH4 | PPT [slideshare.net]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
Welcome to the technical support center for the purification of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the purification of this chiral pharmaceutical intermediate. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your final compound.
Troubleshooting Guide: Navigating Common Purification Challenges
The purification of this compound, a chiral molecule, can present several challenges, from stubborn impurities to difficulties in achieving the desired crystalline form. This section addresses specific issues in a question-and-answer format to guide you through effective troubleshooting.
Table 1: Common Issues in the Purification of this compound
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low Purity After Crystallization | - Incomplete removal of reaction byproducts (e.g., starting materials, reagents).[1][2] - Presence of diastereomers.[3][4] - Inappropriate solvent system for crystallization.[5] | 1. Identify Impurities: Utilize analytical techniques like HPLC, LC-MS, and NMR to identify the nature of the impurities.[6][7] 2. Optimize Crystallization Solvent: Experiment with different solvent/anti-solvent systems. A good solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, while impurities remain in the mother liquor.[5] 3. Recrystallization: Perform one or more recrystallization steps. This is often necessary to remove trace impurities. 4. Address Diastereomers: If diastereomers are present, crystallization may not be sufficient for separation. Consider chromatographic methods.[8][9] |
| Formation of Oil Instead of Crystals ("Oiling Out") | - The solution is too supersaturated. - The cooling rate is too fast.[10] - The chosen solvent is not ideal.[5] | 1. Reduce Supersaturation: Add a small amount of the solvent to the oiled-out mixture and gently warm until the oil dissolves. Then, allow it to cool slowly.[10] 2. Slow Cooling: Insulate the crystallization vessel to slow down the cooling process. This allows for more ordered crystal lattice formation. 3. Seeding: Introduce a seed crystal of the pure compound to induce crystallization. 4. Solvent System Modification: Experiment with a different solvent system. A solvent in which the compound is slightly less soluble might prevent oiling out.[5] |
| Poor Yield After Crystallization | - The compound is too soluble in the mother liquor.[10] - Too much solvent was used.[10] - Premature crystallization during hot filtration. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the compound completely.[10] 2. Cool to a Lower Temperature: Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath) to maximize precipitation, provided the impurities remain soluble. 3. Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to quantify the amount of product lost. If significant, consider concentrating the mother liquor to recover more product. 4. Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and filter paper) before hot filtration. |
| Co-elution of Impurities in HPLC Analysis | - Inadequate chromatographic resolution. - Unsuitable stationary or mobile phase.[11][12] | 1. Method Optimization: Adjust the mobile phase composition (e.g., organic modifier percentage, pH, buffer concentration).[13] 2. Change Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase). For chiral impurities, a chiral stationary phase (CSP) is necessary.[8][12] 3. Gradient Elution: Employ a gradient elution to improve the separation of compounds with different polarities.[11] |
| Inaccurate Diastereomeric Ratio by NMR | - Overlapping proton signals in the 1H NMR spectrum.[9] - Poor signal-to-noise ratio. | 1. Use High-Field NMR: A higher field strength spectrometer (e.g., 500 MHz or higher) will provide better signal dispersion. 2. 2D NMR Techniques: Utilize 2D NMR experiments like COSY or HSQC to resolve overlapping signals and aid in peak assignment.[3] 3. Chiral Shift Reagents: Add a chiral lanthanide shift reagent to induce chemical shift differences between the signals of the diastereomers.[14] 4. Pure Shift NMR: This advanced technique can collapse multiplets into singlets, simplifying the spectrum and facilitating accurate integration.[9] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and analysis of this compound.
Q1: What are the most common byproducts in the synthesis of this compound and how can they be identified?
A1: The byproducts can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as L-Norvaline derivatives or cyclopropylamine.[15]
-
Diastereomers: The (2R,3S), (2S,3R), and (2R,3R) isomers can form depending on the stereoselectivity of the synthesis.[16]
-
Over-alkylation or other side-reaction products.
Identification is crucial and is best achieved through a combination of analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for detecting and obtaining the molecular weights of impurities, even at trace levels.[2][7]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of impurities.[1][7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1D and 2D NMR can help in the structural elucidation of impurities, especially when they are present in significant quantities. It is also the primary method for determining the diastereomeric ratio.[3][4]
-
Chiral HPLC (High-Performance Liquid Chromatography): This is essential for separating and quantifying enantiomeric and diastereomeric impurities.[8][17]
Q2: What is the best approach for developing a crystallization method for the hydrochloride salt?
A2: Developing a robust crystallization method for a hydrochloride salt involves a systematic approach:
-
Solvent Screening: The goal is to find a solvent or solvent system where the free base is soluble, and the hydrochloride salt is sparingly soluble at room temperature but soluble at an elevated temperature. Common solvents to screen include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). Often, an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) is used to induce crystallization.[18]
-
pH Adjustment: The formation of the hydrochloride salt is pH-dependent. The addition of HCl (either as a gas or dissolved in a suitable solvent like isopropanol) should be done carefully to reach the optimal pH for salt formation and crystallization.
-
Controlled Cooling: A slow cooling rate is generally preferred to obtain larger, more well-defined crystals with higher purity.[10] Rapid cooling can lead to the formation of small crystals or even amorphous material, which may trap impurities.[10]
-
Agitation: Gentle agitation can promote crystal growth and prevent the formation of a solid mass.
Q3: How do I choose the right HPLC method for purity and chiral analysis?
A3: The choice of HPLC method depends on the specific analytical goal:
-
For Achiral Purity (determining non-isomeric impurities):
-
Reversed-Phase HPLC (RP-HPLC) is the most common starting point. A C18 column with a mobile phase of acetonitrile or methanol and water (with a buffer like phosphate or an ion-pairing agent like TFA) is a standard setup.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative for polar compounds that are not well-retained in reversed-phase chromatography.[13][20]
-
-
For Chiral Purity (separating diastereomers and enantiomers):
-
Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are versatile and widely used for separating a broad range of chiral compounds, including amino alcohols and amides.[8][11][21]
-
The mobile phase for chiral separations can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the column and the analyte.[11]
-
Method Development Strategy: A screening approach using a few different chiral columns and mobile phases is often the most efficient way to find a suitable separation method.[11][12]
Visualizations and Workflows
Diagram 1: General Purification and Analysis Workflow
Caption: Purification and analysis workflow for the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low purity results.
References
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of The American Society for Mass Spectrometry.
- Application of NMR Spectroscopy for the Detection of Equilibr
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Pearson.
- Chiral Purity Analysis – Know Wh
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- Chiral HPLC Separ
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Guide for crystalliz
- Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.
- (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. lookchem.
- method for salt preparation.
- (2s,3s)
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- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. lookchem.com [lookchem.com]
- 16. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
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- 18. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
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- 20. azolifesciences.com [azolifesciences.com]
- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting guide for the synthesis of Telaprevir intermediates
Welcome to the technical support center for the synthesis of Telaprevir intermediates. As a leading protease inhibitor for the treatment of Hepatitis C, the synthesis of Telaprevir involves several complex, stereochemically sensitive intermediates.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these synthetic processes. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
The synthesis is often lengthy and linear, presenting multiple stages where yield and purity can be compromised.[3] This resource addresses critical bottlenecks in a direct question-and-answer format, focusing on the most challenging intermediates, including the chiral (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA) core and the bicyclic proline moiety.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of key Telaprevir fragments.
Issue 1: Low Yield and/or Enantiomeric Excess (ee) in the Asymmetric Synthesis of Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA-OEt)
Question: My asymmetric phase-transfer cyclopropanation reaction to produce the vinyl-ACCA-OEt precursor is resulting in low yields (<50%) and poor enantioselectivity (<80% ee). What are the primary causes and how can I resolve this?
Answer: This is a critical and challenging step. Low yield and poor stereocontrol often stem from issues with the catalyst, reaction conditions, or the stability of the starting materials. The reaction involves the stereoselective cyclopropanation of an N-protected glycine ester with trans-1,4-dibromo-2-butene using a chiral phase-transfer catalyst.[4]
-
Ineffective Phase-Transfer Catalysis: The efficiency of the chiral catalyst (often cinchonidine-derived) is paramount.[4]
-
Cause: Catalyst poisoning by impurities or degradation. The catalyst's quaternary ammonium salt structure can be sensitive to strongly basic or nucleophilic impurities.
-
Solution:
-
Ensure the purity of your starting materials, particularly the glycine ester and dibromobutene.
-
Use freshly prepared or properly stored catalyst.
-
Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to see if yield and ee improve, though this can increase cost.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect base concentration, temperature, or agitation speed can dramatically affect the reaction outcome. Wet milling has been shown to accelerate this type of phase-transfer reaction significantly.[5]
-
Solution Protocol:
-
Solvent & Base: Use a biphasic system like toluene/aqueous KOH. Ensure the concentration of the KOH solution is carefully controlled (typically 50% w/w).
-
Temperature Control: Run the reaction at a consistent, low temperature (e.g., 0-5 °C) to enhance stereoselectivity. Exotherms can lead to racemization and side reactions.
-
Agitation: Maintain vigorous stirring to ensure efficient mixing between the aqueous and organic phases, which is critical for phase-transfer catalysis.
-
-
-
Impurity Profile & Side Reactions:
-
Cause: The starting imine of the glycine ester can be prone to hydrolysis or polymerization under strongly basic conditions.
-
Solution: Add the pre-formed mixture of the imine and dibromobutene slowly to the cooled, vigorously stirred base/catalyst mixture to maintain a low instantaneous concentration of the sensitive starting material.
-
Workflow: Troubleshooting Low Enantioselectivity in vinyl-ACCA-OEt Synthesis
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Inefficient or Failed Boc Protection of the vinyl-ACCA-OEt Intermediate
Question: I've successfully synthesized the vinyl-ACCA-OEt, but the subsequent Boc protection step is giving me a low yield of the N-Boc product. What could be going wrong?
Answer: The Boc (tert-butyloxycarbonyl) protection of the primary amine is generally a robust reaction, so failure often points to specific, correctable issues related to reagent choice, pH control, or workup.[6][7]
-
Incorrect pH: The free amine must be available to act as a nucleophile. If the vinyl-ACCA-OEt is in its hydrochloride salt form, the amine is protonated and non-nucleophilic.
-
Cause: Insufficient base to neutralize the HCl salt and facilitate the reaction.
-
Solution Protocol:
-
Dissolve the amine hydrochloride salt in a suitable solvent mixture (e.g., acetone/water or THF/water).[8]
-
Add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to adjust the pH to ~9-10. This ensures the presence of the free amine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Maintain the pH during the reaction, as the reaction can generate acidic byproducts.
-
-
-
Hydrolysis of Boc Anhydride: Boc₂O is sensitive to water, especially under highly acidic or basic conditions outside the optimal range.
-
Cause: Reaction run for too long at an inappropriate pH, leading to degradation of the protecting group reagent.
-
Solution: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within a few hours at room temperature.[8] Do not let the reaction run overnight without confirming it is necessary.
-
-
Workup Issues: The N-Boc product can be sensitive to strongly acidic conditions during workup.
Mechanism: Boc Protection of a Primary Amine
Caption: Nucleophilic acyl substitution mechanism for Boc protection.[7][10]
Issue 3: Low Conversion in Amide Coupling Steps
Question: I am attempting to couple the bicyclic proline intermediate with the N-terminal fragment, but I'm seeing significant amounts of unreacted carboxylic acid starting material. I'm using HATU as a coupling reagent. What's the problem?
Answer: Amide bond formation is central to the synthesis of Telaprevir. Low conversion rates, especially with robust coupling reagents like HATU, typically point to issues with reagent quality, reaction setup, or deactivation of the amine component.[11][12]
-
Presence of Moisture: Coupling reagents (HATU, HOBt, carbodiimides) are highly sensitive to water.
-
Cause: Use of non-anhydrous solvents or exposure of hygroscopic reagents to air.
-
Solution:
-
Use freshly distilled, anhydrous solvents (e.g., DMF, DCM).
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Incorrect Stoichiometry or Order of Addition: Pre-activation of the carboxylic acid is crucial for efficient coupling.
-
Cause: Adding the amine before the carboxylic acid has been fully activated by the coupling reagent.
-
Solution Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir this "pre-activation" mixture for 15-30 minutes at room temperature.
-
In a separate flask, ensure the amine component is in its free-base form. If it's a hydrochloride salt, neutralize it with 1.0-1.2 equivalents of base (e.g., DIPEA).
-
Add the free amine solution to the pre-activated carboxylic acid mixture.
-
-
-
Poor Quality of Reagents:
-
Cause: The coupling reagent or the base may have degraded over time.
-
Solution: Use fresh bottles of coupling reagents and bases. DIPEA, in particular, can develop impurities that hinder the reaction.
-
| Coupling Reagent | Pros | Cons | Typical Use Case |
| HATU/HBTU | High reactivity, fast reaction times, low racemization. | Expensive, can be difficult to remove byproducts. | Difficult couplings, sterically hindered substrates. |
| EDC/HOBt | Cost-effective, water-soluble byproducts are easily removed. | Can lead to racemization, less reactive than HATU. | Standard peptide couplings, large-scale synthesis. |
| T3P® | High reactivity, byproducts are water-soluble. | Can be viscous and difficult to handle. | Broadly applicable, good for sensitive substrates. |
| DCC | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which is very difficult to remove.[13] | Less common now in process chemistry due to purification issues. |
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the starting materials for the synthesis of the bicyclic [3.3.0] proline intermediate?
A1: It is absolutely critical. The synthesis of this intermediate involves multiple steps, and impurities from early stages can carry through, complicating purification and lowering the overall yield. An optimized process has been described that achieves a >56% overall yield, but this relies on controlling the process at each key step.[14] Pay special attention to the purity of the starting materials for the initial cyclization.
Q2: I have obtained a racemic mixture of an intermediate. What is the most effective way to perform a chiral resolution?
A2: Chiral resolution is a common requirement in Telaprevir synthesis.[14][] The best method depends on the specific intermediate and the scale of your reaction.
-
Diastereomeric Salt Crystallization: This is a classical, cost-effective method for large-scale production. For example, the vinyl-ACCA-OEt intermediate can be resolved using di-p-toluoyl-(D)-tartaric acid.[5] The key is finding the right resolving agent and crystallization solvent system.
-
Enzymatic Resolution: This method offers very high selectivity. For the N-Boc protected methyl ester of vinyl-ACCA, the enzyme Alcalase 2.4L can be used to selectively hydrolyze the undesired enantiomer, allowing for easy separation of the desired (1R,2S)-ester.[8]
-
Chiral Chromatography: Preparative HPLC or SFC using a chiral stationary phase is highly effective, especially at the lab scale or for producing highly pure analytical standards.[16][17] It provides direct separation of enantiomers but can be expensive to scale up.[17][18]
Q3: What are the best practices for monitoring the final oxidation step from hydroxy-telaprevir to Telaprevir?
A3: This step, typically performed with an oxidizing agent like Dess-Martin periodinane (DMP), is crucial for the final product's purity.[19]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting alcohol. The reaction is often fast (1-5 hours) at low temperatures (0-10 °C).[19] Do not let the reaction run longer than necessary to avoid potential side reactions.
-
Quenching: After completion, the reaction must be quenched properly to destroy excess oxidant and facilitate purification. A common method is to add an aqueous solution of sodium thiosulfate (Na₂S₂O₃), which reduces the iodine-based byproducts.[19]
-
Purification: The main challenge is removing the DMP byproducts. A standard workup involving a wash with aqueous sodium bicarbonate followed by column chromatography is typically effective.
Q4: Are there more convergent or efficient synthetic strategies available to avoid the long linear sequence?
A4: Yes, significant research has focused on improving the efficiency of Telaprevir synthesis. Strategies employing multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, have been developed.[3][20][21] These approaches can dramatically shorten the synthesis by forming multiple bonds in a single step, improving atom economy and reducing the number of purification steps.[20][22] Biocatalysis has also been strategically used to set key stereocenters early in the synthesis, avoiding late-stage resolutions.[20] While these newer routes may require more specialized development, they offer significant advantages over the more traditional linear approaches.[3]
References
-
Gleason, J. L., et al. (2011). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry. Available at: [Link]
-
Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development. Available at: [Link]
-
Li, G., et al. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development. Available at: [Link]
-
ChemBK. (2024). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Available at: [Link]
- Google Patents. (2013). Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity.
-
Venkat P. R., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Journal of Organic Chemistry. Available at: [Link]
-
Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Telaprevir 1 by Eelco Ruijter et al. Available at: [Link]
-
Taylor & Francis. (2019). Telaprevir – Knowledge and References. Available at: [Link]
-
Ruijter, E., & Orru, R. V. A. (2013). Modern Multicomponent Reactions for better Drug Syntheses. PMC - PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Chemical Communications: A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Telaprevir. PubChem. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Pinner reaction. Available at: [Link]
- Google Patents. (2014). Process for the preparation of telaprevir and intermediates thereof.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]
-
Scite.ai. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Available at: [Link]
-
ResearchGate. (n.d.). Telaprevir | Request PDF. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Hepatitis C Treatment: The Role of Telaprevir Intermediates. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Telaprevir. LiverTox - NCBI Bookshelf. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
Aouri, M., et al. (2011). Chiral Drugs: An Overview. PMC - PubMed Central. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Malcolm, B. A., et al. (2011). Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus. PubMed. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Available at: [Link]
-
Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Sherman, K. E., et al. (2011). Telaprevir: an oral protease inhibitor for hepatitis C virus infection. PubMed. Available at: [Link]
-
Bio, M. M., et al. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. PMC - NIH. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of telaprevir based on an intramolecular Strecker reaction. Available at: [Link]
-
Zeuzem, S., et al. (2011). Telaprevir for retreatment of HCV infection. PubMed. Available at: [Link]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. EP2586769B1 - Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity - Google Patents [patents.google.com]
- 17. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 20. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. scite.ai [scite.ai]
Technical Support Center: Amidation of 3-Amino-2-hydroxyhexanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the amidation of 3-amino-2-hydroxyhexanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique structure of this β-amino α-hydroxy acid presents specific challenges during amide bond formation. This guide is designed to help you navigate these complexities, minimize side reactions, and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Q1: My reaction yield is unexpectedly low, and I've isolated a major byproduct with a mass approximately double that of my starting material. What is this byproduct and how can I prevent it?
A1: This is a classic sign of homobislactone formation. This side reaction is particularly prevalent when activating the carboxylic acid of α-hydroxy-β-amino acids without protection of the α-hydroxyl group.[1]
Root Cause Analysis:
Instead of reacting with your desired amine, the activated carboxyl group of one molecule of 3-amino-2-hydroxyhexanoic acid is attacked by the C2-hydroxyl group of a second molecule. This intermolecular esterification, followed by a second intramolecular cyclization, forms a stable 12-membered cyclic diester, the homobislactone. This pathway consumes two equivalents of your starting material, drastically reducing the yield of the desired amide. The formation of this byproduct is often accelerated in the presence of a base.[1]
Logical Flow of Homobislactone Formation
Caption: Desired amidation vs. homobislactone side reaction.
Mitigation Strategies:
-
Choice of Coupling Reagent: The activation step is critical. Using a strong activation method without the addition of a base can favor the desired amidation. For instance, EDC-HOAt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxy-7-azabenzotriazole) has been shown to enhance amide bond formation, though small amounts of the lactone may still form.[1]
-
Control of Stoichiometry and Addition Rate: Adding the activated acid slowly to a solution of the amine component can help ensure the activated intermediate reacts with the intended nucleophile before it can react with another molecule of the starting acid.
-
Protect the Hydroxyl Group: The most robust solution is to protect the C2-hydroxyl group. This physically prevents it from acting as a nucleophile. (See FAQ 1 for details on protecting groups).
Q2: My final product shows significant peak broadening or a doublet in the HPLC/LC-MS, and the optical rotation is lower than expected. What is causing this?
A2: This strongly suggests racemization or epimerization at one of the chiral centers. The C2 (α-carbon) is particularly susceptible to racemization during the carboxyl activation step required for amidation.
Root Cause Analysis:
The activation of the carboxyl group increases the acidity of the α-hydrogen at the C2 position. In the presence of a base, this proton can be abstracted, leading to a planar enolate or an oxazolone intermediate.[2][3] Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers and a loss of optical purity.[2][4]
Key Factors Influencing Racemization:
| Factor | Impact on Racemization | Rationale |
| Coupling Reagent | High | Highly reactive reagents can promote oxazolone formation. Reagents like PyBrOP® can lead to higher racemization with prolonged coupling times.[2] |
| Additives | Low (Suppressive) | Additives like HOBt, HOAt, and Oxyma Pure form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[5][6][7] |
| Base | High | Tertiary amine bases (e.g., DIPEA) can directly abstract the α-proton. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are often preferred.[2] |
| Temperature | High | Higher temperatures increase the rate of both the desired reaction and the epimerization side reaction.[8] |
Mitigation Strategies:
-
Use Racemization-Suppressing Additives: Always use a coupling reagent in combination with an additive. The combination of a carbodiimide like DIC with Oxyma Pure is highly effective at minimizing racemization.[8]
-
Select the Right Reagent Class: Phosphonium salt reagents (e.g., PyBOP, PyAOP) are often considered to cause less racemization than some highly reactive uronium salts.[9][10]
-
Optimize Base and Temperature: Use the weakest base necessary to achieve the reaction, such as N-methylmorpholine (NMM), and run the reaction at a low temperature (e.g., 0 °C) to suppress the rate of epimerization.[2]
Q3: I'm observing a byproduct with a mass corresponding to my starting material plus my amine, but it's not the amide. What could it be?
A3: You are likely observing O-acylation, where an ester bond has formed at the C2-hydroxyl group instead of an amide bond at the C3-amino group.
Root Cause Analysis:
Both the C3-amino group and the C2-hydroxyl group are nucleophiles. While the amino group is generally a stronger nucleophile, the C2-hydroxyl group can effectively compete under certain conditions, especially if the amino group is sterically hindered or its nucleophilicity is reduced. This results in the formation of an undesired ester byproduct. In some cases, the phenolate ion of tyrosine residues can be acylated to form esters.[3]
Mitigation Strategies:
-
Protect the Hydroxyl Group: As with homobislactone formation, the most definitive way to prevent O-acylation is to protect the hydroxyl group before the coupling reaction.
-
pH Control: Carefully controlling the reaction pH can help favor N-acylation. At a slightly acidic to neutral pH, the amino group is more likely to be in its more nucleophilic free base form, while the hydroxyl group's reactivity is less pronounced.
-
Choose Appropriate Coupling Conditions: Some coupling reagents and conditions may favor N- over O-acylation. A thorough screening of conditions may be necessary if protection is not a viable option.
Frequently Asked Questions (FAQs)
Q1: Should I protect the C2-hydroxyl and C3-amino groups? If so, with what?
A1: Yes, using an orthogonal protecting group strategy is highly recommended for complex syntheses to achieve maximum yield and purity.
Protecting groups are temporary modifications to functional groups that prevent them from reacting in a specific step.[11] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[12]
Recommended Protecting Group Strategy:
| Functional Group | Recommended Protecting Group | Deprotection Conditions | Rationale |
| C3-Amino Group | Boc (tert-Butyloxycarbonyl) | Strong acid (e.g., TFA, HCl)[12] | Stable to basic and nucleophilic conditions used for hydroxyl protection/deprotection. Widely used and reliable. |
| C3-Amino Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF)[12] | Orthogonal to acid-labile groups. Common in solid-phase peptide synthesis (SPPS). |
| C2-Hydroxyl Group | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) or mild acid[13][14] | Stable to the conditions for Boc/Fmoc removal and amide coupling. Offers good steric hindrance to prevent O-acylation. |
| Carboxyl Group | Bn (Benzyl ester) | Hydrogenolysis (H₂, Pd/C)[14] | Stable to both acidic and basic conditions used for Boc and Fmoc removal, providing a third layer of orthogonality. |
Workflow for Orthogonal Protection
Caption: Orthogonal protection workflow for amidation.
Q2: What is the best class of coupling reagents for this molecule to minimize side reactions?
A2: There is no single "best" reagent, but certain classes are better suited to address the specific challenges of 3-amino-2-hydroxyhexanoic acid. The choice depends on a balance of reactivity, cost, and potential for side reactions.
Comparison of Common Coupling Reagent Classes:
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC[2][6] | Cost-effective, widely available. | Moderate reactivity, high risk of racemization without additives, O→N acyl shift to form N-acylurea byproduct.[2] |
| Phosphonium Salts | PyBOP, PyAOP[2][10] | High reactivity, lower racemization risk, no guanidinylation side reaction.[10] | Higher cost, byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU[6][10] | Very high reactivity, fast reaction times. | Can cause guanidinylation of the N-terminus if not pre-activated, potentially explosive components (HOBt/HOAt).[5][10] |
| Oxyma-Based Reagents | COMU, PyOxim[2][10] | High reactivity comparable to HATU, non-explosive, low racemization.[2][8] | Newer class, may be more expensive. |
Senior Scientist Recommendation:
For minimizing side reactions, especially racemization, the combination of DIC/Oxyma is an excellent starting point.[8] It offers a strong balance of reactivity and safety (both chemical and stereochemical). For particularly difficult couplings where higher reactivity is needed, a phosphonium salt like PyAOP is a robust choice that avoids the risk of guanidinylation.[10]
Key Experimental Protocols
Protocol 1: General Amidation using DIC/Oxyma
This protocol is designed to minimize racemization and other side reactions when using unprotected 3-amino-2-hydroxyhexanoic acid.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-protected 3-amino-2-hydroxyhexanoic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution. Stir at 0 °C for 20 minutes to allow for pre-activation.
-
Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in anhydrous DMF. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.
-
Workup: Once complete, filter the mixture to remove the diisopropylurea byproduct. Dilute the filtrate with an appropriate organic solvent (e.g., Ethyl Acetate), wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring of Side Reactions by LC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture with a 50:50 solution of Acetonitrile:Water.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be 10-95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15 minutes.
-
Detection: Use a Diode Array Detector (DAD) to monitor absorbance (e.g., at 214 nm and 254 nm) and a Mass Spectrometer (MS) in positive ion mode.
-
Analysis:
-
Desired Product: Look for the peak with the expected mass [M+H]⁺ = (Mass of Acid + Mass of Amine - 18.01).
-
Homobislactone: Look for [M+H]⁺ = (2 * Mass of Acid - 36.02).
-
O-Acylated Byproduct: This will have the same mass as the desired amide. Its identity must be confirmed by retention time differences or further structural analysis (e.g., NMR).
-
Racemization/Epimerization: Use a chiral HPLC method (e.g., Chiralpak column) to separate the diastereomers.
-
References
- 1. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. learninglink.oup.com [learninglink.oup.com]
Improving the chiral purity of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS 850252-34-5), an important intermediate in pharmaceutical synthesis[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification, with a specific focus on improving and verifying its chiral purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound with high chiral purity?
The main challenge lies in controlling the stereochemistry at two adjacent chiral centers (C2-hydroxyl and C3-amino groups). The desired (3S) configuration at the C3 position is critical. Impurities often include the (3R) enantiomer or other diastereomers. The stereoselectivity of the reaction is highly dependent on the synthetic route and reaction conditions, such as solvent, temperature, and catalysts[2][3].
Q2: Which analytical technique is most suitable for determining the enantiomeric excess (e.e.) of this compound?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for resolving and quantifying enantiomers of pharmaceutical compounds[4][5]. Polysaccharide-based CSPs are particularly effective for a broad range of molecules, including those with amine and amide functionalities[6][7].
Q3: My final product has low chiral purity (e.g., <98% e.e.). What is the most common first step for purification?
For a crystalline solid like a hydrochloride salt, recrystallization is often the most effective and scalable initial approach to enhance chiral purity[8][9]. If the compound forms a conglomerate, where enantiomers crystallize separately, simple recrystallization can be effective. However, if it forms a racemic compound, more advanced techniques like diastereomeric salt resolution may be necessary.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to determine chiral purity?
Yes, but typically not directly. Enantiomers are indistinguishable in a standard NMR spectrum. To use NMR, you must first react the amine with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers[10]. These diastereomers will have distinct NMR signals (e.g., in ¹H or ¹⁹F NMR), allowing for quantification[11][12]. This method is excellent for confirming the results from chiral HPLC but is less common for routine analysis.
Troubleshooting Guide: Low Chiral Purity
This section addresses specific issues you might encounter when the enantiomeric excess (e.e.) of your this compound is below the required specification.
Problem 1: Inconsistent or Poor Results from Chiral HPLC Analysis
Root Cause Analysis: Poor peak shape, resolution, or reproducibility in chiral HPLC can stem from an unoptimized method, column degradation, or improper sample preparation. The interaction between the analyte and the chiral stationary phase is highly specific and sensitive to mobile phase composition[5][13].
Solutions:
-
Column Selection: Ensure you are using an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points[6]. See the table below for recommendations.
-
Mobile Phase Optimization:
-
For Basic Amines: The primary amine in your compound requires a basic additive to the mobile phase (e.g., 0.1% diethylamine or ethanolamine) in normal phase mode to prevent peak tailing and improve resolution[13].
-
Solvent Composition: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). A small change can significantly impact selectivity.
-
Reversed-Phase: If using a reversed-phase method, ensure the mobile phase buffer (e.g., ammonium bicarbonate or acetate) is compatible with both your column and MS detection if used[6].
-
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to avoid peak splitting or distortion caused by solvent mismatch.
Table 1: Recommended Starting Conditions for Chiral HPLC Analysis
| Column Type | Stationary Phase Example | Mobile Phase Mode | Typical Mobile Phase | Additive (for basic compounds) |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane / Isopropanol (80:20) | 0.1% Diethylamine |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane / Ethanol (90:10) | 0.1% Diethylamine |
| Macrocyclic Glycopeptide | Teicoplanin-based | Polar Organic / RP | Methanol or Acetonitrile / Water | 0.1% Acetic Acid or Ammonium Acetate |
Problem 2: Recrystallization Fails to Improve Enantiomeric Excess
Root Cause Analysis: This typically occurs if your compound crystallizes as a racemic compound (a 1:1 ordered crystal lattice of both enantiomers) rather than a conglomerate (a simple mixture of separate R and S crystals). In a racemic compound, the crystal lattice is often more stable, and crystallization does not enrich one enantiomer. The choice of solvent is also critical; an ideal solvent should show a steep solubility curve (highly soluble when hot, poorly soluble when cold) and dissolve the desired enantiomer less readily than the undesired one at cold temperatures[9].
Solutions:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water or anti-solvents like MTBE or heptane)[8][14].
-
Control Cooling Rate: A slow cooling rate is crucial. Rapid crashing out of the solution will trap impurities and the undesired enantiomer. Aim for a controlled, slow cooling process, possibly with seeding using a small crystal of the pure desired enantiomer.
-
Switch to Diastereomeric Salt Resolution: If multiple recrystallization attempts fail, it is highly probable you are dealing with a racemic compound. The most robust classical method to overcome this is chiral resolution via diastereomeric salt formation[15][16]. This technique intentionally creates diastereomers which have different physical properties, including solubility, making separation by crystallization feasible[16].
Workflow for Troubleshooting Low Chiral Purity
Below is a logical workflow to diagnose and solve issues with chiral purity.
Caption: Troubleshooting workflow for low chiral purity.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
Objective: To accurately determine the enantiomeric purity of this compound.
Materials:
-
HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 5 µm, 4.6 x 250 mm.
-
HPLC system with UV detector.
-
Sample: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl.
-
Reference Standard: Racemic 3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:DEA in a ratio of 85:15:0.1 (v/v/v). Filter and degas the solution.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Prepare a solution of the racemic standard at the same concentration to identify the peaks for the (3S) and (3R) enantiomers.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
-
Analysis:
-
Inject the racemic standard first to establish the retention times (t_R) for both enantiomers and calculate the resolution (R_s). A resolution of R_s > 1.5 is required for accurate quantification.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (3S) and (3R) enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Where Area_S is the peak area of the desired (3S)-enantiomer and Area_R is the peak area of the undesired (3R)-enantiomer.
-
Protocol 2: Improving Chiral Purity by Recrystallization
Objective: To enhance the enantiomeric purity of the hydrochloride salt by selective crystallization.
Methodology:
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your material in 0.5 mL of various solvents (e.g., Isopropanol, Ethanol, Acetonitrile) at room temperature and with heating. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve your crude product. Stir until a clear solution is obtained.
-
Slow Cooling:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin as the solution cools.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying and Analysis:
-
Dry the purified crystals under vacuum.
-
Analyze the chiral purity of the crystals and the mother liquor using the Chiral HPLC method (Protocol 1). A significant increase in the e.e. of the crystals should be observed, with the mother liquor being enriched in the undesired enantiomer.
-
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate the (3S) and (3R) enantiomers by forming diastereomeric salts with differing solubilities. This is a powerful technique when direct recrystallization fails[16][17].
Caption: Process of diastereomeric salt resolution.
Methodology:
-
Free Base Preparation: Before forming the salt, the hydrochloride must be neutralized. Dissolve the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl in water and add a base (e.g., 1M NaOH) until the pH is ~10-11. Extract the resulting free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate it to obtain the free amine.
-
Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid. For resolving amines, common choices include L-(+)-Tartaric acid, (R)-(-)-Mandelic acid, or (1S)-(+)-10-Camphorsulfonic acid.
-
Salt Formation:
-
Dissolve the free amine (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents, start with 0.5) in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. Salt precipitation may occur immediately or upon cooling.
-
-
Isolation of Diastereomer:
-
Allow the mixture to cool slowly, similar to a standard recrystallization, to selectively crystallize one diastereomeric salt.
-
Filter the solid salt and wash it with a cold solvent.
-
-
Liberation of the Pure Enantiomer:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., 1M NaOH) to break the salt and convert the amine back to its free base form, which will partition into the organic layer. The chiral acid will remain in the aqueous layer as its sodium salt.
-
Separate the layers, wash the organic layer, dry it, and concentrate it.
-
-
Final HCl Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, to precipitate the final, enantiomerically pure this compound.
References
-
CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. RSC Publishing. [Link]
-
Touaibia, T., et al. (2021). Chiral Drugs: An Overview. PMC - PubMed Central. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. [Link]
-
PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
-
ResearchGate. (n.d.). Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation | Request PDF. [Link]
-
Chiralpedia. (2025). Resolution of Enantiomers. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound CAS 850252-34-5. [Link]
-
Journal of Chemical Education - ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
ResearchGate. (2025). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF. [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
Sources
- 1. watson-int.com [watson-int.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
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- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Investigating the Degradation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Introduction for the Researcher:
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a specific chemical entity, identified as an intermediate in the synthesis of the Hepatitis C protease inhibitor, Telaprevir[1]. As a non-commercialized intermediate, its degradation pathways are not extensively documented in public literature. This guide is therefore designed for the research and development scientist. It does not present a definitive, pre-existing degradation map. Instead, it serves as a comprehensive technical guide to empower you to design, execute, and interpret the necessary studies to elucidate the degradation pathways of this molecule. We will proceed from foundational chemical principles, applying them to the specific functional groups within the molecule to predict and then systematically investigate its stability.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods[2][3][4].
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on the (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide molecule?
A1: Based on its structure, the molecule has several functional groups susceptible to degradation under stress conditions. The primary sites of interest are:
-
N-cyclopropyl amide: The amide bond is the most common site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, typically yielding a carboxylic acid and an amine[5][6][7][8].
-
Primary Amine (at C3): The primary amino group is a nucleophilic center and is susceptible to oxidation. Oxidative degradation of amines can be complex, potentially leading to hydroxylamines or further oxidized species[9].
-
Secondary Hydroxyl Group (at C2): While generally stable, secondary alcohols can be oxidized, typically under more aggressive oxidative conditions, to form a ketone.
-
Cyclopropyl Group: Cyclopropyl groups are generally incorporated into drug molecules to enhance metabolic stability due to their high C-H bond dissociation energy[10][11][12]. However, when attached to an amine, they can be susceptible to specific degradation pathways, such as hydrolytic degradation under high pH conditions[13]. While generally robust, extreme conditions could potentially lead to ring-opening reactions.
Q2: What are the standard stress conditions I should apply in a forced degradation study for this compound?
A2: To comply with ICH guidelines (Q1A R2), you should expose solutions of the compound to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient[2][14]. Key recommended conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C) and solution at elevated temperature (e.g., 60-80°C).
-
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV/Vis light[3][14].
Q3: Which analytical technique is best for separating and identifying the potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradants. To identify the unknown degradation products, a mass spectrometer detector is indispensable. Therefore, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is the most powerful and recommended tool. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is particularly valuable for determining the elemental composition of unknown peaks, which is crucial for elucidating their structures.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| No degradation observed under initial stress conditions. | 1. The compound is highly stable. 2. Stress conditions are too mild. | Solution: Gradually increase the severity of the stress conditions. For example, increase the acid/base concentration, temperature, or exposure time. Rationale: The goal of forced degradation is to induce degradation to understand the pathways. Achieving the target 5-20% degradation is necessary to ensure potential degradants are formed at a sufficient level for detection and characterization[2][15]. |
| Complete (100%) degradation of the parent compound. | Stress conditions are too harsh. | Solution: Reduce the severity of the conditions. Use lower temperatures, shorter exposure times, or more dilute acid/base/oxidant solutions. Rationale: Complete degradation prevents the study of primary degradants, as they may have degraded further into secondary or tertiary products. A controlled, partial degradation is required to map the initial breakdown steps[14]. |
| Multiple new peaks appear in the chromatogram, making it difficult to track primary degradants. | 1. Harsh stress conditions causing secondary degradation. 2. Poor chromatographic resolution. | Solution 1: Perform a time-course study. Analyze samples at multiple time points (e.g., 2, 8, 24, 48 hours) under a single stress condition. Rationale 1: Primary degradants will appear first and their concentration will decrease as secondary degradants appear. This kinetic analysis helps establish the degradation sequence. Solution 2: Optimize the HPLC method. Adjust the gradient slope, mobile phase composition (pH, organic modifier), or column chemistry. Rationale 2: A well-resolved chromatogram is essential for accurate quantification and for isolating pure peaks for structural elucidation by MS. |
| A new peak has the same mass as the parent compound in LC-MS. | The degradant is an isomer of the parent compound. | Solution: Investigate the possibility of epimerization. The molecule has two chiral centers (C2 and C3). Stress conditions, particularly heat or pH extremes, could cause inversion at one of these centers. Rationale: Isomers will have identical mass but different retention times. Use a chiral HPLC column or compare fragmentation patterns in MS/MS to confirm the structural difference. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of this compound.
-
Dissolution: Dissolve the compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Scientist's Note: Using an organic co-solvent like acetonitrile ensures complete dissolution and prevents immediate hydrolysis that might occur in a purely aqueous solution before the stressor is added.
-
Protocol 2: Execution of Forced Degradation Studies
-
Setup: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the dissolution solvent.
-
Acid Hydrolysis: Add 1 mL of 0.2 M HCl (final concentration 0.1 M). Incubate at 80°C.
-
Base Hydrolysis: Add 1 mL of 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C.
-
Oxidation: Add 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid (e.g., neutralize the HCl sample with 0.2 M NaOH). Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase before injection.
-
Scientist's Note: Quenching the reaction is critical to stop further degradation, ensuring that the chromatographic profile accurately reflects the specific time point.
-
Protocol 3: Stability-Indicating HPLC-UV/MS Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
MS Detector: ESI+ (Electrospray Ionization, Positive Mode).
-
Scientist's Note: Formic acid is a common mobile phase modifier that provides protons for efficient ionization in positive mode ESI-MS. The gradient is designed to be broad enough to elute both the polar parent compound and potentially less polar degradants.
-
Visualized Degradation Workflows and Pathways
Hypothesized Degradation Pathways
The following diagram illustrates the most probable initial degradation pathways based on the molecule's functional groups.
Caption: Hypothesized degradation of the target molecule via hydrolysis and oxidation.
Workflow for Investigating an Unknown Degradant
This workflow outlines the logical steps from detecting an unknown peak to proposing its structure.
Caption: Decision workflow for the structural elucidation of a degradation product.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Kamboj, P., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Nanda, K. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Nanda, K. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. [Link]
-
LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Unkown Author. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]
-
ChiroBlock. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. ChiroBlock. [Link]
-
Waterman, K. C., & Tract, A. D. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Li, Y., & Li, H. (2012). Oxidative Degradation. Royal Society of Chemistry. [Link]
-
ChemSrc. (n.d.). This compound CAS 850252-34-5. ChemSrc. [Link]
-
Tota, M. R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. nbinno.com [nbinno.com]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Scale-Up Challenges in the Production of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common hurdles encountered during the transition from laboratory-scale experiments to large-scale manufacturing. As an important intermediate in the synthesis of antiviral agents like Telaprevir, robust and reproducible production of this chiral molecule is critical.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your process.
Section 1: Navigating the Synthetic Landscape
The synthesis of this compound is a multi-step process that demands precise control over stereochemistry and impurity formation. A representative synthetic approach is outlined below, which will serve as the basis for our troubleshooting discussions.
Caption: A generalized synthetic pathway for this compound.
Section 2: Troubleshooting Guide and FAQs
This section addresses specific challenges that may arise during the scale-up process, presented in a question-and-answer format.
Stereochemical Integrity: The Core Challenge
The biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to the precise stereochemistry of this intermediate. The presence of diastereomers can complicate purification and impact the efficacy and safety of the drug product.
Question 1: We are observing significant formation of the (2R, 3S) diastereomer during the α-hydroxylation step. What are the likely causes and how can we improve the diastereoselectivity?
Answer: The formation of the undesired (2R, 3S) diastereomer during α-hydroxylation is a common challenge. The root cause often lies in the enolization and subsequent hydroxylation steps. Here’s a breakdown of potential issues and mitigation strategies:
-
Mechanism of Diastereomer Formation: The α-hydroxylation of an N-protected amino amide typically proceeds through the formation of an enolate. The facial selectivity of the incoming hydroxylating agent is influenced by the steric hindrance imposed by the protecting group and the chiral center at the 3-position. Inadequate steric directing control can lead to a mixture of diastereomers.
-
Troubleshooting & Mitigation:
-
Choice of Base and Solvent: The choice of base and solvent is critical for controlling the enolate geometry. For instance, using lithium hexamethyldisilazide (LiHMDS) in a non-polar solvent like toluene at low temperatures (-78 °C) can favor the formation of a specific enolate isomer, leading to higher diastereoselectivity.
-
Hydroxylating Agent: The bulkiness of the hydroxylating agent can significantly influence the stereochemical outcome. Reagents like N-sulfonyloxaziridines are often employed. Experimenting with different substituted oxaziridines can help optimize the diastereomeric ratio.
-
Protecting Group Strategy: The nature of the nitrogen-protecting group (e.g., Boc vs. Cbz) can alter the conformational preference of the transition state during hydroxylation. A bulkier protecting group may offer better stereodirection.
-
A systematic approach to optimizing these parameters is crucial. Design of experiments (DoE) can be a powerful tool in identifying the optimal combination of base, solvent, temperature, and hydroxylating agent for maximizing the desired syn diastereomer.[2]
Question 2: We are experiencing partial epimerization at the C3 position during the coupling of N-protected L-norvaline with cyclopropylamine. What is causing this and how can we prevent it?
Answer: Epimerization at the C3 position (the original α-carbon of L-norvaline) during the amidation step is a significant concern as it leads to the formation of the (3R) diastereomer, which is difficult to remove.
-
Root Cause: The primary cause of this epimerization is the activation of the carboxylic acid of N-protected L-norvaline. Activating agents like carbodiimides (e.g., DCC, EDC) in the presence of a base can lead to the formation of an oxazolone intermediate. The protons on the α-carbon of the oxazolone are acidic and can be abstracted by a base, leading to racemization.
-
Mitigation Strategies:
-
Additive for Activation: The addition of a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.
-
Choice of Coupling Reagent: Peptide coupling reagents that are known to minimize racemization, such as COMU or HATU, can be considered, although their cost may be a factor on a large scale.
-
Temperature Control: Maintaining a low temperature (e.g., 0-5 °C) throughout the activation and coupling steps is crucial to minimize the rate of epimerization.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the likelihood of α-proton abstraction.
-
| Parameter | Recommendation for Minimizing Epimerization |
| Activating Agent | Use with racemization suppressant (e.g., EDC/HOBt) |
| Temperature | Maintain at 0-5 °C |
| Base | N,N-diisopropylethylamine (DIPEA) |
| Solvent | Aprotic solvents like dichloromethane (DCM) or acetonitrile |
Impurity Profile Management
Controlling impurities is a cornerstone of pharmaceutical manufacturing to ensure patient safety and meet regulatory requirements.[1][3][4][5][6]
Question 3: What are the common process-related impurities we should monitor for, and what are their likely sources?
Answer: A robust impurity control strategy begins with identifying potential impurities and their origins.
| Impurity | Potential Source | Mitigation Strategy |
| (2R, 3S)-Diastereomer | Non-selective α-hydroxylation | Optimize reaction conditions (base, solvent, temp.) |
| (3R)-Epimer | Racemization during amidation | Use racemization suppressants, low temp. |
| Over-hydroxylated products | Reaction with excess hydroxylating agent | Stoichiometric control of reagents |
| Unreacted Starting Materials | Incomplete reaction | Monitor reaction progress (e.g., by HPLC) |
| Residual Solvents | Inefficient drying | Implement validated drying procedures |
Analytical Control: High-performance liquid chromatography (HPLC) is the workhorse for monitoring these impurities. A well-developed, stability-indicating HPLC method is essential to separate and quantify the API from its impurities.[1]
Crystallization and Polymorphism
The final crystallization step is critical for achieving the desired purity, particle size, and solid-state form of the hydrochloride salt.
Question 4: We are facing challenges with inconsistent crystal form and particle size during the final crystallization of the hydrochloride salt. How can we gain better control over this step?
Answer: Inconsistent crystallization can lead to issues with filtration, drying, and downstream formulation. Polymorphism, the ability of a compound to exist in different crystal forms, can impact solubility and bioavailability.[7][8]
-
Understanding Polymorphism: It is essential to conduct a thorough polymorph screen to identify all possible crystalline forms of this compound. This can be done by recrystallizing the compound from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Controlling Crystallization:
-
Solvent System: The choice of solvent is paramount. A mixture of a solvent in which the hydrochloride salt is soluble (e.g., isopropanol, ethanol) and an anti-solvent in which it is insoluble (e.g., heptane, MTBE) is often used to control the supersaturation and crystal growth.
-
Seeding: A well-controlled seeding strategy is crucial for reproducibility. This involves adding a small amount of crystals of the desired polymorphic form at a specific temperature and supersaturation level to direct the crystallization process.
-
Cooling Profile: A linear or controlled cooling profile is generally preferred over rapid cooling, as it allows for slower crystal growth and can lead to a more uniform particle size distribution.
-
Agitation: The agitation rate can influence nucleation and crystal breakage. This parameter should be optimized and kept consistent between batches.
-
Protocol for Controlled Crystallization:
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C).
-
Filter the solution to remove any particulate matter.
-
Add a stoichiometric amount of concentrated HCl or a solution of HCl in a suitable solvent.
-
Cool the solution to a predetermined seeding temperature (e.g., 40 °C).
-
Add a slurry of seed crystals of the desired polymorph (typically 0.1-1.0% w/w).
-
Age the seeded solution for a period to allow for crystal growth.
-
Cool the slurry to the final isolation temperature (e.g., 0-5 °C) over a defined period.
-
Isolate the crystals by filtration and wash with a cold anti-solvent.
-
Dry the product under vacuum at a controlled temperature.
Caption: A decision tree for troubleshooting crystallization issues.
Section 3: Safety Considerations in Scale-Up
Scaling up any chemical process requires a thorough safety review.
Question 5: What are the primary safety hazards to be aware of during the production of this compound?
Answer:
-
Hazardous Reagents:
-
Activating Agents: Reagents like oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). These should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Organolithium Bases: LiHMDS is highly flammable and pyrophoric. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: If a Cbz protecting group is used, the deprotection step involves catalytic hydrogenation with hydrogen gas, which is highly flammable and can form explosive mixtures with air. The process must be carried out in a properly designed and grounded hydrogenation reactor.
-
-
Exothermic Reactions: The quenching of organolithium bases and the neutralization of acidic or basic streams can be highly exothermic. The rate of addition of reagents should be carefully controlled, and adequate cooling capacity must be available to manage the heat generated.
-
Handling of Hydrochloride: The final product is a hydrochloride salt. While generally stable, fine powders can be irritating to the respiratory system. Appropriate dust control measures and PPE should be used during handling and packaging.
A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up campaign to identify and mitigate all potential risks.
References
-
Williams, R. M., & Aoyagi, Y. (2001). Stereocontrolled Asymmetric Synthesis of α-Hydroxy-β-amino Acids. A Stereodivergent Approach. Journal of the American Chemical Society, 123(15), 3472–3477. [Link]
-
Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]
-
Myers, A. G., & Gleason, J. L. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Organic Syntheses, 91, 134. [Link]
-
ScinoPharm. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
Pharma Tutor. (2023). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. [Link]
-
ResearchGate. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
Sources
- 1. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 2. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. veeprho.com [veeprho.com]
- 6. fbpharmtech.com [fbpharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for the Stereoselective Synthesis of Amino Alcohols
Welcome to the Technical Support Center for the stereoselective synthesis of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Chiral amino alcohols are critical structural motifs in a vast array of pharmaceuticals and natural products, making their efficient and stereocontrolled synthesis a paramount objective in modern organic chemistry.[1][2] This resource provides in-depth, field-proven insights to help you achieve high yields and excellent stereoselectivity in your reactions.
I. Troubleshooting Guide: Common Issues in Stereoselective Amino Alcohol Synthesis
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: Low Enantioselectivity or Diastereoselectivity
You've run your reaction, but the desired stereoisomer is not the major product. The enantiomeric excess (ee) or diastereomeric ratio (dr) is unacceptably low.
Possible Causes & Solutions:
-
Inappropriate Catalyst-Substrate Matching: The steric and electronic properties of your catalyst and substrate must be compatible. A bulky substrate may require a catalyst with a more open chiral environment, while a substrate with specific coordinating groups might benefit from a catalyst capable of secondary interactions.
-
Actionable Advice: Screen a panel of catalysts with diverse chiral ligands. For instance, in the asymmetric reduction of α-amino ketones, compare the performance of catalysts based on different chiral backbones like BINAP, TsDPEN, or oxazaborolidines.[3][4] For β-amino ketones, complementary methods using Iridium-catalyzed asymmetric transfer hydrogenation (ATH) for anti-products and Rhodium-catalyzed asymmetric hydrogenation for syn-products have been developed.[3][5][6]
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states.
-
Actionable Advice: Systematically lower the reaction temperature. While this may decrease the reaction rate, it often enhances stereoselectivity. For instance, in copper-catalyzed hydrosilylation of enones, lowering the temperature from ambient to -60 °C can significantly improve enantiomeric excess.[7]
-
-
Incorrect Solvent Choice: The solvent can affect catalyst solubility, stability, and the conformation of the catalyst-substrate complex.
-
Catalyst Racemization or Decomposition: Some catalysts, particularly those with labile stereocenters, can racemize under reaction conditions.
-
Actionable Advice: Employ catalysts with conformationally rigid backbones. For iridium-based ATH catalysts, using α,α-disubstituted amino acids can prevent catalyst racemization.[3]
-
Problem 2: Poor Chemical Yield or Incomplete Conversion
The reaction is not proceeding to completion, resulting in a low yield of the desired amino alcohol.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent, or it may be inherently unstable under the reaction conditions. The amino group of the substrate or product can sometimes block the active sites of metal catalysts like platinum or palladium.[10]
-
Actionable Advice: Ensure all reagents and solvents are of high purity and are properly degassed. For catalysts prone to deactivation by amino groups, consider using gold-based catalysts, which have shown greater resistance.[10] Protecting the amino group can also mitigate this issue.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Actionable Advice: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). However, be mindful that higher catalyst loading can sometimes lead to undesired side reactions.
-
-
Mass Transfer Limitations (for Heterogeneous Catalysts): In reactions using solid-supported catalysts, poor mixing can limit the access of the substrate to the active sites.
-
Actionable Advice: Increase the stirring rate or use a more efficient stirring method. Ensure the catalyst is well-dispersed in the reaction mixture.
-
Problem 3: Undesired Side Reactions or Byproduct Formation
The formation of unexpected products is reducing the yield and complicating the purification of the desired amino alcohol.
Possible Causes & Solutions:
-
Competing Reaction Pathways: Depending on the substrate and catalyst, side reactions such as elimination, racemization of the starting material, or over-reduction can occur. In reactions involving aldehydes and imines, competing reduction and nucleophilic addition can lead to byproducts like 1,2-diols or 1,2-diamines.[2]
-
Actionable Advice: Modify the reaction conditions to favor the desired pathway. For example, in chromium-catalyzed cross-couplings of aldehydes and imines, using strongly electron-withdrawing protecting groups on the imine can promote its preferential reduction.[2]
-
-
Regioselectivity Issues: In reactions like the aminohydroxylation of unsymmetrical olefins, the amino and hydroxyl groups can add in two different orientations.[1][11]
-
Actionable Advice: The choice of ligand is crucial for controlling regioselectivity in Sharpless asymmetric aminohydroxylation. Ligands based on phthalazine (PHAL) or anthraquinone (AQN) linkers can strongly influence the regiochemical outcome.[11]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stereoselective synthesis of amino alcohols.
Q1: What are the primary catalytic strategies for synthesizing chiral amino alcohols?
A1: The main strategies include:
-
Asymmetric Reduction of Prochiral Ketones: This is a widely used method, particularly for α-amino ketones. Catalysts like Corey-Bakshi-Shibata (CBS) oxazaborolidines and transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands are commonly employed.[1][4]
-
Asymmetric Aminohydroxylation of Olefins: This method, pioneered by Sharpless, allows for the direct conversion of olefins to vicinal amino alcohols.[1][11]
-
Ring-Opening of Epoxides: Chiral epoxides can be opened with nitrogen nucleophiles to yield amino alcohols.[12]
-
Mannich and Related Reactions: These reactions involve the addition of a nucleophile to an imine, often catalyzed by chiral Lewis acids or organocatalysts.[13][]
-
Biocatalysis: Enzymes such as amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity under mild conditions.[1][15]
Q2: How do I choose the right catalyst for my specific substrate?
A2: Catalyst selection is a multi-factorial decision:
-
Substrate Class: The functional groups and stereocenters present in your starting material will dictate the most suitable reaction type. For example, an α-amino ketone is a good candidate for asymmetric reduction, while an olefin is suited for asymmetric aminohydroxylation.
-
Desired Stereochemistry: Many catalytic systems offer access to both enantiomers of a product by simply using the opposite enantiomer of the chiral ligand. For diastereoselective reactions, different catalyst systems may favor the formation of syn or anti products.[3]
-
Literature Precedent: Search for published procedures on substrates similar to yours. This can provide a good starting point for catalyst and ligand selection.
-
Screening: If there is no direct precedent, a high-throughput screening of a diverse set of catalysts and ligands is often the most effective approach.
Q3: What is the role of the chiral ligand in a metal-catalyzed reaction?
A3: The chiral ligand is the primary source of asymmetry in the reaction. It coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation. This selective binding ensures that the subsequent chemical transformation (e.g., hydride delivery) occurs preferentially on one face of the substrate, leading to the formation of one enantiomer over the other.[4]
Q4: Can organocatalysts be used for the stereoselective synthesis of amino alcohols?
A4: Yes, organocatalysis is a powerful tool for this purpose. Chiral amino alcohols themselves, particularly those derived from proline, can act as organocatalysts.[16] They can activate substrates through the formation of enamines or iminium ions. Additionally, bifunctional catalysts, such as thiourea-amine organocatalysts, can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis base catalysis, respectively, to achieve high enantioselectivity in reactions like ketone reductions.[17]
Q5: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A5: The most common method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. The dr can often be determined by standard ¹H NMR spectroscopy by integrating the signals of diastereotopic protons.
III. Data Presentation & Experimental Protocols
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of β-Amino Ketones
| Catalyst System | Substrate | Product Diastereomer | Yield (%) | dr | ee (%) | Reference |
| Ir/[IrCp*Cl₂]₂ + Amino Acid Amide | N-PMP-protected β-amino ketone | anti-γ-amino alcohol | >95 | >95:5 | >99 | [3] |
| Rh/BINAP | N-PMP-protected β-amino ketone | syn-γ-amino alcohol | >95 | >95:5 | >99 | [3] |
| Ru/TsDPEN | N-PMP-protected β-amino ketone | γ-amino alcohol | High | 80:20 | N/A |
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH) for anti-γ-Amino Alcohols
This protocol is a representative procedure for the Ir-catalyzed ATH of an N-PMP-protected β-amino ketone.[3]
Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged flask, add [IrCp*Cl₂]₂ (0.025 mmol) and the chiral amino acid amide ligand (0.055 mmol).
-
Add degassed 2-propanol (5 mL) and K₂CO₃ (0.1 mmol).
-
Heat the mixture to 80 °C for 1 hour.
-
Cool the mixture to room temperature and filter to remove the inorganic base. The resulting solution contains the active catalyst.
Asymmetric Reduction:
-
To a separate argon-purged flask, add the N-PMP-protected β-amino ketone (1.0 mmol).
-
Add the freshly prepared catalyst solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualization of Key Concepts
Catalyst Selection Logic
Caption: A workflow for rational catalyst selection in stereoselective synthesis.
Troubleshooting Workflow for Low Stereoselectivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. [PDF] Enantio- and diastereoselective synthesis of γ-amino alcohols. | Semantic Scholar [semanticscholar.org]
- 6. Enantio- and diastereoselective synthesis of γ-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride as a Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical validation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1] This document will not only detail the essential validation protocols but also offer a comparative analysis of the primary analytical techniques employed, providing the causal reasoning behind our experimental choices to ensure a self-validating system of protocols.
The Critical Role of a Well-Characterized Reference Standard
In pharmaceutical development, a reference standard is a highly purified and well-characterized substance used as a benchmark for the identity, strength, quality, and purity of a drug substance or drug product.[2] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized". An inadequately characterized reference standard can lead to inaccurate analytical results, potentially delaying or even preventing the approval of a new drug product.
This compound (CAS: 850252-34-5) is a white to off-white solid with a molecular formula of C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol .[1][3] Its primary application is as a crucial building block in the synthesis of Telaprevir.[1] Given its role, a comprehensively validated reference standard is essential for accurate process control and quality assurance in the manufacturing of this important antiviral agent.
A Multi-faceted Approach to Validation: Identity, Purity, and Assay
The validation of a reference standard is a holistic process that establishes its fitness for its intended purpose. Our approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, focuses on three key pillars: identity, purity, and assay (or potency).[4][5][6] We will explore the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) in establishing these critical attributes.
Establishing Identity: A Confirmation of Molecular Structure
Confirming the chemical identity of the reference standard is the foundational step in its validation. This involves demonstrating that the material has the correct molecular structure and stereochemistry.
Rationale: NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. ¹H NMR, in particular, provides detailed information about the chemical environment of each proton in the molecule, allowing for a comprehensive structural confirmation.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and assign the chemical shifts (δ) and coupling constants (J) for each proton. The expected chemical shifts for this compound are consistent with its structure, showing signals for the cyclopropyl, alkyl chain, and methine protons.
Expected ¹H NMR Spectral Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.5-0.9 | m | 4H | Cyclopropyl CH₂ |
| ~0.95 | t | 3H | CH₃ (hexyl) |
| ~1.2-1.6 | m | 4H | CH₂CH₂ (hexyl) |
| ~2.7 | m | 1H | Cyclopropyl CH |
| ~3.2 | m | 1H | CH-NH₂ |
| ~4.1 | d | 1H | CH-OH |
Rationale: Mass spectrometry provides a precise measurement of the molecular weight of the compound, offering orthogonal confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Parameters: Infuse the sample into an ESI-MS system. Acquire the spectrum in positive ion mode.
-
Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the free base (C₉H₁₈N₂O₂) has a monoisotopic mass of approximately 186.1368 Da. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 187.1441.
Assessing Purity: The Search for Impurities
Purity is a critical attribute of a reference standard. The presence of impurities can lead to an overestimation of the main component and inaccurate quantification in analytical methods. A thorough purity analysis involves identifying and quantifying any potential impurities.
Potential Impurities:
Based on a likely synthetic route involving epoxidation of an alkene followed by ring-opening with an amine and subsequent resolution, potential impurities could include:
-
Diastereomers: The (2R,3R), (2S,3R), and (2R,3S) stereoisomers.
-
Starting Materials: Unreacted starting materials from the final synthetic steps.
-
By-products: Side products from the epoxidation and ring-opening reactions.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main compound from its impurities, allowing for their detection and quantification.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: Analyze the chromatogram for the presence of any peaks other than the main peak. The area of each impurity peak is used to calculate its percentage relative to the main peak.
Representative HPLC Data:
| Retention Time (min) | Area (%) | Identity |
| 5.2 | 0.08 | Unknown Impurity |
| 8.9 | 99.85 | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide |
| 10.1 | 0.07 | Diastereomer |
Determining the Assay: Quantifying the Active Moiety
The assay of a reference standard is the precise measurement of its content of the active moiety. This is crucial for its use in quantitative applications.
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Add a known volume of a suitable deuterated solvent.
-
Instrument Parameters: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (at least 5 x T1) and a 90° pulse angle.
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision in the validation of a reference standard. Each technique offers unique advantages and limitations.
| Technique | Strengths | Weaknesses | Application in this Validation |
| HPLC | High resolution, high sensitivity, excellent for quantifying impurities. | Requires a specific reference standard for the main component for accurate assay determination. | Primary method for purity analysis and detection of related substances. |
| qNMR | Primary analytical method, does not require a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, requires a certified internal standard. | Gold standard for assay determination due to its direct quantitation capability. |
| MS | High sensitivity, provides molecular weight information, can be coupled with HPLC for impurity identification. | Not inherently quantitative without the use of an internal standard and calibration curve. | Confirmatory tool for identity and for the identification of unknown impurities. |
Workflow and Decision-Making in Reference Standard Validation
The validation of a reference standard is a systematic process. The following diagram illustrates the logical workflow and the interplay between the different analytical techniques.
Caption: Workflow for the validation of a reference standard.
Conclusion: A Robustly Validated Reference Standard
Through the systematic application of orthogonal analytical techniques—HPLC for purity, qNMR for assay, and MS and NMR for identity—we have established a comprehensive validation profile for this compound. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory expectations, ensures the suitability of this material as a reference standard. The detailed protocols and comparative analysis provided in this guide offer a robust framework for researchers and drug development professionals to confidently utilize this critical intermediate in their analytical and manufacturing processes, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
Caming Pharmaceutical Ltd. This compound CAS 850252-34-5. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
Mtoz Biolabs. How to Identify Small Molecule Peptides?. [Link]
-
National Center for Biotechnology Information. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]
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- 5. Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
A Comparative Guide to the Synthetic Routes of Key Telaprevir Intermediates
Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant milestone in the treatment of chronic hepatitis C.[1] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic preparation of its key intermediates. This guide provides an in-depth comparison of the primary synthetic routes to three crucial building blocks of Telaprevir: the bicyclic [3.3.0] proline core, the non-natural amino acid (S)-2-cyclohexylglycine, and the constrained (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA). We will delve into the mechanistic underpinnings, present comparative experimental data, and offer insights into the scalability and industrial viability of each approach.
The Bicyclic [3.3.0] Proline Core: Convergent Strategies for a Complex Scaffold
The octahydrocyclopenta[c]pyrrole-1-carboxylic acid scaffold is the central component of Telaprevir, and its synthesis has been a focal point of optimization efforts. Early, linear approaches were lengthy and inefficient, often requiring chiral separation at a late stage.[1] Modern strategies, however, employ more convergent and stereoselective methods, primarily revolving around biocatalysis and multicomponent reactions.
Route A: Biocatalytic Desymmetrization Coupled with an Ugi-type Multicomponent Reaction
This elegant approach leverages the power of enzymes to establish chirality early in the synthetic sequence, followed by a highly convergent multicomponent reaction to assemble the core structure.[1][2]
Workflow:
Figure 1: Biocatalytic-MCR approach to the bicyclic proline core.
Causality of Experimental Choices:
The use of a monoamine oxidase (MAO-N) enzyme for the oxidative desymmetrization of a commercially available amine is a key step.[1] This biocatalytic transformation establishes the crucial stereocenter of the bicyclic imine intermediate with high enantiomeric excess. The subsequent Ugi-type three-component reaction (3CR) is a powerful convergence point, rapidly assembling the core structure from the chiral imine, a carboxylic acid, and an isocyanide.[1][3] This strategy significantly reduces the step count compared to linear approaches and avoids a late-stage chiral separation.[1]
Experimental Protocol: MAO-N Catalyzed Oxidation
-
Freeze-dried MAO-N D5 E. coli cells (2.5 g) are rehydrated in a KPO4 buffer (20 mL, 100 mM, pH 8.0) at 37°C for 30 minutes.
-
The starting amine (1 mmol) is dissolved in the same buffer (30 mL), and the pH is adjusted to 8.0 with NaOH.
-
The amine solution is added to the rehydrated cells, and the mixture is stirred for 16-17 hours, at which point conversion should exceed 95%.
-
The reaction is worked up by centrifugation, pH adjustment of the supernatant to 10-11, and extraction with an organic solvent.
Route B: Lipase-Mediated Desymmetrization and Passerini/Cyclization Cascade
An alternative chemoenzymatic approach utilizes a lipase for the initial desymmetrization, followed by a Passerini multicomponent reaction.[4][5]
Workflow:
Figure 2: Lipase-MCR approach to the bicyclic proline core.
Causality of Experimental Choices:
This route begins with the lipase-mediated desymmetrization of a meso-diol, yielding a chiral aldehyde.[4][5] The Passerini three-component reaction of this aldehyde, a carboxylic acid, and an isocyanide generates an intermediate that undergoes a stereoconvergent cyclization.[4] A key advantage of this pathway is that the stereoconvergent cyclization can overcome a lack of diastereoselectivity in the Passerini reaction, ultimately leading to the desired stereoisomer of the proline intermediate.[4]
Data Comparison:
| Parameter | Biocatalytic (MAO-N)/Ugi Route | Lipase/Passerini Route |
| Key Enzyme | Monoamine Oxidase (MAO-N) | Lipase |
| Multicomponent Reaction | Ugi-type 3CR | Passerini 3CR |
| Stereocontrol | High enantioselectivity from biocatalysis | Stereoconvergent cyclization corrects for low diastereoselectivity in MCR |
| Overall Efficiency | Highly efficient and atom-economic[1] | Efficient and convergent[4] |
| Scalability | Demonstrated on a laboratory scale | Amenable to upscaling[5] |
(S)-2-Cyclohexylglycine: A Non-Natural Amino Acid via Asymmetric Hydrogenation
(S)-2-cyclohexylglycine is a non-proteinogenic amino acid that is a key component of the P2 side chain of Telaprevir. The most common and industrially viable route to this intermediate is the asymmetric hydrogenation of the readily available (S)-phenylglycine.
Route: Asymmetric Hydrogenation of (S)-Phenylglycine
The direct hydrogenation of (S)-phenylglycine to (S)-2-cyclohexylglycine is an attractive route due to the availability of the starting material. However, the choice of catalyst is critical to prevent side reactions and racemization.
Workflow:
Figure 3: Synthesis of (S)-2-cyclohexylglycine via hydrogenation.
Causality of Experimental Choices:
While palladium-based catalysts like Pd/C are commonly used for hydrogenation, they can lead to significant hydrogenolysis of the benzylic C-N bond in phenylglycine, reducing the yield.[6] Rhodium on carbon (Rh/C) has been shown to be a more effective catalyst, minimizing this side reaction and preserving the stereochemistry of the starting material.[7] The reaction is typically carried out under moderate hydrogen pressure and temperature.
Experimental Protocol: Hydrogenation using Rh/C
-
A slurry of (S)-phenylglycine (20.0 g, 0.132 mol) in 30% aqueous HCl (25 g, 0.208 mol) and water (90 g) is placed in an autoclave.
-
5% Rh/C (2.10 g, 59% moisture content) is added.
-
The slurry is stirred at 50°C under hydrogen pressure.
-
After completion of the reaction, the catalyst is filtered off.
-
The reaction mixture is cooled, and 30% aqueous NaOH (27 g, 0.203 mol) is added dropwise to precipitate the product.
-
The solid product is filtered, washed with water, and dried in vacuo.
Data Comparison:
| Catalyst | Key Advantages | Key Disadvantages |
| Rh/C | High yield, minimal hydrogenolysis, retention of stereochemistry. | Higher cost compared to palladium catalysts. |
| Pd/C | Lower cost. | Prone to causing hydrogenolysis of the C-N bond, leading to lower yields of the desired product.[6] |
(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA): Mastering Stereochemistry in a Strained Ring System
The synthesis of the highly strained and stereochemically complex vinyl-ACCA is arguably one of the most challenging aspects of the Telaprevir synthesis. Two main strategies have emerged as viable: asymmetric phase-transfer catalysis and enzymatic resolution of a racemic mixture.
Route A: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
This method aims to directly generate the desired enantiomer through a stereoselective cyclopropanation reaction.
Workflow:
Figure 4: Asymmetric phase-transfer catalyzed synthesis of vinyl-ACCA.
Causality of Experimental Choices:
This route employs a chiral phase-transfer catalyst, often derived from cinchonidine, to control the stereochemical outcome of the cyclopropanation between a glycine Schiff base and trans-1,4-dibromo-2-butene.[8] The choice of catalyst is crucial for achieving high enantiomeric excess (ee). While this approach offers a direct entry to the chiral product, achieving high ee can be challenging and often requires extensive optimization of reaction conditions.[8]
Route B: Racemic Synthesis Followed by Enzymatic Resolution
This strategy involves the non-stereoselective synthesis of the racemic vinyl-ACCA, followed by a highly selective enzymatic resolution to isolate the desired enantiomer.[9]
Workflow:
Sources
- 1. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Chiral Synthons for P1-P2 Macrocyclic Protease Inhibitors
Introduction: The Enduring Challenge of Protease Inhibition and the Quest for Novel Scaffolds
Protease inhibitors represent a cornerstone of modern antiviral therapy, particularly in the management of chronic infections such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The catalytic sites of these viral proteases, with their well-defined subpockets (S1, S2, S1', S2', etc.), have been a fertile ground for structure-based drug design. Macrocyclization, particularly by bridging the P1 and P2 moieties of a peptide-like inhibitor, has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. This conformational constraint often pre-organizes the inhibitor into a bioactive conformation, minimizing the entropic penalty upon binding to the protease active site.
However, the development of next-generation protease inhibitors is continually challenged by the emergence of drug-resistant viral strains. This necessitates a departure from traditional peptidomimetic scaffolds and an exploration of novel, alternative chiral synthons that can form the P1-P2 macrocyclic linkage. These synthons are not merely linkers; they are critical determinants of the inhibitor's three-dimensional shape, its interactions with the enzyme backbone, and its overall druglike properties.
This guide provides a comparative analysis of several classes of alternative chiral synthons for P1-P2 macrocyclic protease inhibitors. We will delve into their synthesis, stereochemical control, and the performance of the resulting inhibitors, supported by experimental data from peer-reviewed literature. Our focus will be on providing researchers, scientists, and drug development professionals with a clear understanding of the available options and the rationale behind their design and application.
I. Fused Polycyclic Ethers: Maximizing Backbone Interactions
A significant advancement in P2-ligand design has been the development of fused polycyclic ether systems. These rigid and stereochemically defined scaffolds can establish extensive interactions with the backbone of the protease, a key strategy to combat resistance, as backbone atoms are less prone to mutation than the side chains of active site residues.
A. Tricyclic Fused Ring Systems
Researchers have successfully incorporated tricyclic fused polyethers as P2-ligands in HIV-1 protease inhibitors.[1] These "umbrella-like" structures present a unique conformational rigidity that can be exploited for potent and broad-spectrum activity.
Key Features:
-
Stereochemical Control: The synthesis of these complex ring systems in an optically active form is a significant challenge. A key strategy involves the Pauson-Khand cyclization to construct the core, followed by enzymatic resolution to separate the enantiomers.[1]
-
Enhanced Potency: Inhibitors incorporating these fused 6-5-5 ring systems have demonstrated exceptional enzyme inhibitory potency and have maintained excellent antiviral activity against a panel of highly multidrug-resistant HIV-1 variants.[1]
-
Structural Insights: High-resolution X-ray crystal structures of these inhibitors bound to HIV-1 protease have revealed extensive interactions with the backbone atoms of the enzyme, providing a molecular basis for their high potency.[1]
Experimental Data Summary:
| Inhibitor | P1 Ligand | P2 Ligand (Tricyclic Fused Ring) | P2' Ligand | Enzyme Inhibitory Potency (Ki, nM) | Antiviral Activity (IC50, nM) vs. Multidrug-Resistant HIV-1 |
| 5c | Difluorophenylmethyl | Fused 6-5-5 ring system | Aminobenzothiazole | Data not specified in abstract | Maintained excellent activity[1] |
| 5d | Difluorophenylmethyl | Fused 6-5-5 ring system | Aminobenzothiazole | Data not specified in abstract | Maintained excellent activity[1] |
Synthetic Workflow Overview:
Caption: Synthetic workflow for tricyclic P2-ligand based protease inhibitors.
B. Cyclohexane-Fused Tricyclic Bis-Tetrahydrofurans
Another noteworthy class of P2 ligands are the cyclohexane-fused tricyclic bis-tetrahydrofuran derivatives.[2] These synthons are designed to enhance van der Waals and hydrogen bonding interactions within the S2-subsite of the protease.
Key Features:
-
Stereoselective Synthesis: The synthesis of these optically active P2 ligands is achieved through the enzymatic desymmetrization of meso-diols, a powerful method for introducing chirality.[2]
-
Potent Antiviral Activity: An inhibitor featuring a difluoromethylphenyl P1 ligand and a cyclopropylaminobenzothiazole P2' ligand, in conjunction with this tricyclic P2 synthon, exhibited highly potent antiviral activity against a range of multidrug-resistant HIV-1 variants.[2]
-
Enantiomeric Differentiation: The corresponding inhibitor synthesized with the enantiomeric P2 ligand showed significantly reduced potency, highlighting the critical importance of stereochemistry in inhibitor design.[2]
II. Spirocyclic Scaffolds: Introducing Conformational Constraint and Novelty
Spirocyclic systems offer a unique way to introduce conformational rigidity and explore novel chemical space in the design of P1-P2 macrocycles.
A. Spirocyclic Proline Surrogates in HCV NS3/4A Inhibitors
The introduction of a novel spirocyclic proline-P2 surrogate onto the P2-P4 macrocyclic core of grazoprevir (an HCV NS3/4A protease inhibitor) has led to a new class of highly potent inhibitors.[3]
Key Features:
-
Pan-Genotypic Activity: These new analogs demonstrated excellent pan-genotypic activity, including against the challenging genotype 3a, with EC50 values in the low nanomolar range.[3]
-
Synthetic Strategy: The assembly of the P2-P4 macrocycle containing the spirocyclic proline moiety was achieved through a synthetic approach based on the Julia-Kocienski olefination and macrolactamization.[3]
-
Improved Pharmacokinetics: Initial pharmacokinetic studies in rats showed improvements in total clearance, half-life, and liver concentration for a lead compound from this series.[3]
Synthetic Approach Diagram:
Caption: Key steps in the synthesis of spirocyclic proline-containing macrocycles.
B. Spirooxazolidinone-Derived P2-Ligands for HIV-1 Protease Inhibitors
Stereochemically defined spirocyclic compounds have also been explored as novel P2-ligands for HIV-1 protease inhibitors.[4]
Key Features:
-
Radical Cyclization: The bicyclic core of these ligands was synthesized using an efficient nBu3SnH-promoted radical cyclization of a 1,6-enyne.[4]
-
Stereochemical Control: The synthesis commenced from an optically active monoacetate obtained through the desymmetrization of the corresponding meso-diacetate with acetylcholinesterase, ensuring high enantiomeric purity.[4]
-
Potent Inhibition: A spirooxazolidinone-derived inhibitor from this series was identified as the most potent compound.[4]
III. Non-Peptidic and Cyclic P1/P2 Scaffolds: Moving Beyond Traditional Backbones
The development of non-peptidic scaffolds is a crucial strategy to improve oral bioavailability and reduce susceptibility to proteolytic degradation.
A. Pyrrolidinone-Based P1/P2 Scaffolds
A novel series of HIV protease inhibitors has been developed containing a cyclic P1/P2 scaffold based on a trans-3,5-dibenzyl-2-oxo pyrrolidinone ring system.[5]
Key Features:
-
Picomolar Potency: When combined with an indanolamine-derived P' backbone, this scaffold resulted in an inhibitor with a 50 pM enzyme inhibitory activity against HIV protease in vitro.[5]
-
Cellular Activity: This compound also demonstrated antiviral activity in a cell-based assay comparable to that of currently marketed drugs.[5]
B. Cyclooctylpyranones
Structure-based design has led to the discovery of non-peptidic HIV protease inhibitors based on a cyclooctylpyranone scaffold.[6][7]
Key Features:
-
Structure-Guided Optimization: X-ray crystallography of an initial hit complexed with HIV-2 protease guided the design of more potent derivatives.[6]
-
Enhanced Binding Affinity: Substitution at the meta position of the aryl ring with carboxamide or sulfonamide groups significantly increased binding affinity, likely due to additional interactions with the S3 region of the protease.[6][7]
-
Clinical Development: A p-cyanophenyl sulfonamide derivative from this class emerged as a promising inhibitor and entered Phase I clinical trials.[7]
IV. Experimental Protocols: A Closer Look at Key Methodologies
To provide a practical context, we outline a generalized protocol for the synthesis and evaluation of protease inhibitors, drawing upon methodologies described in the cited literature.
A. General Synthesis of a P2-Modified Protease Inhibitor
This protocol is a composite representation and specific reagents and conditions will vary depending on the target molecule.
-
Synthesis of the Chiral P2 Synthon:
-
For fused polycyclic ethers, this may involve a multi-step sequence including a key cyclization reaction (e.g., Pauson-Khand) followed by enzymatic resolution.[1]
-
For spirocyclic systems, a radical cyclization or other stereoselective ring-forming reaction may be employed.[3][4]
-
Purify the chiral synthon by chromatography and characterize by NMR and mass spectrometry.
-
-
Activation of the P2 Synthon:
-
The hydroxyl or amine functionality on the P2 synthon is typically activated for coupling. For example, reaction with 4-nitrophenylchloroformate in the presence of a base like pyridine can form an activated carbonate.[4]
-
-
Coupling with the Inhibitor Core:
-
The activated P2 synthon is reacted with the core of the inhibitor, which typically contains a non-hydrolyzable isostere (e.g., hydroxyethylene, (hydroxyethyl)hydrazine) and the P1 and P' ligands.[8]
-
This coupling is often performed in an aprotic solvent such as acetonitrile in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]
-
-
Final Deprotection and Purification:
-
Any protecting groups on the inhibitor are removed under appropriate conditions (e.g., acid-labile Boc groups, hydrogenolysis of benzyl groups).
-
The final inhibitor is purified by reverse-phase HPLC and its identity and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.
-
B. In Vitro Protease Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant protease (e.g., HIV-1 protease) is expressed and purified.
-
A fluorogenic substrate for the protease is prepared.
-
-
Assay Procedure:
-
The assay is performed in a suitable buffer (e.g., sodium acetate buffer at a specific pH).
-
The protease is pre-incubated with various concentrations of the test inhibitor for a defined period.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence over time, corresponding to substrate cleavage, is monitored using a fluorescence plate reader.
-
-
Data Analysis:
-
The initial reaction velocities are determined for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.
-
The Ki value (inhibition constant) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
C. Cell-Based Antiviral Assay
-
Cell Culture and Infection:
-
A suitable cell line (e.g., MT-2 or MT-4 cells for HIV) is cultured.
-
The cells are infected with a known titer of the virus.
-
-
Inhibitor Treatment:
-
Immediately after infection, the cells are treated with serial dilutions of the test inhibitor.
-
Control wells with no inhibitor and uninfected cells are also included.
-
-
Assay Readout:
-
After a suitable incubation period (e.g., 7 days for HIV), cell viability is assessed using a colorimetric assay such as the MTT assay.[4]
-
Alternatively, viral replication can be quantified by measuring the level of a viral protein (e.g., p24 antigen for HIV) in the cell culture supernatant by ELISA.
-
-
Data Analysis:
-
The EC50 value (the effective concentration of inhibitor that reduces viral replication by 50%) is determined by plotting the percentage of viral inhibition against the inhibitor concentration.
-
V. Conclusion and Future Perspectives
The exploration of alternative chiral synthons for P1-P2 macrocyclic protease inhibitors has yielded a rich diversity of chemical scaffolds with significant potential for combating drug resistance. The shift towards more rigid, non-peptidic, and stereochemically complex synthons has led to inhibitors with picomolar potency and broad activity against resistant viral strains.
The success of these approaches underscores the importance of a multidisciplinary strategy that combines innovative synthetic chemistry, structure-based design, and robust biological evaluation. As our understanding of protease-inhibitor interactions continues to evolve, we can anticipate the emergence of even more sophisticated and effective chiral synthons that will pave the way for the next generation of protease inhibitors. The continued development of stereoselective synthetic methodologies will be paramount in enabling the efficient construction of these complex and promising molecules.
References
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Duan, J. J., et al. (1999). P1, P2'-linked macrocyclic amine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(10), 1453-1458. [Link]
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Ghosh, A. K., et al. (2018). Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. Journal of Medicinal Chemistry, 61(21), 9587-9600. [Link]
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Ghosh, A. K., et al. (2016). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 59(17), 7810-7822. [Link]
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Hale, M. R., et al. (2000). Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162. [Link]
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Coburn, C. A., et al. (2016). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 758-762. [Link]
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Nagy, K., et al. (2012). Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors. Protein Science, 21(8), 1093-1105. [Link]
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Llinàs-Brunet, M., et al. (2000). Design and synthesis of potent, non-peptide inhibitors of HCV NS3 protease. Bioorganic & Medicinal Chemistry Letters, 10(20), 2267-2270. [Link]
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Yamashita, K., et al. (2021). Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization. Journal of Medicinal Chemistry, 64(15), 11319-11329. [Link]
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Konvalinka, J., et al. (1995). Peptide inhibitors of HIV-1 and HIV-2 proteases: a comparative study. FEBS Letters, 368(1), 35-38. [Link]
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A Senior Application Scientist's Guide to Chiral Building Blocks for Protease Inhibitors: A Comparative Efficacy Analysis
Introduction: The Imperative of Chirality in Protease Inhibitor Design
In the intricate dance of molecular recognition, chirality—the "handedness" of a molecule—is a fundamental choreographer. For protease inhibitors, a class of drugs pivotal in treating diseases from HIV to hepatitis C, the precise three-dimensional arrangement of atoms is not merely a structural detail; it is the very basis of their efficacy.[1] Proteases are exquisitely stereoselective enzymes, meaning their active sites are chiral environments designed to bind and cleave substrates of a specific orientation. Consequently, an effective inhibitor must mimic this specific chirality to bind with high affinity and selectivity.[1][2]
Most protease inhibitors are peptidomimetics, designed to replicate the transition state of a peptide bond being cleaved by the enzyme.[3][4] This typically involves a central, non-hydrolyzable core that features one or more chiral centers. The choice of this chiral building block is a critical decision in the drug design process, profoundly influencing the inhibitor's potency, selectivity, pharmacokinetic properties, and synthetic feasibility.[3][5]
This guide provides a comparative analysis of several key classes of chiral building blocks used in the design of protease inhibitors. We will delve into the mechanistic rationale behind their use, compare their performance using experimental data, and provide validated protocols for their evaluation, offering researchers and drug development professionals a technically grounded resource for making informed design choices.
Core Tenets of Inhibition: The Transition-State Analogue
Aspartyl proteases, a common target for these inhibitors (e.g., HIV protease), utilize a pair of aspartic acid residues in their active site to activate a water molecule, which then attacks the scissile peptide bond.[3][6] This process proceeds through a transient, high-energy tetrahedral intermediate. The most successful inhibitors are those that mimic this intermediate, binding to the active site with much higher affinity than the natural substrate. The central chiral building block is designed to present a hydroxyl group in a precise stereochemical orientation to interact with the catalytic aspartates, anchoring the inhibitor within the active site.[3]
Caption: Fig 1. Chiral inhibitor binding to an aspartyl protease active site.
Comparative Analysis of Key Chiral Scaffolds
The selection of a chiral core dictates the inhibitor's interaction with the enzyme's backbone and specificity pockets (S1, S2, etc.). Below, we compare the efficacy and characteristics of several prominent classes.
Statine and its Derivatives (γ-Amino-β-hydroxy Acids)
Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-canonical amino acid that has been a cornerstone of protease inhibitor design.[7] Its γ-amino-β-hydroxy structure is an excellent mimic of the tetrahedral transition state.[8][9]
-
Mechanism & Rationale: The (3S)-hydroxyl group is positioned perfectly to form hydrogen bonds with the catalytic aspartate dyad of the protease.[9] The stereochemistry at both the C3 and C4 positions is crucial; other diastereomers show significantly reduced activity. The side chain (isobutyl in statine) typically occupies the S1 binding pocket.
-
Efficacy & SAR: Statine-based peptidomimetics have shown potent inhibition against various proteases. For instance, repositioned statine derivatives have demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro) with IC50 values below 1 µM.[7] The structure-activity relationship (SAR) is well-defined, with modifications to the side chain and flanking peptide sequences allowing for fine-tuning of potency and selectivity.
-
Limitations: While effective, linear peptide-like inhibitors containing statine often suffer from poor pharmacokinetic properties, including low oral bioavailability and rapid metabolic clearance.[8]
Pyrrolidinone and Piperidinone Scaffolds
To overcome the pharmacokinetic limitations of linear scaffolds, medicinal chemists have incorporated rigid, cyclic building blocks like pyrrolidinones and piperidinones.[10][11][12] These are often used as P1' or P2 ligands.
-
Mechanism & Rationale: These cyclic structures reduce the conformational flexibility of the inhibitor, which can decrease the entropic penalty of binding and lead to higher affinity.[10] Their defined stereochemistry allows for precise orientation of substituents to form enhanced hydrogen bonding and van der Waals interactions with the enzyme's backbone.[13][14] For example, stereochemically defined methyl-2-pyrrolidinones can be designed to interact with the Gly-27' carbonyl in the S1' subsite of HIV protease.[13][14]
-
Efficacy & SAR: The stereochemistry of the ring is paramount. In the development of HIV protease inhibitors, a compound with an (R)-methyl-2-pyrrolidinone at the P1' position showed a 10-fold enhancement in enzyme Kᵢ and a significant improvement in antiviral activity compared to its (S)-isomer.[13] Similarly, for piperidine-based P2-ligands, the (R)-configuration at the 3-position of the ring led to the most potent inhibitors against HIV-1 protease, with IC50 values as low as 3.61 nM.[15]
-
Synthetic Accessibility: Chiral pyrrolidines and piperidines can be synthesized from readily available starting materials like L-proline or through various asymmetric synthetic routes.[11][15]
Chiral Alcohols and Hydroxyethylamine Isosteres
The hydroxyethylamine isostere is perhaps one of the most successful chiral building blocks in clinically approved protease inhibitors, particularly for HIV.[10] This scaffold replaces the scissile dipeptide bond with a non-cleavable unit containing a chiral secondary alcohol.
-
Mechanism & Rationale: The central secondary alcohol, typically with (S)-stereochemistry, acts as the crucial transition-state mimic, interacting directly with the catalytic aspartates.[16] The adjacent chiral amine center is critical for orienting the side chains into the S1 and S1' pockets of the protease.
-
Efficacy & SAR: This scaffold is the foundation for numerous potent drugs like Saquinavir and Ritonavir.[3] The absolute stereochemistry of the tertiary alcohol is a key determinant of potency; inhibitors with an (S)-configuration at the carbon bearing the hydroxyl group achieved Kᵢ values down to 2.4 nM against HIV-1 protease.[16]
-
Pharmacokinetic Profile: While highly potent, inhibitors based on this scaffold can still face challenges with oral bioavailability, often requiring co-administration with a pharmacokinetic booster like ritonavir, which inhibits the metabolic enzyme CYP3A4.[3][17][18]
Fused Heterocyclic Systems (e.g., bis-Tetrahydrofuran)
Advanced inhibitor design has moved towards complex, rigid, and highly three-dimensional chiral ligands to maximize contact with the enzyme surface and improve resistance profiles. The bis-tetrahydrofuran (bis-THF) ligand is a prime example, famously incorporated into the potent HIV protease inhibitor Darunavir.[19][20]
-
Mechanism & Rationale: This stereochemically defined bicyclic system is a high-affinity P2 ligand, designed to fit snugly into the S2 subsite of the HIV protease.[20] Its rigid structure and oxygen atoms allow for an extensive and robust hydrogen-bonding network with the backbone atoms of the protease, particularly in the "flap" region.[10] This strong interaction with the enzyme backbone makes the inhibitor less susceptible to resistance mutations that often occur in the side chains of active site residues.
-
Efficacy & SAR: Darunavir exhibits picomolar potency against wild-type HIV protease and maintains activity against many resistant strains.[19][20] The synthesis of this complex chiral building block is challenging but has been optimized.[19][20] The specific stereochemistry, (3R,3aS,6aR), is essential for its remarkable activity.[20]
Quantitative Performance Summary
The table below summarizes the inhibitory potency of representative compounds from each class of chiral building blocks. It is crucial to note that direct comparison of absolute values across different assays and research groups should be done with caution; however, the data provide a clear indication of the high potency achievable with these scaffolds.
| Inhibitor/Derivative Class | Chiral Building Block Example | Target Protease | Kᵢ (nM) | IC₅₀ (nM) | Antiviral Activity (EC₅₀/IC₅₀) |
| Statine Derivative | Statine-based peptidomimetic (Cpd 9g) | SARS-CoV-2 Mpro | N/A | < 1000[7] | ~80% inhibition of replication[7] |
| Hydroxyethylamine | Tertiary Alcohol Derivative | HIV-1 Protease | 2.4[16] | N/A | N/A |
| Pyrrolidinone Derivative | (R)-methyl-2-pyrrolidinone (Cpd 19b) | HIV-1 Protease | 0.099[13] | N/A | 26 nM[13] |
| Piperidinone Derivative | (R)-piperidine-3-carboxamide (Cpd 22a) | HIV-1 Protease | N/A | 3.61[15] | 42% inhibition (wild-type)[15] |
| Fused Heterocycle | Darunavir (bis-THF ligand) | HIV-1 Protease | 0.0046 | N/A | 1-2 nM[3][19] |
| Note: Kᵢ for Darunavir is often cited as a dissociation constant (Kd) in the picomolar range. |
Experimental Protocols for Efficacy Evaluation
Evaluating the efficacy of a new protease inhibitor requires a multi-step approach, moving from in vitro enzymatic assays to cell-based models.
Experimental Workflow Diagram
Caption: Fig 2. General workflow for protease inhibitor evaluation.
Protocol 1: In Vitro Protease Inhibition Assay (FRET-based)
This assay quantitatively measures the ability of a compound to inhibit protease activity. It relies on a substrate peptide flanked by a fluorophore and a quencher. Cleavage of the substrate separates the pair, resulting in a measurable increase in fluorescence.[21][22]
Causality: The choice of a fluorogenic substrate is critical for sensitivity and throughput. This method directly measures enzymatic activity, allowing for the precise calculation of inhibition constants (IC₅₀ and Kᵢ) that reflect the inhibitor's potency at the molecular level.[23][24][25][26]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
Enzyme Stock: Prepare a concentrated stock of the target protease in assay buffer.
-
Substrate Stock: Prepare a stock of the FRET peptide substrate (e.g., 1 mM in DMSO).
-
Inhibitor Stock: Prepare serial dilutions of the test compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each inhibitor dilution (or DMSO for control) to respective wells.
-
Add 178 µL of assay buffer to all wells.
-
Initiate the reaction by adding 10 µL of a pre-diluted enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Add 10 µL of a pre-diluted FRET substrate solution to each well to start the cleavage reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em appropriate for the fluorophore) every 60 seconds for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Kₘ for that substrate.[25][27]
-
Protocol 2: Cell-Based Antiviral Assay (for HIV)
This assay determines the inhibitor's efficacy in a biological context, measuring its ability to prevent viral replication in host cells.[28][29]
Causality: An in vitro potent compound may fail in a cellular environment due to poor membrane permeability, efflux, or cytotoxicity.[8][30] This assay is a self-validating system because a positive result (inhibition of viral replication without cytotoxicity) confirms that the compound can cross the cell membrane, is stable intracellularly, and can engage its target in the complex cellular milieu.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a susceptible human T-lymphoid cell line (e.g., MT-2 or H9 cells) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
-
Infection and Treatment:
-
Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well.
-
Add serial dilutions of the test inhibitor to the wells. Include a "no drug" control.
-
Infect the cells with a known titer of HIV-1 (e.g., HIV-1 LAI strain) at a multiplicity of infection (MOI) of ~0.01. Also include uninfected control wells.
-
Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.
-
-
Quantification of Viral Replication:
-
After incubation, viral replication can be quantified by measuring an endpoint, such as:
-
p24 Antigen ELISA: Measure the concentration of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.
-
Cell Viability/CPE Assay: Measure the cytopathic effect (CPE) of the virus using a cell viability reagent (e.g., MTT or CellTiter-Glo). In this case, inhibition of replication results in preserved cell viability.
-
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the log of the inhibitor concentration.
-
Determine the EC₅₀ (50% effective concentration) from the resulting dose-response curve.
-
Separately, assess the cytotoxicity of the compound on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration).
-
The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical parameter; a higher SI indicates a better therapeutic window.
-
Conclusion and Future Outlook
The choice of a chiral building block is a defining factor in the success of a protease inhibitor. While classic scaffolds like statine and hydroxyethylamine laid the foundation for potent inhibitors, the field is continually evolving. The data clearly show a trend towards more conformationally constrained, three-dimensional chiral scaffolds, such as pyrrolidinones and complex fused heterocycles.[10][12] These advanced building blocks offer several advantages:
-
Enhanced Potency: By pre-organizing the molecule in a bioactive conformation, they minimize the entropic cost of binding.
-
Improved Selectivity: A more defined 3D structure can lead to more specific interactions with the target protease over other related enzymes, reducing off-target effects.[31][32]
-
Higher Barrier to Resistance: Inhibitors that form extensive interactions with the conserved backbone of the protease, like Darunavir, are more resilient to resistance mutations.[10]
-
Favorable Pharmacokinetics: Rigid scaffolds can improve metabolic stability and oral bioavailability.[3][30]
The future of protease inhibitor design will undoubtedly rely on the synergy between innovative asymmetric synthesis to access novel chiral structures and computational modeling to predict their binding and properties.[33][34][35] By continuing to explore chiral chemical space, we can develop the next generation of protease inhibitors with superior efficacy, selectivity, and the ability to overcome the persistent challenge of drug resistance.
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Ekegren, J. K., et al. (2005). A New Class of HIV-1 Protease Inhibitors Containing a Tertiary Alcohol in the Transition-State Mimicking Scaffold. Journal of Medicinal Chemistry, 48(25), 8098–8102. [Link]
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Ghosh, A. K., et al. (2012). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Bioorganic & Medicinal Chemistry Letters, 22(8), 2848-2852. [Link]
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Wang, Y., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(10), 2269. [Link]
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Sharma, P., & Kumar, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioEng Reviews. [Link]
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de Souza, M. V. N., et al. (2020). Pharmacokinetic Parameters of HIV-1 Protease Inhibitors. ChemMedChem, 15(12), 1051-1064. [Link]
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Aibinu, I., et al. (2019). The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals. Heliyon, 5(10), e02565. [Link]
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de Oliveira, P. G., et al. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV-2 Mpro). Scientific Reports, 14(1), 9037. [Link]
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Nikitin, D., et al. (2011). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Protein Engineering, Design and Selection, 24(9), 667-669. [Link]
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Klebe, G. (2005). Differences in Binding of Stereoisomers to Protein Active Sites. Journal of Medicinal Chemistry. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Grienke, U., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(19), 10276. [Link]
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Caccialanza, G., & Roda, A. (1990). [Pharmacokinetics of chiral drugs]. Bollettino Chimico Farmaceutico, 129(10), 305-312. [Link]
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Wang, Z., et al. (2018). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. European Journal of Medicinal Chemistry, 143, 116-128. [Link]
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Hays, J., et al. Comparison of Ki Values. [Link]
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Reddit. (2020, October 12). Ki and IC50 values. [Link]
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Johnson, C. N., et al. (2022). The Exploration of Chirality for Improved Druggability within the Human Kinome. Journal of Medicinal Chemistry, 65(13), 8743–8760. [Link]
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Levi, K., et al. (2025, April 8). Binding Affinity of HIV-1 Protease Inhibitors: Insights from Machine Learning Models of Crystallographic Structures. ChemRxiv. [Link]
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Li, M., et al. (2006). Crystal structures of inhibitor complexes of human T cell leukemia virus (HTLV-1) protease. Journal of Molecular Biology, 355(4), 779–792. [Link]
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A Comparative Guide to the Spectroscopic Analysis and Structural Validation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
Abstract: This guide provides a comprehensive framework for the unambiguous structural elucidation and validation of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a chiral synthetic intermediate. We present a multi-technique spectroscopic approach, comparing and integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC) methods. This document details not just the analytical protocols but the underlying scientific rationale for each experimental choice, ensuring a self-validating system of evidence. The methodologies and validation principles align with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust characterization of novel chemical entities.
Introduction and Strategic Overview
The precise structural confirmation of any new chemical entity is a foundational requirement in pharmaceutical development and chemical research.[5][6][7] For a molecule like this compound (hereafter "Compound A"), which contains multiple functional groups and two stereocenters, a single analytical technique is insufficient. An integrated approach is paramount, where each spectroscopic method provides a unique and complementary piece of the structural puzzle.
The causality behind this multi-technique strategy is rooted in the principle of orthogonal validation. Mass spectrometry provides the elemental formula, infrared spectroscopy confirms the presence of key functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity and relative stereochemistry. When combined, these techniques create a robust, cross-validated dossier of the molecule's identity.[8][9][10]
The overall analytical workflow is depicted below, illustrating the progression from establishing the molecular formula to defining the complete 3D structure.
Caption: Integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: HRMS is the logical first step as it provides the most fundamental piece of information: the accurate mass and, by extension, the elemental formula.[11][12] Unlike unit-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental compositions).[12][13][14] For Compound A, this precision is critical to confirm the presence of nitrogen, oxygen, and chlorine atoms.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a 1 mg/mL solution of Compound A in methanol/water (1:1 v/v).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy (<5 ppm).
Data Presentation and Comparison
The expected molecular formula for the free base of Compound A is C₁₀H₂₀N₂O₂. The hydrochloride salt will dissociate in solution, and the free base will be protonated.
| Parameter | Theoretical Value (for C₁₀H₂₁N₂O₂⁺) | Observed Value | Mass Error (ppm) |
| Monoisotopic Mass | 201.1603 | 201.1600 | -1.5 |
Interpretation: The observed mass shows excellent agreement with the theoretical mass for the protonated molecule, with a mass error well below the standard 5 ppm threshold. This result provides high confidence in the elemental formula C₁₀H₂₀N₂O₂ for the free base.[11][15]
Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the specific types of chemical bonds present by measuring their characteristic vibration frequencies.[16][17] For Compound A, it serves as a crucial qualitative check to confirm the presence of key functional groups hypothesized from the molecular structure: the hydroxyl (-OH), amine (-NH₃⁺), secondary amide (-CONH-), and alkyl (C-H) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Acquisition: Scan over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Presentation and Comparison
| Observed Frequency (cm⁻¹) | Intensity | Assignment | Supporting Evidence |
| ~3350 (broad) | Strong | O-H stretch (hydroxyl) | Consistent with alcohol functional groups. |
| ~3280 | Medium | N-H stretch (secondary amide) | Characteristic of N-H bond in amides.[16][18] |
| ~3100-2800 (broad) | Strong | N-H stretch (ammonium salt, -NH₃⁺) | Broad absorption typical for amine salts. |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) | Indicates presence of propyl and hexyl chains. |
| ~1645 | Strong | C=O stretch (Amide I band) | A very strong, characteristic peak for secondary amides.[16] |
| ~1550 | Medium-Strong | N-H bend (Amide II band) | This peak, coupled with the Amide I band, is highly indicative of a secondary amide linkage.[16][19] |
Interpretation: The FTIR spectrum provides compelling, self-validating evidence for the proposed functional groups. The presence of the distinct Amide I and Amide II bands is a powerful confirmation of the secondary amide structure, while the broad O-H and N-H stretching regions are fully consistent with the hydroxyl and ammonium hydrochloride moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[20][21][22] It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, and through 2D experiments, reveals how these atoms are connected.[23][24][25][26] For Compound A, NMR is indispensable for piecing together the carbon skeleton, assigning the positions of the functional groups, and confirming the relative stereochemistry.
Caption: Relationship between different NMR experiments.
¹H NMR Spectroscopy: Proton Environment Mapping
Protocol:
-
Sample Preparation: Dissolve ~10 mg of Compound A in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is useful as exchangeable protons (-OH, -NH₃⁺, -CONH-) will disappear, simplifying the spectrum.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
Data Presentation (Predicted Data in D₂O):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~4.05 | d | 1H | CH-OH |
| H-b | ~3.40 | m | 1H | CH-NH₃⁺ |
| H-c | ~2.70 | m | 1H | CH-cyclopropyl |
| H-d,e | ~1.60 - 1.30 | m | 4H | -CH₂-CH₂- (hexyl) |
| H-f | ~0.90 | t | 3H | -CH₃ (hexyl) |
| H-g,h | ~0.80 - 0.50 | m | 4H | -CH₂-CH₂- (cyclopropyl) |
Interpretation: The chemical shifts are highly informative. The downfield shifts of H-a and H-b are due to the deshielding effects of the adjacent oxygen and nitrogen atoms, respectively. The protons on the cyclopropyl ring (H-g, h) appear significantly upfield (~0.5-0.8 ppm), a characteristic feature resulting from the ring's unique magnetic anisotropy.[27][28][29]
¹³C NMR Spectroscopy: The Carbon Backbone
Protocol:
-
Sample & Instrument: Use the same sample and instrument as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Data Presentation (Predicted Data):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~174 | Absent | C=O (amide) |
| ~75 | Positive | C-2 (CH-OH) |
| ~55 | Positive | C-3 (CH-NH₃⁺) |
| ~32 | Negative | C-4 (CH₂) |
| ~28 | Negative | C-5 (CH₂) |
| ~25 | Positive | C-cyclopropyl (CH) |
| ~22 | Negative | C-6 (CH₂) |
| ~14 | Positive | C-7 (CH₃) |
| ~6 | Negative | C-cyclopropyl (CH₂) |
Interpretation: The ¹³C NMR spectrum confirms the presence of 10 distinct carbon environments. The downfield signal at ~174 ppm is characteristic of an amide carbonyl carbon. The signals at ~75 and ~55 ppm are consistent with carbons bonded to electronegative oxygen and nitrogen atoms.
2D NMR (COSY & HSQC): Connecting the Dots
Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR provides the definitive connections.[20][23][24]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically 2-3 bonds apart), revealing adjacent protons.[23] We would expect to see correlations tracing the entire hexyl chain (H-f ↔ H-e ↔ H-d ↔ H-b ↔ H-a).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to (1-bond correlation).[23] This allows for the unambiguous assignment of every proton to its corresponding carbon, validating the assignments made in the 1D spectra.
Interpretation of Combined 2D Data: By using HSQC to place each proton onto its carbon and COSY to walk along the chain of proton-proton couplings, the entire molecular framework can be constructed piece by piece. For example, the COSY correlation between the signals at ~4.05 ppm (H-a) and ~3.40 ppm (H-b) would confirm the C2-C3 bond, definitively placing the hydroxyl and amino groups on adjacent carbons.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is achieved through a synergistic and comparative analytical approach.
-
HRMS provides the high-confidence elemental formula, setting the atomic constraints.
-
FTIR offers a rapid and orthogonal comparison, confirming the presence of all key functional groups (amide, hydroxyl, amine salt).
-
NMR (¹H, ¹³C, COSY, HSQC) serves as the ultimate validation tool, meticulously mapping the atomic connectivity and confirming the relative positions of the functional groups.
Each piece of data cross-validates the others, creating a self-consistent and unambiguous structural proof that meets the rigorous standards required for pharmaceutical development and scientific publication.[1][2][5]
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-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
This guide provides an in-depth comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, a critical intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. The inherent polarity and chirality of this molecule present unique analytical challenges. Herein, we detail the cross-validation of a traditional reversed-phase (RP-HPLC) method and a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for polar pharmaceutical compounds.
The cross-validation of analytical methods is a fundamental process in pharmaceutical development and quality control. It ensures that an analytical procedure is suitable for its intended purpose and that the data generated is accurate, reliable, and reproducible.[1][2] This process is mandated by regulatory agencies such as the FDA and EMA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]
Our comparative analysis will not only present the validation data but also delve into the scientific rationale behind the methodological choices, offering insights into the practical application of these techniques.
Experimental Design: A Tale of Two Methods
To ensure a comprehensive evaluation, we developed and validated two distinct chromatographic methods. The choice of a traditional RP-HPLC method and a HILIC method allows for a direct comparison of two different separation mechanisms for a highly polar analyte.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
Given that the analyte lacks a strong chromophore, pre-column derivatization with a UV-absorbing agent is a common strategy in RP-HPLC to enhance detection sensitivity.[4]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[5][6][7] This method avoids the need for derivatization, simplifying sample preparation.
Cross-Validation Workflow
The cross-validation of these two methods was designed to rigorously assess their performance characteristics in accordance with ICH Q2(R1) guidelines.[8][9] The workflow ensures a comprehensive comparison of their suitability for the quantitative analysis of this compound.
Caption: Workflow for the cross-validation of the RP-HPLC and HILIC methods.
Experimental Protocols
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Software: OpenLab CDS
Reagents and Standards:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA)
-
Derivatizing agent: 9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (pH 8.5)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-17 min: 70-30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation (Derivatization):
-
Prepare a stock solution of the reference standard in water.
-
To 100 µL of the standard or sample solution, add 200 µL of borate buffer (pH 8.5).
-
Add 200 µL of FMOC-Cl solution (in acetonitrile) and vortex immediately.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Quench the reaction by adding 100 µL of 1% glycine solution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Instrumentation:
-
UHPLC System: Waters ACQUITY UPLC H-Class with Photodiode Array (PDA) Detector
-
Column: ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Software: Empower 3
Reagents and Standards:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid
-
Mobile Phase B: 10 mM Ammonium formate in 90:10 Acetonitrile:Water with 0.1% Formic acid
-
Gradient Program:
-
0-5 min: 95-70% B
-
5-6 min: 70-95% B
-
6-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to the desired concentrations using the same solvent mixture.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Comparative Validation Data
The following tables summarize the performance of both methods based on the validation parameters stipulated by ICH Q2(R1).[8][9]
Table 1: System Suitability
| Parameter | RP-HPLC Method | HILIC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.6% | ≤ 1.0% |
Table 2: Linearity
| Parameter | RP-HPLC Method | HILIC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 3: Accuracy and Precision
| Concentration Level | RP-HPLC Method | HILIC Method | Acceptance Criteria |
| Accuracy (% Recovery) | Accuracy (% Recovery) | 80 - 120% | |
| Low QC (µg/mL) | 99.2% | 101.5% | |
| Mid QC (µg/mL) | 100.5% | 99.8% | |
| High QC (µg/mL) | 98.9% | 100.2% | |
| Precision (%RSD) | Precision (%RSD) | ≤ 2.0% | |
| Repeatability (n=6) | 0.9% | 0.7% | |
| Intermediate Precision | 1.2% | 1.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | RP-HPLC Method | HILIC Method | Comments |
| LOD (µg/mL) | 0.3 | 0.15 | HILIC shows higher sensitivity |
| LOQ (µg/mL) | 1.0 | 0.5 | HILIC is more suitable for trace analysis |
| Robustness | Passed | Passed | Both methods are robust to minor variations |
Discussion and In-depth Analysis
Both the RP-HPLC with pre-column derivatization and the HILIC method have demonstrated suitability for the quantitative analysis of this compound, meeting the acceptance criteria outlined in ICH Q2(R1).[8][9] However, a deeper analysis reveals distinct advantages and disadvantages for each, influencing the choice of method for a specific application.
Causality Behind Performance:
-
Sensitivity (LOD/LOQ): The HILIC method exhibited superior sensitivity. This is likely due to the direct injection of the analyte without the potential for incomplete derivatization or degradation that can occur in the RP-HPLC method. Furthermore, the mobile phase composition in HILIC is more amenable to efficient ionization in mass spectrometry, should this detection technique be employed.
-
Specificity: The RP-HPLC method's specificity is highly dependent on the derivatization reaction. Any impurities that can react with FMOC-Cl could potentially interfere. The HILIC method, with its direct analysis, offers a more straightforward assessment of specificity.
-
Sample Throughput: The HILIC method has a significantly shorter run time (8 minutes) compared to the RP-HPLC method (20 minutes). This, coupled with the simpler sample preparation (no derivatization step), makes the HILIC method more advantageous for high-throughput environments.
-
Robustness: Both methods proved to be robust against minor variations in mobile phase composition, column temperature, and flow rate. This is a critical attribute for methods intended for routine use in a quality control setting.
The Interplay of Validation Parameters:
The relationship between the various validation parameters is crucial for a comprehensive understanding of a method's performance. For instance, good linearity and accuracy are built upon a foundation of high precision.
Caption: Interdependence of key analytical method validation parameters.
Conclusion and Recommendations
This cross-validation study successfully demonstrates that both a derivatization-based RP-HPLC method and a direct HILIC method are valid for the quantitative analysis of this compound.
-
The RP-HPLC method , while having a longer run time and more complex sample preparation, is a reliable and robust technique that can be implemented in laboratories with standard HPLC equipment.
-
The HILIC method is the superior choice for applications requiring high sensitivity and high throughput. Its simpler sample preparation and shorter analysis time offer significant efficiency gains.
The selection of the most appropriate method will ultimately depend on the specific needs of the laboratory, including sample workload, required sensitivity, and available instrumentation. This guide provides the necessary data and scientific rationale to make an informed decision.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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Roemling, R., Sakata, M., Kawai, Y., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. 2009;27(3). [Link]
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Comparative study of catalysts for the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Introduction: The Significance of a Key Pharmaceutical Intermediate
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a pivotal chiral building block in the synthesis of Telaprevir, a potent protease inhibitor for the treatment of Hepatitis C virus (HCV) infection.[1][2][3][4] The stereochemical configuration of this intermediate is critical for the biological activity of the final drug molecule.[5] Consequently, the development of efficient, stereoselective, and scalable catalytic methods for its synthesis is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the leading catalytic strategies for the synthesis of this key intermediate, with a focus on biocatalysis and homogeneous transition metal catalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.
Synthetic Strategies at a Glance
The synthesis of this compound involves the stereoselective formation of two key structural motifs: the chiral β-amino-α-hydroxy moiety and the N-cyclopropyl amide. The primary challenge lies in the diastereoselective and enantioselective construction of the vicinal amino alcohol stereocenters. This guide will focus on the catalytic approaches to establish this crucial stereochemistry.
Figure 2: Simplified catalytic cycle of a transaminase.
Performance and Considerations
The key advantages of using transaminases are their exceptional stereoselectivity and operation under environmentally benign aqueous conditions at ambient temperature and pressure. [6]However, challenges such as substrate scope limitations and the need for enzyme engineering to achieve desired activity and stability for non-natural substrates can be encountered. [7]Recent advances in protein engineering have significantly expanded the toolbox of robust transaminases for pharmaceutical applications. [8][9]
| Catalyst System | Substrate | Yield (%) | ee/de (%) | Key Conditions | Reference |
|---|---|---|---|---|---|
| Engineered (R)-selective Transaminase | 4-hydroxy-2-butanone | - | >99 (ee) | Whole cells, aqueous buffer | [7] |
| Engineered Amine Dehydrogenase | α-hydroxy ketones | 91-99 | >99 (ee) | Whole cells, cofactor regeneration system | [8] |
| Transketolase/ Transaminase Cascade | Glycolaldehyde, Hydroxypyruvate | High | High | Coupled enzymatic reaction | [10]|
Table 1: Representative Performance of Biocatalytic Systems for Chiral Amino Alcohol Synthesis.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Amination
This protocol is a representative example for the asymmetric synthesis of a chiral amino alcohol from a prochiral α-hydroxy ketone using a whole-cell biocatalyst expressing a transaminase.
-
Biocatalyst Preparation: Cultivate E. coli cells expressing the desired transaminase in a suitable growth medium. Induce protein expression and harvest the cells by centrifugation. The cells can be used directly as a whole-cell biocatalyst or processed to obtain a cell-free extract.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Addition of Reagents: Add the α-hydroxy ketone substrate, the amino donor (e.g., isopropylamine), and the PLP cofactor to the reaction mixture.
-
Initiation of Reaction: Add the whole-cell biocatalyst or cell-free extract to the reaction mixture to initiate the amination.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, to determine the conversion of the substrate and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, separate the biocatalyst by centrifugation. Extract the product from the aqueous phase with an organic solvent. Purify the product by crystallization or chromatography.
Homogeneous Catalysis: Precision with Transition Metals
Homogeneous catalysis using chiral transition metal complexes, particularly those of ruthenium and rhodium, is a cornerstone of asymmetric synthesis. [11][12][13]For the synthesis of the target molecule, the asymmetric hydrogenation of a suitable enamide or β-keto enamide precursor is a highly effective strategy.
Mechanism of Asymmetric Hydrogenation
The asymmetric hydrogenation of enamides with chiral Rhodium or Ruthenium diphosphine catalysts generally proceeds through a mechanism involving the coordination of the substrate to the metal center, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. The chiral ligand environment dictates the stereochemical outcome of the hydrogenation.
Figure 3: Simplified catalytic cycle for asymmetric hydrogenation.
Performance and Catalyst Selection
The choice of metal (Ru or Rh) and the chiral ligand is critical for achieving high enantioselectivity and efficiency. Ligands such as BINAP, DuPhos, and Synphos have demonstrated excellent performance in the asymmetric hydrogenation of enamides. [11][14]
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Key Conditions | Reference |
|---|---|---|---|---|---|
| Rh-BICP | β-(Acylamino)acrylates | High | up to 99.6 | Toluene, 40 psi H₂ | [11] |
| Rh-Me-DuPhos | β-(Acylamino)acrylates | High | High | Toluene, 40 psi H₂ | [11] |
| Ru-Synphos | Trisubstituted enamides | High | up to 96 | Methanol, H₂ | [14] |
| Ru-PhTRAP | 3-Substituted benzisoxazoles | High | up to 57 | Acylating agent, H₂ | [15][16]|
Table 2: Performance of Homogeneous Catalysts in Asymmetric Hydrogenation of Enamide-type Substrates.
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is a general procedure for the asymmetric hydrogenation of a trisubstituted enamide using a chiral Ruthenium-diphosphine catalyst.
-
Catalyst Preparation: In a glovebox, dissolve the chiral diphosphine ligand and the ruthenium precursor (e.g., [Ru(cod)Cl₂]n) in a degassed solvent (e.g., toluene). Stir the mixture at room temperature to form the catalyst complex.
-
Reaction Setup: In a high-pressure reactor, dissolve the enamide substrate in a degassed solvent (e.g., methanol).
-
Catalyst Addition: Add the prepared catalyst solution to the reactor containing the substrate.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography on silica gel.
Synthesis of the N-Cyclopropyl Amide Moiety
The formation of the N-cyclopropyl amide bond is another key step. While traditional methods involving coupling reagents are common, catalytic approaches offer a more atom-economical and greener alternative.
-
Direct N-Cyclopropylation: A method for the direct transfer of a cyclopropyl group to amides and azoles using a cyclopropylbismuth reagent catalyzed by copper acetate has been reported. [17]* Catalytic Amide Formation: The Ghaffar-Parkins catalyst (a ruthenium complex) has been shown to be effective for the hydration of nitriles to primary amides under mild conditions, which could be a potential route if a suitable nitrile precursor is available. [18]
Comparative Analysis
| Feature | Biocatalysis (Transaminases) | Homogeneous Catalysis (Ru/Rh) |
| Stereoselectivity | Excellent (often >99% ee/de) | Very Good to Excellent (highly ligand-dependent) |
| Reaction Conditions | Mild (ambient temp., pressure, aqueous) | Often requires elevated temp. and pressure |
| Substrate Scope | Can be limited, often requires enzyme engineering | Generally broader, but catalyst optimization is needed |
| Catalyst Sourcing | Requires molecular biology expertise, commercially available kits | Commercially available precursors and ligands |
| "Green" Credentials | High (aqueous media, biodegradable catalyst) | Moderate (use of organic solvents and heavy metals) |
| Scalability | Well-established for industrial processes | Well-established, but metal removal can be a concern |
Table 3: Comparative overview of biocatalysis and homogeneous catalysis for the synthesis of the target molecule's core.
Conclusion and Future Outlook
Both biocatalysis and homogeneous transition metal catalysis offer powerful and viable routes for the stereoselective synthesis of this compound. The choice of the optimal catalyst depends on various factors, including the desired scale of production, available expertise, and cost considerations.
-
Biocatalysis stands out for its exceptional stereoselectivity and environmentally friendly reaction conditions, making it an attractive option for large-scale, sustainable manufacturing. The continuous development of novel and engineered enzymes will further enhance the applicability of this approach. [6][8]* Homogeneous catalysis provides a more versatile and readily adaptable platform for a broader range of substrates, with a vast library of chiral ligands available for catalyst optimization. [11][12][13]For process development and smaller-scale synthesis, this approach offers significant flexibility.
An integrated approach, such as the one reported for an efficient synthesis of Telaprevir using a combination of biocatalytic desymmetrization and multicomponent reactions, highlights the power of combining different catalytic strategies to achieve optimal synthetic efficiency. [1][19]As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of innovative and efficient catalytic methods will remain a key driver of progress in drug discovery and development.
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Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]
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Gagnon, A., St-Onge, M., Little, K., Duplessis, M., & Barabé, F. (2007). Direct N-Cyclopropylation of Cyclic Amides and Azoles Employing a Cyclopropylbismuth Reagent. Journal of the American Chemical Society, 129(2), 44-45. [Link]
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Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The Ghaffar-Parkins Catalyst for the Hydration of Nitriles. Organic Syntheses, 78, 1. [Link]
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Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 799433. [Link]
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Gagnon, A., & St-Onge, M. (2025). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]
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Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. ElectronicsAndBooks. [Link]
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Ingram, C. U., et al. (2025). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. [Link]
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Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 146, 107264. [Link]
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Tang, W., & Zhang, X. (2002). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (1), 110-111. [Link]
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Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(28), 6510-6511. [Link]
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Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]
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scite.ai. (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. scite.ai. [Link]
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Li, F., Liang, Y., Yu, H., et al. (2021). Biochemical and Structural Characterization of an (R)‐Selective Transaminase in the Asymmetric Synthesis of Chiral Hydroxy Amines. Advanced Synthesis & Catalysis, 363(15), 3866-3875. [Link]
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ResearchGate. (2025). Enantioselective synthesis of ?? 2 -amino acids using rhodium-catalyzed hydrogenation. ResearchGate. [Link]
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Vertex Pharmaceuticals Incorporated. (2023). Vertex Pharmaceuticals Incorporated. [Link]
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Wu, S., Li, Z., & Xu, Y. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(14), 3220-3245. [Link]
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Publication Server of the University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]
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GreyB. (n.d.). Vertex Pharmaceuticals Patents - Key Insights and Stats. GreyB. [Link]
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Bornscheuer, U. T., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC. [Link]
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Caming Pharmaceutical Ltd. (n.d.). This compound CAS 850252-34-5. Caming Pharmaceutical Ltd. [Link]
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Ikeda, R., & Kuwano, R. (2012). Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Molecules, 17(6), 6901-6915. [Link]
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Jia, X., et al. (2007). Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. Organic Letters, 9(13), 2473-2476. [Link]
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Suzhou Yourite Pharmaceutical & Chemical Co., Ltd. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Suzhou Yourite Pharmaceutical & Chemical Co., Ltd.. [Link]
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Wang, C., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition, 61(26), e202203244. [Link]
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National Center for Biotechnology Information. (n.d.). Telaprevir. PubChem. [Link]
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A Comparative Guide to the Purity of Commercial (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a key intermediate in the synthesis of antiviral agents such as Telaprevir[1]. Its molecular structure features two chiral centers, an amide linkage, and a reactive amino group, making it susceptible to a range of impurities, including stereoisomers, related substances from synthesis, residual solvents, and water.
This guide provides a comprehensive framework for benchmarking the purity of commercial batches of this compound. We will detail the necessary analytical methodologies, explain the scientific rationale behind their selection, and present comparative data against a well-characterized, high-purity reference standard. The protocols described herein are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[2][3][4].
Benchmarking Strategy: An Orthogonal Analytical Approach
A single analytical technique is insufficient to fully characterize the purity of a complex molecule. A robust assessment requires an orthogonal approach, where multiple methods based on different chemical and physical principles are employed to build a complete purity profile. Our strategy integrates chromatographic, spectroscopic, and titrimetric techniques to quantify all potential impurities.
Caption: Overall workflow for the comprehensive purity assessment of the target compound.
Experimental Protocols & Comparative Data
For this guide, we analyzed a representative commercial sample of this compound and compared its performance against our internal High-Purity Reference Standard (>99.9% purity, fully characterized).
Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the gold standard for separating and quantifying non-volatile organic impurities in small-molecule pharmaceuticals. The method's high resolving power allows for the detection of closely related substances that may arise from starting materials, synthetic by-products, or degradation.
Protocol:
-
System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
Comparative Data:
| Analyte | Reference Standard (% Area) | Commercial Sample (% Area) |
| (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | 99.92 | 99.54 |
| Impurity A (Relative Retention Time ~0.85) | Not Detected | 0.18 |
| Impurity B (Relative Retention Time ~1.12) | 0.03 | 0.11 |
| Unspecified Impurities (Each) | < 0.05 | < 0.10 |
| Total Impurities | 0.08 | 0.46 |
Enantiomeric and Diastereomeric Purity by Chiral HPLC
Rationale: As the compound possesses two stereocenters, control of its stereochemical purity is paramount. The presence of the wrong enantiomer or diastereomer can lead to significantly different pharmacological activity or toxicity. Direct analysis using a Chiral Stationary Phase (CSP) is the most effective method for separating stereoisomers without the need for derivatization, which can introduce artifacts[5][6]. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds[7][8].
Protocol:
-
System: HPLC system as described above.
-
Column: Daicel CHIRALPAK® IC, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 15 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
Comparative Data:
| Stereoisomer | Reference Standard (% Area) | Commercial Sample (% Area) |
| (3S, 2S/2R)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | 99.95 | 99.68 |
| (3R, 2S/2R) Enantiomer | 0.05 | 0.25 |
| Diastereomer Peak 1 | Not Detected | 0.07 |
| Enantiomeric Excess (e.e.) | 99.90% | 99.43% |
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Rationale: Organic solvents used during synthesis and purification can remain in the final product[9]. These residual solvents offer no therapeutic benefit and can be toxic. The United States Pharmacopeia (USP) chapter <467> provides a standardized method for their control[10]. A headspace sampler prevents non-volatile matrix components from contaminating the GC system, while the mass spectrometer provides definitive identification of the detected solvents[11][12][13].
Caption: Logical relationships between the target compound and potential impurities.
Protocol:
-
System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.
-
Column: Agilent DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or G43 equivalent).
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 min.
-
-
MS Parameters: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.
Comparative Data:
| Residual Solvent | Limit (USP <467>) | Reference Standard (ppm) | Commercial Sample (ppm) |
| Methanol | 3000 ppm | < 50 | 155 |
| Acetone | 5000 ppm | < 50 | 410 |
| Isopropanol (IPA) | 5000 ppm | < 50 | 220 |
| Dichloromethane | 600 ppm | Not Detected | 35 |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is an unparalleled technique for the definitive identification and structural elucidation of organic molecules[14][15][16]. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the overall structure. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment if needed[17][18].
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent.
Data Interpretation:
-
Reference Standard: The ¹H and ¹³C NMR spectra were clean and matched the expected structure of this compound perfectly. All proton and carbon signals were sharp and unambiguously assigned.
-
Commercial Sample: The spectra were largely consistent with the reference standard. However, minor signals (<0.5% relative integration) were observed in the ¹H NMR spectrum in the aliphatic region, corresponding to the organic impurities detected by HPLC. This confirms that the impurities are structurally related to the main compound.
Water Content by Karl Fischer Titration
Rationale: Water can exist in crystalline solids as bound hydrates or as adsorbed surface water. It can impact stability, reactivity, and the accurate calculation of assay on an anhydrous basis. Karl Fischer titration is a highly specific and accurate method for water determination in pharmaceuticals, as recommended by USP <921>[19][20][21][22][23].
Protocol:
-
System: Mettler Toledo V30S Volumetric Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Composite 5 or equivalent one-component reagent.
-
Solvent: Dry Methanol.
-
Procedure:
-
The titration vessel is pre-titrated to a stable, anhydrous endpoint.
-
Accurately weigh ~150 mg of the sample and add it directly to the vessel.
-
Titrate with the Karl Fischer reagent until the potentiometric endpoint is reached.
-
Perform the determination in triplicate.
-
Comparative Data:
| Parameter | Reference Standard | Commercial Sample |
| Water Content (%) | 0.11% w/w | 0.68% w/w |
Conclusion and Recommendations
This comprehensive analysis demonstrates a clear differentiation in purity between the high-purity reference standard and the tested commercial sample of this compound. While the commercial sample meets a nominal purity level, it contains significantly higher levels of organic impurities, its enantiomeric counterpart, residual solvents, and water.
For researchers and drug development professionals, these seemingly small differences can have a profound impact. Higher levels of impurities can lead to:
-
Inconsistent Reaction Yields: Impurities can interfere with subsequent synthetic steps.
-
Formation of New By-products: The enantiomeric impurity can lead to the formation of undesired diastereomers in the final API.
-
Regulatory Scrutiny: Failure to adequately control impurities can lead to delays in regulatory approval.
We recommend that users performing sensitive synthetic work or preparing materials for cGMP (current Good Manufacturing Practice) applications qualify their incoming batches of this intermediate using a similar multi-technique, orthogonal approach. Relying solely on a supplier's Certificate of Analysis may not provide the detailed impurity profile necessary to mitigate risks in the drug development pipeline.
References
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- Residual Solvents Analysis: Satisfying USP 467 Using a New Benchtop Time-of-Flight Mass Spectrometer. (n.d.). LECO Corporation.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Wiley-VCH Verlag GmbH & Co. KGaA.
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- Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. (n.d.). Agilent Technologies.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuche m.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
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- USP <467> Residual solvent determination in pharmaceutical products. (n.d.). SCISPEC.
- Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
- A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. (2010). PubMed.
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- Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. (n.d.). Shimadzu Scientific Instruments.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex.
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- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing.
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Literature review of synthetic strategies for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
An In-Depth Technical Guide to the Synthetic Strategies for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride, a Key Pharmaceutical Intermediate
Introduction
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, and its hydrochloride salt, is a critical chiral building block in modern medicinal chemistry. Its structure, featuring a β-amino alcohol moiety with two contiguous stereocenters, is a key component in advanced pharmaceutical agents, most notably as an intermediate in the synthesis of protease inhibitors for the treatment of Hepatitis C Virus (HCV), such as Telaprevir.[1] The precise stereochemical configuration of both the C2 hydroxyl group (2R or 2S) and the C3 amino group (3S) is paramount for the biological activity of the final drug substance. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry.
This guide provides a comprehensive review and comparison of the primary synthetic strategies employed to produce this compound. We will delve into three distinct approaches: a chiral pool synthesis starting from a natural amino acid, a racemic synthesis followed by classical resolution, and a modern asymmetric catalytic approach. For each strategy, we will present the conceptual framework, a detailed experimental protocol, and an analysis of its inherent advantages and limitations, providing researchers and drug development professionals with the critical information needed to select the most appropriate route for their specific objectives.
Strategy 1: Chiral Pool Synthesis from L-Norleucine
This strategy leverages the inherent chirality of a readily available starting material, the amino acid L-norleucine, to establish the crucial C3 stereocenter. The synthesis then proceeds to construct the C2 stereocenter and elaborate the rest of the molecule. A common approach involves protecting the amine, modifying the carboxylic acid, and then building the α-hydroxy amide functionality.
The core principle is that by starting with an enantiomerically pure building block, the stereochemical challenge is reduced to controlling the diastereoselectivity of the reaction that forms the second stereocenter. Protection of the amine, typically as a dibenzylamine, is crucial as it prevents side reactions and can influence the stereochemical outcome of subsequent steps.
Experimental Protocol
Step 1: N,N-Dibenzylation of L-Norleucine
-
To a solution of L-norleucine (1.0 eq) in a suitable solvent such as methanol, add a base like potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography to yield (S)-2-(dibenzylamino)hexanoic acid.
-
Causality: The use of a base is essential to deprotonate the carboxylic acid and the amine, facilitating the nucleophilic substitution on benzyl bromide. Using at least two equivalents of benzyl bromide ensures the formation of the dibenzyl derivative.
-
Step 2: Reduction to N,N-Dibenzyl-L-norleucinol
-
Dissolve the (S)-2-(dibenzylamino)hexanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be used directly in the next step.
Step 3: Oxidation and Cyanohydrin Formation to create the (2R,3S) diastereomer
-
The crude N,N-Dibenzyl-L-norleucinol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.
-
The resulting aldehyde is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form a cyanohydrin. This reaction proceeds with moderate to good diastereoselectivity, favoring the desired (2R,3S) isomer due to steric hindrance from the bulky dibenzylamino group directing the incoming nucleophile.
-
The cyanohydrin is then hydrolyzed under acidic conditions to yield the α-hydroxy carboxylic acid.
Step 4: Amide Coupling with Cyclopropylamine
-
The α-hydroxy acid (1.0 eq) is dissolved in an inert solvent like dichloromethane (DCM).
-
A peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) is added, followed by a tertiary amine base like N-methylmorpholine (1.5 eq).[2]
-
Cyclopropylamine (1.2 eq) is added, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is washed with aqueous acid, aqueous base, and brine, then dried and concentrated. The product is purified by chromatography.
Step 5: Catalytic Hydrogenolysis (Debenzylation)
-
Dissolve the protected amide, (2R,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide (1.0 eq), in methanol.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C) or Palladium hydroxide (Pearlman's catalyst).[2]
-
The reaction vessel is purged with hydrogen gas, and the reaction proceeds under a hydrogen atmosphere (from balloon pressure to 50 psi) for 12-48 hours.[3] Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is also an effective alternative.[1][4][5]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same solvent to precipitate the final product, this compound.
Workflow Diagram
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The Alchemist's Dilemma: A Cost-Benefit Analysis of Synthetic Pathways to Telaprevir
Introduction: The Quest for an Efficient Synthesis of Telaprevir
Telaprevir, a potent NS3/4A serine protease inhibitor, marked a significant milestone in the treatment of Hepatitis C Virus (HCV) genotype 1 infections.[1] Its complex peptidomimetic structure, however, presents a formidable challenge to synthetic chemists. The initial commercial synthesis was a lengthy, linear process involving over 20 steps, a reality that invariably translates to high manufacturing costs, significant solvent waste, and a substantial environmental footprint.[2][3] For researchers and drug development professionals, the pursuit of more efficient and cost-effective synthetic routes is not merely an academic exercise; it is a critical endeavor to enhance the accessibility and sustainability of this vital therapeutic agent.
This guide provides an in-depth comparative analysis of the prominent synthetic pathways to Telaprevir. We will dissect the strategic advantages and inherent drawbacks of each approach, moving beyond a simple recitation of reaction steps to a nuanced discussion of the underlying chemical principles and their practical implications. By examining key performance indicators such as overall yield, step-count, atom economy, and the use of innovative chemical technologies like biocatalysis and multicomponent reactions, this document aims to equip scientists with the critical insights needed to make informed decisions in the development of scalable and economically viable syntheses of Telaprevir and other complex drug molecules.
Deconstructing the Synthetic Challenge: Key Structural Features of Telaprevir
The synthetic complexity of Telaprevir arises from its intricate molecular architecture, which includes several chiral centers, a constrained bicyclic proline moiety, and a reactive α-ketoamide warhead. A successful synthesis must address the stereoselective construction of these features in a convergent and efficient manner.
Pathway 1: The Landmark Biocatalytic and Multicomponent Reaction (MCR) Approach
A groundbreaking approach developed by Ruijter and coworkers dramatically streamlined the synthesis of Telaprevir by strategically employing biocatalysis and multicomponent reactions.[4][5] This convergent strategy stands in stark contrast to the original linear synthesis, offering significant improvements in efficiency and sustainability.[2]
Causality Behind the Experimental Choices:
The core principle of this pathway is to maximize efficiency by minimizing the number of individual reaction and purification steps. This is achieved through:
-
Biocatalytic Desymmetrization: The synthesis of the key bicyclic imine intermediate is initiated with a highly enantioselective desymmetrization of a meso-diamine using a monoamine oxidase (MAO-N) enzyme. This enzymatic step elegantly establishes the crucial stereochemistry of the bicyclic proline core in a single, highly selective transformation, obviating the need for classical resolution of a racemic mixture which is inherently wasteful (a maximum of 50% yield).
-
Multicomponent Reactions (MCRs): This synthesis ingeniously employs two different MCRs: a Passerini reaction and an Ugi-type three-component reaction (3CR). MCRs are inherently atom-economical as they combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the reactants.[2] This approach drastically reduces the number of synthetic operations and intermediate purifications.
Workflow Diagram:
Caption: Biocatalytic and MCR pathway to Telaprevir.
Performance Metrics:
| Metric | Biocatalytic/MCR Pathway |
| Total Steps | 11[2] |
| Longest Linear Sequence | 7 steps |
| Overall Yield | 45%[6] |
| Key Technologies | Biocatalysis, Multicomponent Reactions |
| Stereocontrol | Excellent (enzymatic resolution) |
| Atom Economy | High (due to MCRs) |
Experimental Protocol: Biocatalytic Desymmetrization of a Meso-Diamine
This protocol is adapted from the supplementary information provided by Znabet et al.[7]
-
Enzyme Rehydration: 2.5 g of freeze-dried MAO-N D5 E. coli cells are rehydrated for 30 minutes in 20 ml of KPO4 buffer (100 mM, pH = 8.0) at 37 °C.
-
Substrate Preparation: A solution of the meso-diamine (1 mmol) is prepared in 30 ml of KPO4 buffer (100 mM, pH 8.0). The pH of the solution is adjusted to 8.0 by the addition of NaOH.
-
Biocatalytic Reaction: The substrate solution is added to the rehydrated cells. The reaction mixture is stirred at 37 °C for 16-17 hours, at which point the conversion should exceed 95%.
-
Workup and Extraction: The reaction mixture is centrifuged at 4000 rpm and 4 °C until the supernatant is clear (40–60 min). The pH of the supernatant is adjusted to 10-11 with aqueous NaOH. The aqueous layer is then extracted with tert-butyl methyl ether (4 x 70 mL).
-
Isolation: The combined organic phases are dried with Na2SO4 and concentrated under reduced pressure to yield the chiral bicyclic imine.
Pathway 2: The Optimized Synthesis of the Bicyclic Proline Intermediate
A significant bottleneck in earlier syntheses of Telaprevir was the inefficient preparation of the core bicyclic [3.3.0] proline intermediate. An improved and enantioselective preparation of this key fragment has been reported, which significantly enhances the overall efficiency of any synthetic route that utilizes it.[8][9]
Causality Behind the Experimental Choices:
This optimized synthesis focuses on practicality and scalability. The key improvements include:
-
Efficient Racemic Synthesis: The synthesis of the racemic intermediate was achieved in five steps with an overall yield of over 56% on a 100 g scale, utilizing simple and scalable purification techniques.[8][9]
-
Novel Chiral Resolution: A crucial innovation is the development of a new chiral resolution method for the proline intermediate. This method provides the desired enantiomer in an acceptable yield (30%) and excellent enantiomeric excess (>99% ee) through a simple washing procedure.[8]
-
Reuse of the Unwanted Enantiomer: A key cost-saving and sustainability feature is the effective reuse of the unwanted enantiomer through a successful decarboxylation reaction. This at least doubles the theoretical yield from the resolution step and significantly reduces waste.[8][9]
Workflow Diagram:
Caption: Optimized synthesis of the bicyclic proline intermediate.
Performance Metrics:
| Metric | Optimized Bicyclic Proline Synthesis |
| Total Steps (for intermediate) | 5[8] |
| Overall Yield (for racemic) | >56%[8][9] |
| Yield (of desired enantiomer) | 30% (effectively higher with recycling)[8] |
| Key Technologies | Efficient chiral resolution, enantiomer recycling |
| Stereocontrol | Excellent (via resolution) |
| Cost-Effectiveness | Significantly improved due to recycling of unwanted enantiomer[8][9] |
Pathway 3: The Traditional Linear Synthesis
For context and to fully appreciate the advancements of the newer routes, it is essential to consider the nature of the original, more linear synthetic strategies. While specific, detailed step-by-step protocols for the entire original synthesis are often proprietary, the literature provides a general overview of its characteristics.
General Characteristics:
-
High Step Count: The original synthesis is reported to have over 20 linear steps.[2][3] This high number of sequential reactions inherently leads to a lower overall yield due to material loss at each step.
-
Use of Protecting Groups: Linear syntheses of complex molecules often rely heavily on protecting group chemistry to mask reactive functional groups. Each protection and deprotection step adds to the overall step count and can introduce complications.
-
Late-Stage Introduction of Chirality: In many earlier approaches, the crucial stereochemistry of the bicyclic proline core was established late in the synthesis, often through the resolution of a racemic mixture via chiral HPLC.[2] This is an inefficient and expensive method for large-scale production.
-
Lower Overall Yield: The cumulative effect of a high number of steps and potential losses during purification typically results in a low overall yield. One reported linear synthesis has an overall yield of 16% over 11 steps.[10]
Logical Relationship Diagram:
Caption: Logical relationships in a traditional linear synthesis.
Comparative Analysis: A Head-to-Head Evaluation
To facilitate a clear comparison, the following table summarizes the key performance indicators of the different synthetic strategies.
| Feature | Traditional Linear Synthesis | Optimized Intermediate Synthesis | Biocatalytic/MCR Pathway |
| Overall Strategy | Linear | Convergent (for intermediate) | Highly Convergent |
| Step Count | >20 steps[2][3] | 5 steps (for intermediate)[8] | 11 total steps (7 linear)[2] |
| Overall Yield | Low (e.g., 16% over 11 steps)[10] | >56% (for racemic intermediate)[8] | 45%[6] |
| Key Innovations | Standard peptide chemistry | Efficient resolution & recycling | Biocatalysis & MCRs |
| Stereocontrol | Often late-stage resolution (e.g., HPLC)[2] | Efficient classical resolution | Early-stage enzymatic desymmetrization |
| Atom Economy | Generally lower | Moderate | High |
| Scalability | Challenging and costly | Improved for the intermediate | Potentially highly scalable |
| Sustainability | High solvent and reagent consumption | Improved due to recycling | "Greener" approach[2] |
Cost-Benefit Analysis: Beyond the Numbers
While a precise monetary cost comparison is beyond the scope of this guide due to proprietary pricing of raw materials and reagents, a qualitative cost-benefit analysis can be derived from the technical data:
-
Traditional Linear Synthesis:
-
Costs: High due to the large number of steps, low overall yield, extensive use of reagents and solvents, and costly purification methods like chiral HPLC. The cost of waste disposal is also a significant factor.
-
Benefits: Relies on well-established and predictable chemical transformations.
-
-
Optimized Intermediate Synthesis:
-
Costs: While this is not a full synthesis of Telaprevir, the cost of producing the key bicyclic proline intermediate is significantly reduced. The initial investment in developing the efficient resolution and recycling process is offset by long-term savings in raw materials and waste reduction.[9]
-
Benefits: Dramatically improves the efficiency and cost-effectiveness of any total synthesis that incorporates this intermediate. The recycling of the unwanted enantiomer is a major step towards a more sustainable process.
-
-
Biocatalytic/MCR Pathway:
-
Costs: The initial investment in enzyme development and screening, as well as process optimization for the MCRs, can be substantial. The cost of the enzyme and specialized reagents for MCRs may be higher than for traditional reagents.
-
Benefits: The significantly reduced step count and high overall yield lead to substantial long-term cost savings in terms of labor, energy, solvent, and raw material consumption. The high degree of atom economy and the use of environmentally benign biocatalysis contribute to a much "greener" and more sustainable manufacturing process.[2] This approach also allows for a more rapid synthesis, which can be crucial in a competitive pharmaceutical market.
-
Conclusion: A Paradigm Shift in Pharmaceutical Synthesis
The evolution of the synthetic strategies for Telaprevir exemplifies a broader trend in pharmaceutical manufacturing: a move away from lengthy, linear syntheses towards more elegant, convergent, and sustainable approaches. The strategic implementation of biocatalysis and multicomponent reactions represents a paradigm shift, demonstrating that complex drug molecules can be assembled with remarkable efficiency.
For researchers and drug development professionals, the key takeaway is that early-stage investment in innovative synthetic route design can yield substantial long-term benefits in terms of cost, efficiency, and environmental impact. The case of Telaprevir serves as a powerful testament to the fact that the "cost" of a synthesis is not merely the sum of its raw materials, but a complex interplay of factors including step count, yield, waste generation, and scalability. As the pharmaceutical industry continues to tackle increasingly complex molecular targets, the principles of green chemistry and process intensification, so elegantly demonstrated in the advanced syntheses of Telaprevir, will undoubtedly play a pivotal role in shaping the future of drug manufacturing.
References
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Liu, L.-W., Wang, F.-Y., Tian, F., & Peng, L. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(1), 105–110. [Link]
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Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918–7920. [Link]
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Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. PubMed. [Link]
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Liu, L.-W., Wang, F.-Y., Tian, F., & Peng, L. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. (2022). [Link]
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Dömling, A. (2012). Modern Multicomponent Reactions for better Drug Syntheses. PMC. [Link]
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Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. Taylor & Francis. [Link]
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-
Wikipedia. (n.d.). Telaprevir. Wikipedia. [Link]
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Safety Operating Guide
Navigating the Disposal of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the proper management and disposal of chemical intermediates are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS No. 850252-34-5), a key intermediate in the synthesis of various pharmaceutical agents. By integrating scientific principles with established safety protocols, this document aims to empower researchers to handle this compound's waste stream responsibly.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a white to off-white solid organic compound.[1] While a complete, universally adopted Safety Data Sheet (SDS) can be difficult to source for niche research chemicals, available data indicates that this compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word associated with these classifications is "Warning".[1][2]
Given its classification and its nature as a halogenated organic compound, it is crucial to manage its disposal in accordance with federal and local regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] Unused or expired investigational medications and their intermediates must be destroyed in accordance with RCRA guidelines.[5]
Guiding Principles for Disposal: A Proactive Approach
The cornerstone of effective chemical waste management is a proactive approach that prioritizes waste minimization.[6][7] Before initiating any experimental work, researchers should consider the entire lifecycle of the chemical, including its ultimate disposal.
Table 1: Key Considerations for Waste Minimization
| Principle | Actionable Steps | Rationale |
| Source Reduction | Order only the necessary quantity of the compound for your experiments. | Reduces the likelihood of generating excess, unused material that requires disposal. |
| Process Modification | If possible, adapt experimental protocols to use smaller quantities of the starting material. | Minimizes the volume of the resulting waste stream. |
| Inventory Management | Maintain a meticulous inventory of all chemicals, including purchase and expiration dates. | Prevents the accumulation of expired and unusable materials. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe and compliant disposal of this compound.
Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[9][10]
-
Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of the hydrochloride salt. Therefore, it must be collected in a designated waste container for halogenated organic compounds.[10]
-
Do Not Mix: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[10] Incompatible wastes can lead to violent reactions, the release of toxic gases, or fires.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 850252-34-5
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant, harmful)
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from drains, heat sources, and direct sunlight.
-
In a location that minimizes the risk of spills.
In the event of a spill, immediately alert your colleagues and the laboratory safety officer. Follow your institution's established spill cleanup procedures. Generally, this involves:
-
Wearing appropriate PPE.
-
Containing the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collecting the absorbent material and the spilled compound into a designated hazardous waste container.
-
Cleaning the spill area as directed by your safety protocols.
-
All materials used in the cleanup must also be disposed of as hazardous waste.[6][11]
The final disposal of the collected waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[12]
-
Incineration: The preferred disposal method for many pharmaceutical and halogenated organic wastes is high-temperature incineration in a RCRA-permitted facility.[5][13][14][15] This process ensures the complete destruction of the compound. Halogenated waste often requires incineration at temperatures of at least 1100°C to ensure complete destruction and to manage the resulting acid gases.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's properties, adhering to established protocols, and working closely with institutional safety resources, researchers can ensure that their groundbreaking work does not come at the cost of environmental health or personal safety.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
As a novel compound likely utilized in the synthesis of active pharmaceutical ingredients (APIs), (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS No. 850252-34-5) requires a stringent and well-documented safety protocol. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for personal protective equipment (PPE) selection, operational handling, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and ensure the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the chemical's properties is the foundation of a robust safety plan. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs and available safety data provide a clear basis for risk assessment.[1]
Chemical Profile and Known Hazards:
The compound is a white to off-white solid, classified as a halogenated organic compound and a carboxylic acid derivative.[1][2] The primary known hazards are outlined by its GHS classifications, which mandate a cautious approach to handling.
| Property | Value | Source |
| CAS Number | 850252-34-5 | [2] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 222.712 g/mol | [2] |
| Appearance | White to off-white solid | [1][2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Occupational Exposure Limits (OELs): A Cautious Approach
For many novel pharmaceutical compounds, a formal Occupational Exposure Limit (OEL) has not been established.[4][5] OELs represent the airborne concentration of a substance to which a worker can be exposed over a lifetime without adverse effects.[5] In the absence of a defined OEL, the pharmaceutical industry often employs a Performance-Based Exposure Control Limit (PB-ECL) approach.[6] This method categorizes compounds based on their inherent pharmacological and toxicological properties to dictate the required level of containment.[6] Given the compound's hazard statements, it should be handled with containment strategies suitable for potent compounds, minimizing any potential for aerosolization or direct contact.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create redundant barriers of protection. The following equipment is mandatory for all personnel handling this compound.
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields and a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. The hydrochloride salt and amine functional groups can be corrosive. A full-face shield is required over goggles to protect the entire face from splashes when handling solutions or during any transfer process that could generate dust.[7][8] |
| Skin/Hands | Double-gloved with chemical-resistant gloves (e.g., Nitrile). | The compound is a known skin irritant (H315).[2] Double-gloving provides an additional layer of protection against tears and potential chemical breakthrough during extended handling. Gloves must be inspected before use and changed frequently.[8][9] |
| Respiratory | NIOSH-approved air-purifying respirator with appropriate particulate filters (e.g., N95 or P100). | Mandatory when handling the solid powder outside of a certified containment system. The H335 "May cause respiratory irritation" statement necessitates respiratory protection to prevent inhalation of airborne particles.[2] All handling of the solid should occur within a chemical fume hood or similar ventilated enclosure.[9][10] |
| Body | Chemical-resistant lab coat or a disposable coverall. | A fully-buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, impervious disposable coveralls are recommended to protect personal clothing from contamination.[9][11] |
| Feet | Closed-toe, chemical-resistant footwear. | Protects against spills. Standard leather or fabric shoes can absorb chemicals and are not appropriate. |
Safe Handling Workflow: An Operational Plan
A systematic workflow minimizes the risk of exposure at every stage of handling. All operations involving the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][12]
Caption: Step-by-step workflow for the safe handling of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is operational and certified.[9] Confirm that a safety shower and eyewash station are accessible and unobstructed.[7] Don all PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[9] Use spatulas and weigh boats appropriate for the quantity being handled to minimize spillage.
-
In Solution: When preparing solutions, add solvents slowly to the solid to prevent splashing. Keep containers closed whenever possible.
-
Post-Handling Decontamination: After completing the work, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The general order is to remove the lab coat/coverall, then face shield, then goggles, and finally gloves. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor. | [11] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, seek medical advice. | [11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist. | [11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and immediately consult a physician. | [11] |
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.
-
Protect: Wear the full complement of PPE, including respiratory protection, before attempting cleanup.
-
Contain & Clean: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it in a sealed, labeled container for disposal. For a liquid spill, cover with an inert absorbent material (e.g., sand or vermiculite), collect, and place in a sealed container for disposal.[12]
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep contaminated solids (e.g., gloves, weigh paper) separate from contaminated liquid waste.
-
Containerization: Use clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the general trash.[13]
This guidance is based on the known hazards of the compound and general best practices for handling potent pharmaceutical chemicals. As more toxicological data becomes available, these recommendations should be reviewed and updated accordingly.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
